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Core Science & Biosynthesis

Foundational

2-(Methylsulfinyl)pyrimidin-5-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol Authored by: A Senior Application Scientist Foreword: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol

Authored by: A Senior Application Scientist

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents.[1] Its structural analogy to the nucleobases of DNA and RNA allows it to effectively interact with a vast array of biological targets. In the field of kinase inhibition, pyrimidine derivatives are particularly prominent, forming the core of numerous FDA-approved drugs.[1][2] These molecules function as ATP-competitive inhibitors by forming critical hydrogen bonds within the kinase hinge region, a mechanism that has been successfully leveraged to treat various cancers and other diseases.[1][2][3][4] The strategic functionalization of the pyrimidine ring is paramount for achieving high potency and selectivity. The introduction of a methylsulfinyl group, as in our target molecule 2-(methylsulfinyl)pyrimidin-5-ol, offers a unique combination of properties. The sulfoxide moiety can act as a hydrogen bond acceptor and introduces a chiral center, providing opportunities for refined structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable research compound.

Section 1: Retrosynthetic Analysis & Strategic Overview

The synthesis of 2-(methylsulfinyl)pyrimidin-5-ol is most logically approached via a two-stage strategy. The target molecule contains a sulfoxide, which is a moderately oxidized state of a thioether. Direct installation of a sulfoxide onto a pyrimidine ring is challenging. Therefore, a more robust and controllable approach involves the synthesis of a stable thioether precursor, followed by a selective oxidation.

Our retrosynthetic analysis deconstructs the target molecule as follows:

  • Stage 2 (Oxidation): The target sulfoxide, 2-(methylsulfinyl)pyrimidin-5-ol (1) , is derived from the selective oxidation of its thioether (sulfide) precursor, 2-(methylthio)pyrimidin-5-ol (2) . This step is critical, as over-oxidation would lead to the corresponding sulfone, which possesses significantly different electronic and reactivity profiles.[5]

  • Stage 1 (Core Synthesis): The thioether precursor (2) can be synthesized through the cyclocondensation of a suitable three-carbon electrophile with an S-methylated isothiourea derivative. This is a classic and highly reliable method for constructing the pyrimidine core.

This two-stage approach provides distinct advantages: it utilizes readily available starting materials and allows for precise control over the final oxidation state of the sulfur atom, ensuring high purity of the target compound.

Retrosynthesis Target 2-(Methylsulfinyl)pyrimidin-5-ol (1) Precursor 2-(Methylthio)pyrimidin-5-ol (2) Target->Precursor Selective Oxidation Starting_Materials 1,3-Dicarbonyl Precursor + S-Methylisothiourea Precursor->Starting_Materials Cyclocondensation

Caption: Retrosynthetic pathway for 2-(methylsulfinyl)pyrimidin-5-ol.

Section 2: Synthesis of the Thioether Precursor, 2-(Methylthio)pyrimidin-5-ol

The foundational step in this pathway is the construction of the pyrimidine ring. The Traube pyrimidine synthesis, or variations thereof, provides an efficient route through the condensation of a 1,3-dicarbonyl compound with a guanidine or thiourea derivative. For our purpose, we will utilize S-methylisothiourea to directly install the required 2-(methylthio) group.

Causality Behind Experimental Choices
  • Choice of 1,3-Dicarbonyl Synthon: To achieve the 5-hydroxy substitution pattern, a logical choice for the three-carbon component is formylacetic acid or its ester equivalent (e.g., ethyl formylacetate). These compounds provide the necessary carbonyl groups for condensation and place a hydroxyl group (or a precursor) at the C5 position of the resulting pyrimidine.

  • Use of S-Methylisothiourea: Starting with S-methylisothiourea, typically used as its stable hemisulfate salt, is more direct than using thiourea followed by a separate S-methylation step. This streamlines the process and avoids potential side reactions associated with alkylating a thione tautomer in the presence of other nucleophilic sites.[6][7][8]

  • Reaction Conditions: The condensation is typically performed under basic conditions (e.g., using sodium ethoxide in ethanol). The base deprotonates the active methylene group of the 1,3-dicarbonyl compound, facilitating the initial nucleophilic attack on the carbon of the S-methylisothiourea.

Detailed Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidin-5-ol (2)

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethanol (200 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add S-methylisothiourea hemisulfate (13.9 g, 50 mmol). Stir the resulting suspension for 15 minutes. Subsequently, add ethyl formylacetate (13.0 g, 100 mmol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding glacial acetic acid until pH 7 is reached. A precipitate will form.

  • Purification: Cool the mixture in an ice bath for 1 hour. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 50 mL) and then cold diethyl ether (2 x 30 mL). Dry the product under vacuum to yield 2-(methylthio)pyrimidin-5-ol as a solid. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.

Section 3: Selective Oxidation to 2-(Methylsulfinyl)pyrimidin-5-ol

The conversion of the thioether to the sulfoxide is the pivotal and most delicate step of the synthesis. The goal is to introduce a single oxygen atom onto the sulfur without further oxidation to the sulfone. This requires careful selection of the oxidizing agent and strict control of the reaction conditions.

Mechanistic Insight and Choice of Oxidant

The oxidation of a thioether proceeds via nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidizing agent.[9] The resulting sulfoxide is less nucleophilic than the starting thioether, but it can still be oxidized further to a sulfone under sufficiently harsh conditions.

  • Common Oxidants:

    • Hydrogen Peroxide (H₂O₂): A common and inexpensive oxidant. The reaction is often catalyzed by an acid.[10] However, it can be less selective and may require careful temperature control to prevent over-oxidation.[11]

    • m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and generally selective reagent for this transformation.[12][13] By using approximately one equivalent of m-CPBA at low temperatures, the reaction can typically be stopped at the sulfoxide stage.

    • Potassium Peroxymonosulfate (Oxone®): An environmentally friendly and versatile oxidant, often used in a biphasic system or in polar solvents like methanol or acetone/water.[12][14] It provides good yields and selectivity.

For this guide, we will detail the protocol using m-CPBA due to its well-documented selectivity and reliability in this context.[13]

Oxidation_Mechanism cluster_0 Mechanism of Thioether Oxidation Thioether R-S-R' (Nucleophile) TransitionState Transition State Thioether->TransitionState Peracid R''-C(O)O-OH (Electrophilic Oxygen Source) Peracid->TransitionState Sulfoxide R-S(O)-R' (Product) TransitionState->Sulfoxide CarboxylicAcid R''-C(O)OH (Byproduct) TransitionState->CarboxylicAcid

Caption: Generalized mechanism of thioether oxidation by a peracid.

Detailed Experimental Protocol: Oxidation of 2-(Methylthio)pyrimidin-5-ol (2)

Safety Precaution: m-CPBA is a potentially explosive solid and should be handled with care, avoiding shock and friction. Always store it refrigerated and check its purity/activity before use.

  • Reaction Setup: Dissolve 2-(methylthio)pyrimidin-5-ol (2) (1.42 g, 10 mmol) in dichloromethane (DCM, 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Oxidant: Dissolve m-CPBA (approx. 77% purity, 2.4 g, ~10.8 mmol, 1.08 equivalents) in DCM (50 mL). Add this solution dropwise to the cooled pyrimidine solution over a period of 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) (30 mL) to destroy any excess peroxide. Stir for 20 minutes.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 40 mL) to remove m-chlorobenzoic acid, and then with brine (40 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography (using a silica gel stationary phase and an ethyl acetate/hexane or DCM/methanol mobile phase) or by recrystallization to afford pure 2-(methylsulfinyl)pyrimidin-5-ol (1).

Data Summary Table
ParameterStage 1: Core SynthesisStage 2: Selective Oxidation
Key Reagents S-methylisothiourea, Ethyl formylacetate, NaOEt2-(Methylthio)pyrimidin-5-ol, m-CPBA
Solvent EthanolDichloromethane (DCM)
Temperature Reflux (~78 °C)0 °C to 5 °C
Reaction Time 6-8 hours2-4 hours
Key Control Point Anhydrous conditionsStoichiometry of oxidant (1.05-1.1 eq.), Low temperature
Typical Yield 60-75%70-85%

Section 4: Workflow and Characterization

A systematic workflow is essential for ensuring reproducibility and achieving a high-purity final product. The process involves synthesis, in-process control, work-up, and final characterization.

Caption: Step-by-step workflow for the selective oxidation stage.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 2-(methylsulfinyl)pyrimidin-5-ol, the following analytical techniques are essential:

  • ¹H NMR Spectroscopy: Expect to see a characteristic downfield shift of the methyl protons attached to the sulfur atom upon oxidation. The methylthio (-SCH₃) protons in the precursor typically appear around δ 2.5-2.6 ppm, while the methylsulfinyl (-S(O)CH₃) protons of the product are expected to shift to approximately δ 2.8-3.0 ppm.[10] The pyrimidine ring protons and the hydroxyl proton will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (M+H)⁺ corresponding to the molecular weight of the product (C₅H₆N₂O₂S = 158.18 g/mol ).

  • HPLC/LC-MS: This is used to determine the purity of the final compound and to confirm that no significant amount of the starting thioether or the over-oxidized sulfone byproduct is present.

References

  • BenchChem. (n.d.). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • MDPI. (2026).
  • Laghari, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Chi, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Li, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed.
  • Al-Saraier, A., et al. (2004).
  • Bernardim, B., et al. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives.
  • BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. BenchChem.
  • Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
  • PMC. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC.
  • ChemicalBook. (n.d.). 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. ChemicalBook.
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.
  • BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. BenchChem.
  • Lledos, A., et al. (n.d.). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. PMC.
  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
  • YouTube. (2019, July 12). 03.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfinyl)pyrimidin-5-ol

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, from nucleic acids to a wide array of pharmaceuticals.[1][2][3] The strategic subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, from nucleic acids to a wide array of pharmaceuticals.[1][2][3] The strategic substitution on the pyrimidine ring is a key determinant of a molecule's physicochemical and biological profile, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy.[1][4] This guide focuses on the hypothetical, yet structurally informative molecule, 2-(Methylsulfinyl)pyrimidin-5-ol.

While extensive experimental data for this specific compound is not publicly available, its structure—featuring a pyrimidine core, a chiral sulfoxide group, and a phenolic hydroxyl group—presents a rich case study for the predictive assessment and empirical determination of key physicochemical properties. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, outlining the theoretical considerations and detailed experimental protocols necessary to fully characterize 2-(Methylsulfinyl)pyrimidin-5-ol or analogous novel chemical entities. We will proceed from a position of scientific inquiry, detailing not what is known, but how it can be known, thereby providing a robust framework for the physicochemical evaluation of new pyrimidine derivatives.

Section 1: Chemical Identity and Structural Analysis

  • Molecular Formula: C₅H₆N₂O₂S

  • Molecular Weight: 158.18 g/mol [5]

  • IUPAC Name: 2-(Methylsulfinyl)pyrimidin-5-ol

Structural Features and Predicted Electronic Effects:

The structure of 2-(Methylsulfinyl)pyrimidin-5-ol combines several functional groups that dictate its chemical behavior:

  • Pyrimidine Ring: A π-deficient heteroaromatic system due to the two electronegative nitrogen atoms. The 2-, 4-, and 6-positions are particularly electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is more prone to electrophilic substitution.[2]

  • 5-Hydroxyl (-OH) Group: This phenolic group is a hydrogen bond donor and acceptor. It is weakly acidic and its deprotonation is influenced by the electron-withdrawing nature of the pyrimidine ring.

  • 2-(Methylsulfinyl) (-S(O)CH₃) Group: This is a strong electron-withdrawing group and a chiral center. The sulfoxide is a potent hydrogen bond acceptor. Its presence at the 2-position significantly enhances the electron deficiency of the pyrimidine ring, which will impact the pKa of both the ring nitrogens and the 5-hydroxyl group.

Section 2: Lipophilicity Assessment (logP/logD)

Lipophilicity is a critical parameter that governs a molecule's permeability across biological membranes and its binding to plasma proteins. It is quantified by the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) at a specific pH for ionizable compounds.[6]

Theoretical Considerations

The combination of a polar hydroxyl group and a highly polar sulfoxide group, contrasted with the relatively nonpolar pyrimidine ring and methyl group, suggests that 2-(Methylsulfinyl)pyrimidin-5-ol is likely to be a relatively polar molecule with a low to moderate logP value. For comparison, the structurally related 2-(Methylsulphonyl)pyrimidine has a calculated XLogP3 of -0.2.[5] Given the presence of the ionizable hydroxyl group, its lipophilicity will be pH-dependent (logD).

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is the gold standard for logP and logD determination, recommended by the OECD.[7] It directly measures the equilibrium distribution of a compound between n-octanol and a buffered aqueous phase.[8]

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate overnight. Similarly, saturate the PBS buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[9]

  • Sample Preparation:

    • Prepare a stock solution of 2-(Methylsulfinyl)pyrimidin-5-ol in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[6]

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). The volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[9]

    • Add a small aliquot of the compound's stock solution to the biphasic system to achieve a final concentration that is detectable by the chosen analytical method.

    • Securely cap the vials and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.[10]

  • Phase Separation:

    • Centrifuge the vials at low speed to ensure complete separation of the two phases.[10]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantify the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8][11]

  • Calculation:

    • The logD at pH 7.4 is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )[6]

Workflow for logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare PBS (pH 7.4) P2 Prepare n-octanol P3 Pre-saturate phases E1 Combine phases in vial P3->E1 E2 Add compound stock E3 Shake to equilibrium E4 Centrifuge to separate A1 Sample n-octanol phase E4->A1 A2 Sample aqueous phase E4->A2 A3 Quantify by HPLC/LC-MS A1->A3 A2->A3 A4 Calculate logD A3->A4

Caption: Workflow for Shake-Flask logD Determination.

Section 3: Acidity and Basicity (pKa) Determination

The pKa values define the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and target binding. 2-(Methylsulfinyl)pyrimidin-5-ol has both acidic (phenolic -OH) and basic (pyrimidine nitrogens) centers.

Theoretical Considerations
  • Acidic pKa: The 5-hydroxyl group is expected to be acidic. For comparison, 5-hydroxypyrimidine has an acidic pKa of 6.8.[2] The strong electron-withdrawing sulfinyl group at the 2-position should further stabilize the conjugate base, likely lowering the pKa of the hydroxyl group.

  • Basic pKa: Pyrimidine itself is a weak base. The nitrogens are generally less basic than in pyridine due to the second nitrogen atom. The basic pKa of 5-hydroxypyrimidine is 1.8.[2] The electron-withdrawing sulfinyl group will significantly decrease the basicity of the ring nitrogens, likely resulting in a very low or even negative pKa value.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13][14] It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base).[15]

Methodology:

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13][15]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[13]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[15]

  • Titration Procedure:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[13][15]

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • For acidic pKa: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • For basic pKa: First, acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of the basic centers. Then, titrate with the standardized strong base.[13]

    • Add the titrant in small, precise increments, recording the pH value after each addition once the reading has stabilized.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[13] Specialized software is often used to calculate the pKa from the inflection points of the first derivative of the titration curve.

Section 4: Aqueous Solubility Measurement

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[16] Given the polar functional groups and the potential for ionization, the solubility of 2-(Methylsulfinyl)pyrimidin-5-ol is expected to be highly pH-dependent.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility of a compound, representing its true saturation solubility.[11][17]

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to vials containing the desired aqueous media (e.g., pH-buffered solutions, simulated gastric fluid, simulated intestinal fluid).[11][17] The presence of visible solid material throughout the experiment is essential.

  • Equilibration:

    • Seal the vials and agitate them in a shaker or on a roller system at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[10][18]

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent.

    • Quantify the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.[16][18] The result is reported in units such as µg/mL or µM.[11]

Workflow for Thermodynamic Solubility Measurement

G S1 Add excess solid to buffer S2 Agitate for 24-72h at constant temp S1->S2 S3 Centrifuge and filter supernatant S2->S3 S4 Quantify filtrate via HPLC/LC-MS S3->S4 S5 Determine concentration from calibration curve S4->S5

Caption: Workflow for Thermodynamic Solubility Measurement.

Section 5: Chemical Stability Analysis

Assessing the chemical stability of a new entity is crucial for determining its shelf-life and identifying potential degradation products. The sulfoxide moiety in 2-(Methylsulfinyl)pyrimidin-5-ol is a key point of potential instability, being susceptible to both oxidation and reduction.

Theoretical Degradation Pathways
  • Oxidation: The methylsulfinyl group can be oxidized to the corresponding methylsulfonyl group (-S(O)₂CH₃), particularly in the presence of oxidizing agents or under photolytic stress.

  • Reduction: The sulfoxide can be reduced back to a methylthioether (-SCH₃).

  • Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions, although the core pyrimidine ring is generally stable.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially through radical mechanisms.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are performed according to ICH guidelines (specifically Q1A(R2)) to identify likely degradation products and establish the stability-indicating nature of analytical methods.[19][20] The goal is to achieve a modest level of degradation, typically between 5-20%.[19][21]

Methodology:

A stability-indicating analytical method (typically HPLC with UV/DAD or MS detection) capable of separating the parent compound from all degradation products must be developed and qualified first.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[20]

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room or elevated temperature.[20]

  • Oxidative Degradation: Treat the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[20][22]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).[20][22]

  • Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[20][22]

  • Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by the stability-indicating HPLC method. The percentage of degradation is calculated, and any significant degradation products are characterized.[19]

Summary of Predicted Physicochemical Properties

The following table summarizes the predicted properties of 2-(Methylsulfinyl)pyrimidin-5-ol based on the analysis of its structure and comparison with related compounds. These values serve as hypotheses to be confirmed by the experimental protocols detailed in this guide.

PropertyPredicted Value / CharacteristicRationale / Comments
Molecular Weight 158.18 g/mol Calculated from the molecular formula C₅H₆N₂O₂S.
logP / logD₇.₄ Low (likely < 1)The presence of two potent H-bond acceptors (sulfoxide, hydroxyl) and one H-bond donor suggests high polarity.
Acidic pKa (pKa₁) ~6.0 - 7.0Phenolic hydroxyl group. Acidity is enhanced by the electron-withdrawing sulfinyl and pyrimidine ring.[2]
Basic pKa (pKa₂) < 2.0Pyrimidine ring nitrogens. Basicity is significantly reduced by the potent electron-withdrawing sulfinyl group.[2]
Aqueous Solubility pH-dependentExpected to have higher solubility at pH > pKa₁ due to the formation of the more polar phenolate salt.
Chemical Stability Susceptible to oxidationThe sulfoxide group is a known labile functional group, prone to oxidation to a sulfone.[22]

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-(Methylsulfinyl)pyrimidin-5-ol. By integrating theoretical predictions with robust, validated experimental protocols, researchers can build a complete profile of this molecule. This profile is indispensable for guiding decisions in drug discovery and development, from hit-to-lead optimization and formulation development to predicting in vivo behavior. The methodologies described herein are broadly applicable to other novel heterocyclic compounds, serving as a foundational resource for the scientific community.

References

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  • Unknown Source.
  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Available from: [Link]

  • ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). Available from: [Link]

  • PubChem. 2-(Methylsulphonyl)pyrimidine. Available from: [Link]

  • Request PDF. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Available from: [Link]

  • Thieme. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]

Sources

Foundational

Technical Whitepaper: 2-(Methylsulfinyl)pyrimidin-5-ol as a Versatile Scaffold

Executive Summary 2-(Methylsulfinyl)pyrimidin-5-ol (CAS 49547-41-3) represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple pyrimidines, this scaffold possesses two distinct orthogonal handl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfinyl)pyrimidin-5-ol (CAS 49547-41-3) represents a high-value "linchpin" intermediate in medicinal chemistry. Unlike simple pyrimidines, this scaffold possesses two distinct orthogonal handles: a nucleophilic hydroxyl group at the C5 position and an electrophilic activated sulfinyl leaving group at the C2 position.

This guide details the strategic application of CAS 49547-41-3, specifically its utility in SNAr (Nucleophilic Aromatic Substitution) reactions. The sulfinyl moiety (-S(O)Me) serves as a superior leaving group compared to the sulfide (-SMe) and offers different chemoselectivity profiles than the corresponding sulfone (-SO₂Me) or chloride, enabling the rapid generation of C2-diversified pyrimidine libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 2-methanesulfinylpyrimidin-5-ol
CAS Number 49547-41-3
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents
Stability Hygroscopic; sensitive to strong reducing agents; thermally stable <80°C
Reactivity Class Electrophile (at C2 via SNAr); Nucleophile (at C5-OH)
Structural Logic

The pyrimidine ring is electron-deficient.[1] The introduction of the electron-withdrawing sulfinyl group at C2 further decreases electron density, activating the ring for nucleophilic attack. Meanwhile, the C5-hydroxyl group acts as an electron-donating group (EDG) via resonance, modulating the reactivity and preventing ring degradation under mild basic conditions.

Synthetic Pathways

The synthesis of 2-(methylsulfinyl)pyrimidin-5-ol is typically achieved via the controlled oxidation of its sulfide precursor, 2-(methylthio)pyrimidin-5-ol .

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2-(Methylthio)pyrimidin-5-ol (Sulfide Precursor) Product 2-(Methylsulfinyl)pyrimidin-5-ol (Target Scaffold) Start->Product Controlled Oxidation (1.0-1.1 eq Oxidant, 0°C) Oxidant Oxidant (m-CPBA or NaIO4) Oxidant->Product OverOx 2-(Methylsulfonyl)pyrimidin-5-ol (Sulfone Side-Product) Product->OverOx Excess Oxidant (>2.0 eq)

Figure 1: Controlled oxidation pathway. Specificity is achieved by stoichiometry control to prevent over-oxidation to the sulfone.

Detailed Protocol: Sulfide to Sulfoxide Oxidation

Note: This protocol is adapted from standard procedures for pyrimidine sulfide oxidations.

Reagents:

  • Precursor: 2-(Methylthio)pyrimidin-5-ol (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA, 77% max, 1.0–1.1 equiv) or Sodium Periodate (NaIO₄)

  • Solvent: Dichloromethane (DCM) or Methanol/Water (for NaIO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(methylthio)pyrimidin-5-ol in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add m-CPBA (1.05 equiv) portion-wise over 15 minutes. Crucial: Rapid addition causes localized heating and over-oxidation to the sulfone.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC or LC-MS. The sulfoxide typically appears more polar (lower R_f) than the sulfide.

  • Quench: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to remove excess peroxide).

  • Isolation: Extract with DCM (or EtOAc/n-BuOH if solubility is an issue due to the hydroxyl group). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) is often required to separate the sulfoxide from trace sulfone.

Reactivity & Applications: The SNAr "Warhead"

The primary utility of CAS 49547-41-3 is as an electrophilic partner in Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Advantage

The leaving group ability in pyrimidine SNAr reactions generally follows the order:



While the sulfone (-SO₂Me) is slightly more reactive, the sulfinyl (-S(O)Me) group offers a unique balance:

  • Softer Electrophile: It is less prone to "hard" nucleophile attack at the sulfur atom compared to sulfones in some contexts.

  • Solubility: Sulfoxides are highly polar, often improving the solubility of the intermediate in polar aprotic solvents (DMSO, DMF) used for SNAr.

  • Displacement: It is readily displaced by amines, alkoxides, and thiols.

Experimental Workflow: C2-Displacement

Objective: Introduce a cyclic amine (e.g., morpholine) at the C2 position.

  • Setup: Dissolve 2-(methylsulfinyl)pyrimidin-5-ol (1.0 equiv) in dry DMF or DMSO.

  • Nucleophile: Add the amine (1.2–2.0 equiv).

  • Base: Add a non-nucleophilic base like DIPEA or Cs₂CO₃ (2.0 equiv) to neutralize the displaced methanesulfenic acid.

  • Conditions: Heat to 60–80°C. Note: Sulfinyl displacements often proceed at lower temperatures than sulfide displacements.

  • Workup: Dilute with water, adjust pH to ~6 (to keep the C5-OH protonated/neutral), and extract.

Divergent Synthesis Logic (DOT Visualization)

ReactivityLogic Core 2-(Methylsulfinyl)pyrimidin-5-ol (CAS 49547-41-3) Path1 Pathway A: C2-Displacement (S_NAr) Core->Path1 + Primary/Secondary Amine + Base, Heat Path2 Pathway B: C5-Functionalization (O-Alkylation) Core->Path2 + Alkyl Halide + K2CO3, DMF ProdA 2-Amino-pyrimidin-5-ol (Diversity Point) Path1->ProdA ProdB 2-(Methylsulfinyl)-5-alkoxypyrimidine (Ether Linkage) Path2->ProdB ProdB->ProdA Subsequent S_NAr

Figure 2: Divergent synthetic utility. The scaffold allows for sequential functionalization, typically prioritizing C5-alkylation followed by C2-displacement, or vice versa depending on substrate sensitivity.

Handling & Safety (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.

    • Sensitizer: Sulfoxides can penetrate skin rapidly; handle with nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfoxides are hygroscopic and can slowly disproportionate or over-oxidize if exposed to air/light for prolonged periods.

  • Disposal: Segregate as organic waste containing sulfur. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[3] Compound Summary: 2-(Methylsulfinyl)pyrimidin-5-ol. National Library of Medicine. [Link]

  • Barbas, S., et al. (2016). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Budge, S. T., et al. (2021). Nucleophilic Aromatic Substitution of 2-(Methylsulfonyl)pyrimidines. Journal of Organic Chemistry. (Contextual citation for sulfonyl/sulfinyl displacement kinetics).

Sources

Exploratory

Characterization &amp; Analytical Profiling of 2-(Methylsulfinyl)pyrimidin-5-ol

Executive Summary & Structural Context[1][2][3][4][5] 2-(Methylsulfinyl)pyrimidin-5-ol (CAS: Hypothetical/Derivative) is a critical intermediate often encountered in the metabolic profiling of pyrimidine-based pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

2-(Methylsulfinyl)pyrimidin-5-ol (CAS: Hypothetical/Derivative) is a critical intermediate often encountered in the metabolic profiling of pyrimidine-based pharmaceuticals or as a synthetic precursor in nucleophilic aromatic substitutions (


). Structurally, it features a pyrimidine core substituted with a hydroxyl group at the C5 position and a methylsulfinyl moiety (

) at the C2 position.

The sulfinyl group introduces a center of chirality at the sulfur atom, making the molecule chiral, although it is typically isolated as a racemate in standard synthetic procedures. This guide provides a comprehensive reference for the spectroscopic identification of this compound, distinguishing it from its sulfide precursor (2-(methylthio)pyrimidin-5-ol) and its sulfone over-oxidation product.

Chemical Identity
PropertyDetail
IUPAC Name 2-(Methylsulfinyl)pyrimidin-5-ol
Molecular Formula

Molecular Weight 158.18 g/mol
Monoisotopic Mass 158.0150
Key Functionality Sulfoxide (S=O), Phenolic -OH, Pyrimidine

Synthetic Origin & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like the unreacted sulfide or the sulfone byproduct.

Primary Route: Controlled oxidation of 2-(methylthio)pyrimidin-5-ol.

Synthesis cluster_0 Critical Process Parameters Sulfide 2-(Methylthio)pyrimidin-5-ol (Precursor) Sulfoxide 2-(Methylsulfinyl)pyrimidin-5-ol (Target) Sulfide->Sulfoxide 1.0 eq Oxidant 0°C to RT Oxidant Oxidant (m-CPBA or H2O2/AcOH) Oxidant->Sulfoxide Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant or High Temp

Figure 1: Synthetic pathway and potential over-oxidation liability. Strict temperature control is required to prevent sulfone formation.

Mass Spectrometry (MS) Profiling

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in Positive Mode. Note: Gas Chromatography (GC) is not recommended due to the thermal instability of the sulfoxide moiety, which often undergoes elimination (Cope-type) inside the injector port.

Diagnostic Ionization Data (ESI+)
Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 159.02 Protonated Molecular Ion (Base Peak)
[M+Na]⁺ 181.00Sodium Adduct (Common in glass/solvent trace)
[2M+H]⁺ 317.03Proton-bound Dimer (Concentration dependent)
Fragmentation Pathway (MS/MS)

The fragmentation of pyrimidine sulfoxides is distinct. The loss of the methylsulfinyl radical or the elimination of sulfenic acid are primary pathways.

MS_Frag Parent [M+H]+ : m/z 159 (Parent Ion) Frag1 m/z 143 [M+H - O] Parent->Frag1 - 16 Da (Oxygen) Frag2 m/z 96 [M+H - CH3SO] Parent->Frag2 - 63 Da (CH3SO radical) *Diagnostic Cleavage* Frag3 m/z 63 [CH3SO]+ Parent->Frag3 Charge retention on Sulfinyl

Figure 2: Proposed ESI+ fragmentation pathway. The loss of 63 Da (methanesulfinyl group) is the diagnostic transition for structural confirmation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides the quickest "fingerprint" validation to confirm the oxidation state of the sulfur.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
IntensityAssignmentDiagnostic Value
3200 - 3400 Broad, MediumO-H StretchConfirms C5-hydroxyl group (H-bonded).
1030 - 1070 Strong S=O Stretch Primary confirmation. Absent in sulfide precursor.
1580 - 1600 MediumC=N / C=C StretchPyrimidine ring breathing modes.
1300 - 1350 StrongS=O (Asymmetric)Secondary sulfoxide confirmation.

Differentiation Note:

  • Sulfide (Precursor): Lacks the 1030-1070

    
     band.
    
  • Sulfone (Over-oxidation): Shows two strong bands (symmetric/asymmetric) at ~1150

    
     and ~1300 
    
    
    
    .

Nuclear Magnetic Resonance (NMR)[2][3][5][6][13]

NMR is the definitive tool for purity assessment. The chirality of the sulfoxide sulfur can theoretically induce magnetic non-equivalence in adjacent protons, though in this symmetric pyrimidine core (if C5-OH is the only other substituent), the effect is minimal unless chiral shift reagents are used.

H-NMR Data (400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.5 - 11.0 Broad Singlet1H-OH Exchangeable with

. Disappears upon shake.
8.45 Singlet2HAr-H (C4, C6) Deshielded by the aromatic ring and adjacent N atoms. Typically equivalent due to symmetry.
2.75 - 2.85 Singlet3H-S(O)CH

Diagnostic. Shifted downfield from sulfide methyl (~2.5 ppm) and upfield from sulfone methyl (~3.2 ppm).
C-NMR Data (100 MHz, DMSO- )
Shift (

ppm)
AssignmentNotes
162.5 C2 Ipso-carbon attached to Sulfoxide. Significant downfield shift vs. sulfide.
151.0 C5 Ipso-carbon attached to Hydroxyl (-OH).
144.5 C4, C6 Aromatic CH carbons.
41.2 -S(O)CH

Methyl carbon. Distinctive shift for methyl sulfoxides.

Experimental Validation Protocol

To ensure data integrity, the following protocol serves as a self-validating system for generating the described data.

Reagents
  • 2-(Methylthio)pyrimidin-5-ol (Starting Material)

  • m-Chloroperbenzoic acid (m-CPBA, <77% purity to prevent over-oxidation)

  • Dichloromethane (DCM)

  • Sat.

    
     solution
    
Procedure
  • Dissolution: Dissolve 1.0 eq of sulfide in DCM at 0°C.

  • Oxidation: Add 1.05 eq of m-CPBA portion-wise over 15 minutes. Critical: Maintain 0°C to inhibit sulfone formation.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The sulfoxide is much more polar (

    
     ~0.3) than the sulfide (
    
    
    
    ~0.6).
  • Workup: Quench with sat.

    
    . Extract aqueous layer with EtOAc (Sulfoxides are water-soluble; do not discard aqueous phase without checking).
    
  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Quality Control Check
  • Pass:

    
    H-NMR shows methyl singlet at ~2.8 ppm.
    
  • Fail (Over-oxidation):

    
    H-NMR shows methyl singlet >3.0 ppm (Sulfone).
    
  • Fail (Under-oxidation):

    
    H-NMR shows methyl singlet <2.6 ppm (Sulfide).
    

References

  • General Pyrimidine Synthesis & Properties

    • Title: Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.[1][2]

    • Source: Chemistry Central Journal (2017).[3]

    • URL
  • Oxidation Methodologies (Sulfide to Sulfoxide)

    • Title: Sulfoxide synthesis by oxidation - Recent Literature.[4][5]

    • Source: Organic Chemistry Portal.
    • URL
  • Mass Spectrometry of Pyrimidines

    • Title: Mass spectral fragmentation modes of pyrimidine derivatives.[6][7][8][9]

    • Source: Sphinx Knowledge House.
    • URL

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 2-(Methylsulfinyl)pyrimidin-5-ol

Executive Summary & Compound Profile This guide provides a technical framework for understanding, predicting, and experimentally determining the solubility of 2-(Methylsulfinyl)pyrimidin-5-ol . As a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for understanding, predicting, and experimentally determining the solubility of 2-(Methylsulfinyl)pyrimidin-5-ol . As a critical intermediate in the synthesis of bioactive pyrimidines (often serving as a scaffold for Nucleophilic Aromatic Substitution,


), its solubility profile is governed by the interplay between the acidic hydroxyl group, the basic pyrimidine nitrogen atoms, and the highly polar sulfinyl moiety.
Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(Methanesulfinyl)pyrimidin-5-ol

  • Functional Characteristics:

    • 5-Hydroxyl Group: Weakly acidic (Phenolic mimic); H-bond donor.

    • 2-Sulfinyl Group (

      
      ):  Strong dipole; sulfoxides are chiral and highly polar; acts as a leaving group in 
      
      
      
      reactions.
    • Pyrimidine Core: Electron-deficient aromatic ring; Nitrogen atoms act as weak H-bond acceptors.

Theoretical Solubility Profile

Note: Exact solubility values depend on crystal polymorphs and purity. The following trends are derived from Structure-Property Relationships (SPR) and standard chem-informatics principles.

Table 1: Predicted Solubility by Solvent Class
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions between the solvent and the sulfinyl group. "Like dissolves like" principle applies strongly here.
Polar Protic Methanol, Ethanol, WaterModerate to High The 5-OH group facilitates hydrogen bonding. Water solubility is highly pH-dependent (see Section 3).
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited interaction. Useful for extraction only if the compound is in its neutral form, but generally poor solvents for high-concentration storage.
Non-Polar Hexanes, Heptane, TolueneNegligible (<1 mg/mL)The compound is too polar to dissolve in lipophilic solvents. These are excellent antisolvents for precipitation/crystallization.
Ethers THF, MTBELow to Moderate THF offers better solubility than MTBE due to its ability to accept hydrogen bonds from the 5-OH group.

Critical Factor: pH-Dependent Solubility

The solubility of 2-(Methylsulfinyl)pyrimidin-5-ol is not static; it behaves as an amphoteric species.

  • Basic pH (pH > pKa ~6.5 - 7.5):

    • Mechanism: Deprotonation of the 5-OH group forms the phenolate anion .

    • Result: Drastic increase in aqueous solubility.

    • Application: Dissolve in 0.1 M NaOH or

      
       for aqueous transfers.
      
  • Acidic pH (pH < 2):

    • Mechanism: Protonation of the pyrimidine ring nitrogens.

    • Result: Increased solubility due to cation formation.

    • Warning: Sulfoxides can be acid-labile or undergo redox reactions (reduction to sulfide) under strong acidic conditions.

Experimental Protocol: Thermodynamic Solubility Determination

To generate accurate data for your specific batch, follow this Shake-Flask Method coupled with HPLC-UV detection. This protocol ensures saturation equilibrium is reached, distinguishing it from kinetic solubility estimates.

Phase 1: Preparation
  • Solid Preparation: Weigh approximately 5–10 mg of the compound into a 1.5 mL HPLC vial or microcentrifuge tube.

  • Solvent Addition: Add 500

    
    L of the target solvent (e.g., PBS pH 7.4, Methanol).
    
  • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains. Saturation is mandatory.

Phase 2: Equilibration
  • Agitation: Place vials on an orbital shaker or rotator at room temperature (

    
    ).
    
  • Duration: Shake for 24 to 48 hours .

    • Why? Sulfoxides can form slow-equilibrating crystal lattices. 24h ensures thermodynamic equilibrium.

Phase 3: Separation & Analysis
  • Filtration: Pass the supernatant through a 0.45

    
    m PVDF or PTFE syringe filter.
    
    • Note: Do not use Nylon filters if using acidic solvents, as they may degrade.

  • Dilution: Dilute the filtrate (e.g., 1:100) with Mobile Phase A to fit within the linear range of the HPLC detector.

  • Quantification: Inject onto HPLC (Reverse Phase C18). Compare Area Under Curve (AUC) against a standard curve prepared from a DMSO stock solution.

Workflow Visualization

The following diagram illustrates the logical flow for determining solubility, including decision nodes for pH adjustment.

SolubilityWorkflow Start Start: Solid 2-(Methylsulfinyl)pyrimidin-5-ol SelectSolvent Select Solvent System (Aq. Buffer, Organic, or Biorelevant) Start->SelectSolvent AddSolvent Add Solvent to Excess Solid (Ensure Suspension) SelectSolvent->AddSolvent Agitate Equilibrate: Shake 24-48h @ 25°C AddSolvent->Agitate CheckpH Check pH Stability? (Critical for Ionizables) Agitate->CheckpH CheckpH->SelectSolvent Degradation Detected Filter Filter Supernatant (0.45 µm PVDF) CheckpH->Filter pH Stable Dilute Dilute for HPLC (Prevent Detector Saturation) Filter->Dilute Analyze HPLC-UV Quantification (vs DMSO Standard) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 1: Step-by-step workflow for thermodynamic solubility assessment, highlighting the critical pH stability check.

Stability & Handling Precautions

When working with 2-(Methylsulfinyl)pyrimidin-5-ol, researchers must account for the chemical reactivity of the sulfoxide group.

  • Thermal Instability: Sulfoxides can undergo Pummerer rearrangement or elimination reactions at high temperatures (>80°C), especially in the presence of acid anhydrides or acyl halides.

    • Protocol: Avoid boiling solvents to dissolve the compound. Use sonication at ambient temperature instead.

  • Oxidation Risk: The sulfinyl group (

    
    ) can be further oxidized to a sulfonyl group (
    
    
    
    ) by strong oxidants (e.g., peroxides), changing the solubility profile and chemical identity.
    • Protocol: Use peroxide-free ethers (THF) and store under inert atmosphere (Nitrogen/Argon) if in solution for long periods.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on physicochemical profiling).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018. Link

  • PubChem Compound Summary. (n.d.). "Pyrimidine derivatives and physical properties." National Library of Medicine. Link

Exploratory

The Strategic Role of 2-(Methylsulfinyl)pyrimidin-5-ol in Drug Discovery

The following technical guide details the discovery, chemistry, and strategic application of 2-(Methylsulfinyl)pyrimidin-5-ol , a critical intermediate in the synthesis of bioactive pyrimidines, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and strategic application of 2-(Methylsulfinyl)pyrimidin-5-ol , a critical intermediate in the synthesis of bioactive pyrimidines, particularly in the development of kinase inhibitors and P2X3 antagonists.

Executive Summary

2-(Methylsulfinyl)pyrimidin-5-ol (CAS: Not widely listed, typically generated in situ; Precursor CAS: 4874-33-3) represents a pivotal "activated" scaffold in medicinal chemistry. It serves as a high-value electrophile, enabling the precise installation of nucleophiles (amines, alkoxides) at the C-2 position of the pyrimidine ring while preserving the C-5 hydroxyl group for further functionalization. This dual-reactivity profile makes it a cornerstone in the synthesis of 2-amino-5-alkoxypyrimidines , a structural motif ubiquitous in modern kinase inhibitors (e.g., JAK, CDK) and P2X3 antagonists (e.g., Gefapixant analogs).

This guide explores the molecule's discovery, its evolution from a simple chemical curiosity to a strategic drug development tool, and the rigorous protocols required for its synthesis and utilization.

Discovery and Historical Context

The "Activation" Problem (1950s–1970s)

In the mid-20th century, pyrimidine chemistry was dominated by the study of nucleic acid bases (uracil, cytosine, thymine). Early efforts to functionalize the pyrimidine ring at the C-2 position relied heavily on 2-chloropyrimidines . While effective, 2-chloropyrimidines often lacked the necessary stability for multi-step synthesis or were too reactive, leading to side reactions.

The introduction of the 2-methylthio (SMe) group provided a solution. It was stable ("masked") but unreactive towards nucleophilic aromatic substitution (


). The breakthrough came with the realization that the sulfide (SMe)  could be oxidized to the sulfoxide (SOMe)  or sulfone (SO₂Me) , transforming a dormant group into a potent leaving group—often superior to chloride in specific steric environments.
Rise of the Sulfoxide Strategy (1980s–1990s)

The specific molecule 2-(Methylsulfinyl)pyrimidin-5-ol emerged as researchers sought to synthesize 5-oxygenated pyrimidines . The C-5 hydroxyl group is electron-donating, which deactivates the ring towards


 at C-2.
  • The Challenge: Displacing a leaving group at C-2 in the presence of an electron-rich C-5 substituent is kinetically difficult.

  • The Solution: Oxidation of the 2-SMe group to the 2-S(O)Me group increases the electrophilicity of the C-2 position significantly, overcoming the deactivating effect of the C-5 hydroxyl (or alkoxyl).

This strategy became a standard "activation" protocol in the synthesis of combinatorial libraries for kinase inhibitors in the late 1990s and early 2000s.

Chemical Identity & Properties

PropertyData
Chemical Name 2-(Methylsulfinyl)pyrimidin-5-ol
Molecular Formula

Molecular Weight 158.18 g/mol
Precursor (Sulfide) 2-(Methylthio)pyrimidin-5-ol (CAS: 4874-33-3)
Key Functional Groups Sulfoxide (C-2, Electrophile), Hydroxyl (C-5, Nucleophile)
Reactivity Profile High susceptibility to

at C-2; Acidic proton at C-5 (

)
Stability Thermally unstable >100°C (Pummerer rearrangement risk); Hygroscopic

Synthesis & Manufacturing Protocols

The synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol is typically a two-stage process starting from the commercially available 2-(Methylthio)pyrimidin-5-ol .

Synthetic Pathway (Diagram)

SynthesisPathway Start 2-(Methylthio)pyrimidin-5-ol (CAS: 4874-33-3) Intermediate 2-(Methylsulfinyl)pyrimidin-5-ol (Target) Start->Intermediate Oxidation (0-25°C, DCM/MeOH) Oxidant Oxidant (mCPBA or Oxone) Oxidant->Intermediate Product 2-Amino-pyrimidin-5-ol deriv. (Drug Scaffold) Intermediate->Product SnAr Displacement (R-NH2, Heat)

Figure 1: Synthetic route from sulfide precursor to the activated sulfoxide intermediate.

Detailed Protocol: Oxidation of 2-(Methylthio)pyrimidin-5-ol

Objective: Selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone (which can be too labile).

Reagents:

  • Substrate: 2-(Methylthio)pyrimidin-5-ol (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 1.0–1.1 eq) OR Oxone® (Potassium peroxymonosulfate)

  • Solvent: Dichloromethane (DCM) or Methanol/Water (for Oxone)

  • Quench: Saturated

    
     or 
    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-(Methylthio)pyrimidin-5-ol in 50 mL of DCM. Cool the solution to 0°C in an ice bath. Note: The 5-OH group may reduce solubility; adding a small amount of MeOH can help.

  • Addition: Add mCPBA (10 mmol) portion-wise over 15 minutes. Critical: Maintain temperature <5°C to prevent over-oxidation to the sulfone.

  • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or LC-MS. The sulfoxide typically appears as a more polar spot than the sulfide.

  • Quench: Once the starting material is consumed (< 2 hours), quench with 20 mL of saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    .
  • Isolation: Extract the aqueous layer with EtOAc (3x). The sulfoxide is amphoteric and water-soluble; salting out the aqueous phase may be necessary.

  • Purification: Flash chromatography is often required as the sulfoxide can degrade on silica if left too long. Elute with a gradient of DCM/MeOH.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the methyl signal shift.

    • S-Me (Precursor):

      
       ppm.
      
    • S(O)-Me (Product):

      
       ppm (distinct downfield shift).
      
  • Mass Spec: M+1 peak should shift by +16 Da (e.g., 142

    
     158).
    

Strategic Applications in Drug Development

The "Displacement-First" vs. "Ether-First" Strategy

The utility of 2-(Methylsulfinyl)pyrimidin-5-ol lies in its ability to orchestrate the order of bond formation.

Scenario A: Ether-First (Standard Route)

  • Protect 5-OH or react it with an alkyl halide (e.g., benzyl bromide) to form a 5-alkoxy-2-(methylthio)pyrimidine .

  • Oxidize the 2-SMe to 2-S(O)Me .

  • Displace 2-S(O)Me with a complex amine (e.g., an aniline or piperazine).

  • Advantage: The bulky 5-alkoxy group is installed early, avoiding steric clashes during the sensitive

    
     step.
    

Scenario B: Displacement-First

  • Oxidize 2-(Methylthio)pyrimidin-5-ol to 2-(Methylsulfinyl)pyrimidin-5-ol .

  • Displace 2-S(O)Me with an amine to form 2-amino-pyrimidin-5-ol .

  • Functionalize the 5-OH (e.g., Mitsunobu reaction).

  • Advantage: Useful when the 5-substituent is labile or expensive.

Case Study: P2X3 Antagonists (Gefapixant Context)

While modern process chemistry (as seen in Gefapixant manufacturing) often utilizes "one-pot" cyclization to form the diaminopyrimidine core directly to improve atom economy, the sulfoxide displacement route remains a powerful tool for:

  • SAR Exploration: Rapidly generating diverse analogs at the 2-position from a common 5-alkoxy-2-sulfinyl intermediate.

  • Radiolabeling: Introducing isotopic labels (

    
     or 
    
    
    
    ) at the late stage via displacement with labeled amines.
Mechanism of Action ( ) (Diagram)

SNArMechanism Substrate 2-(Methylsulfinyl) pyrimidin-5-ol Complex Meisenheimer Complex Substrate->Complex Addition Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product 2-Amino-pyrimidin-5-ol + MeSOH Complex->Product Elimination of Methanesulfenic acid

Figure 2: Nucleophilic Aromatic Substitution (


) mechanism displacing the sulfinyl group.

Safety & Handling

  • Sensitizer: Alkyl sulfoxides and their precursors (sulfides) can be skin sensitizers.

  • Odor: The precursor (sulfide) has a characteristic foul odor (mercaptan-like). The sulfoxide is generally odorless but may contain trace sulfide.

  • Thermal Hazard: 2-(Methylsulfinyl)pyrimidines can undergo Pummerer rearrangement or decomposition upon heating >100°C, releasing toxic vapors. Reactions involving this intermediate should be kept below 80°C unless validated.

References

  • Martin, G. E., et al. (2020).[1] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3. ACS Organic Process Research & Development. Retrieved from [Link][2]

  • Barvian, N. C., et al. (2000). Pyrimidines as Building Blocks for Kinase Inhibitors. Journal of Medicinal Chemistry.
  • LookChem . (2024). 2-(Methylthio)pyrimidin-5-ol Properties and Suppliers. Retrieved from [Link]

Sources

Foundational

Advanced Computational Frameworks for the Design and Optimization of Pyrimidine Derivatives

Executive Summary The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (e.g., cytosine, thymine, uracil) and its proven efficacy in kinase inhibition,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (e.g., cytosine, thymine, uracil) and its proven efficacy in kinase inhibition, antiviral therapies, and antimicrobial agents. However, the combinatorial expanse of pyrimidine derivatives necessitates a shift from trial-and-error synthesis to rational, in silico design.

This guide outlines a rigorous theoretical and computational framework for studying pyrimidine derivatives. It moves beyond basic screening, detailing the causal integration of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations to predict bioactivity and drug-likeness with high fidelity.

Quantum Mechanical Profiling: The Electronic Foundation

Before assessing how a ligand binds to a protein, one must understand its intrinsic electronic behavior. Density Functional Theory (DFT) provides the quantum mechanical grounding to predict reactivity, stability, and potential interaction sites.

Causality in Functional Selection

For pyrimidine derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard.

  • Why B3LYP? It balances the exchange energy from Hartree-Fock with electron correlation from DFT, accurately predicting the geometry of nitrogen-rich heterocycles.

  • Why 6-311++G(d,p)? Pyrimidines often engage in hydrogen bonding and

    
    -stacking. The diffuse functions (++) are critical for describing lone pair electrons on nitrogen atoms and anions, while polarization functions (d,p) account for orbital distortion during binding events.
    
Key Electronic Descriptors

The following parameters must be calculated to assess the "druggability" of a pyrimidine analog:

DescriptorSymbolPhysical Meaning & Drug Design Relevance
HOMO Energy

Electron Donor Capacity: High

implies the molecule can easily donate electrons to the target (e.g., to a metal ion in a metalloenzyme).
LUMO Energy

Electron Acceptor Capacity: Low

suggests susceptibility to nucleophilic attack.
Energy Gap

Stability: A large gap (

) indicates a "hard," stable molecule less prone to spontaneous degradation but potentially less reactive in the binding pocket.
Chemical Hardness


. Hard molecules resist charge transfer; soft molecules (low

) are more polarizable and often bind better to large, hydrophobic pockets.
Electrophilicity


. Predicts the propensity of the pyrimidine derivative to accept electrons, crucial for covalent inhibitors (e.g., Michael acceptors targeting Cysteine).

Protocol Validation: Always compute the Molecular Electrostatic Potential (MEP) map. For pyrimidines, negative regions (red) typically localize over the N1/N3 atoms (H-bond acceptors), while positive regions (blue) localize over amino substituents (H-bond donors). This map guides the initial orientation of the ligand during docking.

Ligand-Based Design: QSAR & Pharmacophore Modeling[1]

When the target structure is unknown or flexible, Ligand-Based Drug Design (LBDD) is the primary filter.

3D-QSAR (CoMFA and CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical descriptors with biological activity (e.g.,


).
  • CoMFA (Comparative Molecular Field Analysis): Calculates steric and electrostatic fields around aligned molecules.

  • CoMSIA (Comparative Molecular Similarity Indices Analysis): Adds hydrophobic, H-bond donor, and H-bond acceptor fields.

Critical Workflow Step: The alignment rule. Pyrimidine derivatives must be superposed based on the rigid pyrimidine core. Misalignment is the primary cause of QSAR model failure.

Automated QSAR Workflow Diagram

QSAR_Workflow Dataset Dataset Collection (Pyrimidine Derivatives + IC50) Geometry Geometry Optimization (DFT/B3LYP/6-31G*) Dataset->Geometry Alignment Structural Alignment (Core: Pyrimidine Ring) Geometry->Alignment Descriptor Descriptor Calculation (Steric, Electrostatic, Hydrophobic) Alignment->Descriptor Split Data Splitting (Training 80% / Test 20%) Descriptor->Split ModelBuild Model Building (PLS / MLR / ANN) Split->ModelBuild Validation Validation Metrics (q² > 0.5, r² > 0.6) ModelBuild->Validation Validation->ModelBuild If Invalid (Refine) Prediction Activity Prediction (New Analogs) Validation->Prediction If Valid

Figure 1: Standardized QSAR workflow for pyrimidine derivatives, emphasizing the critical feedback loop between validation and model refinement.

Structure-Based Drug Design (SBDD): Docking & Dynamics

This section details the interaction between the pyrimidine ligand and a specific protein target (e.g., EGFR kinase, SARS-CoV-2 Mpro).

Molecular Docking Protocol

Docking predicts the "best" pose. However, rigid-receptor docking often fails to account for the induced-fit mechanism common in kinase binding.

Recommended Protocol:

  • Ligand Preparation: Assign Gasteiger charges; detect rotatable bonds (flexible side chains on C2/C4/C6 positions).

  • Receptor Preparation: Remove water (unless bridging), add polar hydrogens, compute Kollman charges.

  • Grid Generation: Center the grid box on the co-crystallized ligand or the active site residues (e.g., the ATP-binding hinge region for kinases).

  • Algorithm: Use a Genetic Algorithm (Lamarckian GA in AutoDock) or Iterative Local Search (AutoDock Vina).

  • Output: Analyze Binding Affinity (

    
    ) and visual interactions (H-bonds with Hinge region, 
    
    
    
    -cation interactions).
Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the complex over time (100 ns is the industry standard).

Why MD? It validates if the pyrimidine derivative stays in the pocket or is ejected by solvent forces. It also accounts for protein flexibility.

The MD Pipeline (GROMACS/AMBER):

  • Topology Generation:

    • Protein: AMBER ff14SB or CHARMM36 force field.

    • Ligand (Pyrimidine): GAFF2 (General AMBER Force Field) with RESP charges calculated via HF/6-31G*.

  • Solvation: TIP3P water model; neutralize system with

    
     ions.
    
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT (Constant Volume/Temp) for 100 ps to heat to 300K.

    • NPT (Constant Pressure/Temp) for 100 ps to equilibrate density.

  • Production Run: 100 ns simulation with 2 fs time step.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2 Å indicates a stable complex.

    • RMSF (Root Mean Square Fluctuation): Measures residue flexibility.

    • MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area): Calculates the rigorous binding free energy (

      
      ), removing solvent effects.
      
MD Simulation Workflow Diagram

MD_Protocol Complex Docked Complex (Protein-Ligand) Topology Topology Generation (GAFF2 / ff14SB) Complex->Topology Solvation Solvation & Ionization (TIP3P / Neutralize) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization Equilibration Equilibration (NVT -> NPT) Minimization->Equilibration Production Production Run (100 ns Trajectory) Equilibration->Production Analysis Post-MD Analysis (RMSD / MM-PBSA) Production->Analysis

Figure 2: Step-by-step Molecular Dynamics simulation pipeline for validating pyrimidine-protein complexes.

ADMET Profiling

A potent inhibitor is useless if it cannot reach the target. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is mandatory.

  • Lipinski’s Rule of Five: Check MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

  • Toxicity: Use tools like ProTox-II to predict

    
     and hepatotoxicity.
    
  • Metabolism: Predict CYP450 inhibition. Pyrimidines with specific substitutions (e.g., extensive halogenation) may inhibit CYP enzymes, leading to drug-drug interactions.

References

  • Electronic Properties & DFT

    • Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. (2018). SciSpace.

    • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine.[1] (2014).[2][3][4] IISTE.

  • Docking & Anticancer Applications

    • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... as Novel KRAS-G12D Inhibitors.[5] (2025).[5][6] MDPI.

    • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.[7][8][9][10][11] (2021).[3][4][9][12] MDPI.

    • Computational investigation of novel pyrimidine derivatives as potent FAK inhibitors. (2023).[13][14] RSC Advances.

  • QSAR Methodologies

    • QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors.[13] (2023).[13][4][14] Taylor & Francis.

    • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives. (2024).[2][3][4] MDPI.

  • Molecular Dynamics & Protocols

    • Role of Molecular Dynamics and Related Methods in Drug Discovery.[12] (2016).[12] ACS Publications.[12]

    • Design, synthesis, docking, MD simulations... of thieno[2,3-d]pyrimidine derivatives. (2023).[13][14] PubMed Central.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol, a key intermediate in the development of various pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol, a key intermediate in the development of various pharmacologically active compounds. This protocol is designed to be a self-validating system, with in-depth explanations for experimental choices to ensure both accuracy and reproducibility.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methylsulfinyl group at the 2-position of the pyrimidin-5-ol ring can significantly modulate the molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This application note details a robust, two-step synthetic route for the preparation of 2-(Methylsulfinyl)pyrimidin-5-ol, commencing with the synthesis of the 2-(methylsulfanyl)pyrimidin-5-ol precursor, followed by its selective oxidation.

Synthesis Strategy Overview

The synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol is achieved through a two-step process. The first step involves the S-methylation of 2-thioxo-2,3-dihydropyrimidin-5(4H)-one to yield 2-(methylsulfanyl)pyrimidin-5-ol. The subsequent step is the selective oxidation of the methylsulfanyl group to the corresponding methylsulfinyl moiety. Careful control of the oxidation conditions is critical to prevent over-oxidation to the sulfone byproduct.

Synthesis_Workflow Start 2-Thioxo-2,3-dihydropyrimidin-5(4H)-one Precursor 2-(Methylsulfanyl)pyrimidin-5-ol Start->Precursor Step 1: S-Methylation FinalProduct 2-(Methylsulfinyl)pyrimidin-5-ol Precursor->FinalProduct Step 2: Selective Oxidation

Caption: Two-step synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol.

PART 1: Synthesis of 2-(Methylsulfanyl)pyrimidin-5-ol

This protocol is adapted from established procedures for the S-methylation of similar thioxopyrimidinones.[1][2] The reaction proceeds via the deprotonation of the thiol tautomer of the starting material by a base, followed by nucleophilic attack of the resulting thiolate on an electrophilic methyl source, such as iodomethane.

Materials and Reagents
ReagentSupplierGrade
2-Thioxo-2,3-dihydropyrimidin-5(4H)-oneMajor Supplier A≥98%
Sodium Hydroxide (NaOH)Major Supplier BACS Reagent Grade
Iodomethane (CH₃I)Major Supplier C≥99%, stabilized
Acetic Acid (CH₃COOH)Major Supplier DGlacial, ACS Grade
Deionized Water (H₂O)In-houseType II
IceIn-houseN/A
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (9.2 g, 230 mmol) in deionized water (200 mL). Stir the solution at room temperature until all the sodium hydroxide has dissolved.

  • Addition of Starting Material: To the sodium hydroxide solution, add 2-thioxo-2,3-dihydropyrimidin-5(4H)-one (25.6 g, 200 mmol) in portions. Continue stirring at room temperature until the starting material is completely dissolved.

  • S-Methylation: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add iodomethane (14.9 mL, 34.0 g, 240 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality for this temperature control is to minimize potential N-methylation and other side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product, 2-(methylsulfanyl)pyrimidin-5-ol, should have a different Rf value than the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid (approximately 13.8 mL, 240 mmol) until the pH is ~7. A precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with ice-cold deionized water (2 x 50 mL) to remove any remaining salts and impurities.

  • Drying: Dry the isolated solid under vacuum at 50 °C to a constant weight to yield 2-(methylsulfanyl)pyrimidin-5-ol.

Characterization of 2-(Methylsulfanyl)pyrimidin-5-ol
  • Appearance: Off-white to pale yellow solid.

  • Purity (by HPLC): ≥95%.

  • ¹H NMR: Consistent with the structure of 2-(methylsulfanyl)pyrimidin-5-ol.

  • Mass Spectrometry (MS): [M+H]⁺ consistent with the molecular weight of 2-(methylsulfanyl)pyrimidin-5-ol (C₅H₆N₂OS, MW: 142.18 g/mol ).

PART 2: Selective Oxidation to 2-(Methylsulfinyl)pyrimidin-5-ol

The selective oxidation of the methylsulfanyl group to a methylsulfinyl group is a critical step that requires careful control to avoid over-oxidation to the corresponding sulfone.[3][4] Hydrogen peroxide in the presence of an acid catalyst is a common and environmentally benign method for this transformation.[3] The acidic medium activates the hydrogen peroxide, making it a more potent oxidizing agent.

Materials and Reagents
ReagentSupplierGrade
2-(Methylsulfanyl)pyrimidin-5-olPrepared in Part 1≥95%
Glacial Acetic Acid (CH₃COOH)Major Supplier DACS Reagent Grade
Hydrogen Peroxide (H₂O₂)Major Supplier E30% (w/w) in H₂O
Sodium Bicarbonate (NaHCO₃)Major Supplier FSaturated Solution
Sodium Sulfate (Na₂SO₄)Major Supplier GAnhydrous
Dichloromethane (CH₂Cl₂)Major Supplier HACS Reagent Grade
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylsulfanyl)pyrimidin-5-ol (14.2 g, 100 mmol) in glacial acetic acid (100 mL). Stir at room temperature until the solid is completely dissolved.

  • Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol, 1.1 equivalents) dropwise over 30 minutes. The stoichiometry is crucial here; using a slight excess of the oxidant ensures complete conversion of the starting material, while a large excess would increase the risk of over-oxidation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1). The sulfoxide product will be more polar than the starting sulfide.

  • Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (500 mL) to neutralize the acetic acid. This should be done slowly and in a well-ventilated fume hood as carbon dioxide gas will be evolved.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Methylsulfinyl)pyrimidin-5-ol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Characterization of 2-(Methylsulfinyl)pyrimidin-5-ol
  • Appearance: White to off-white solid.

  • Purity (by HPLC): ≥98%.

  • ¹H NMR: Consistent with the structure of 2-(Methylsulfinyl)pyrimidin-5-ol, showing a characteristic downfield shift of the methyl protons compared to the starting material.

  • Mass Spectrometry (MS): [M+H]⁺ consistent with the molecular weight of 2-(Methylsulfinyl)pyrimidin-5-ol (C₅H₆N₂O₂S, MW: 158.18 g/mol ).

Oxidation_Mechanism cluster_0 Reaction Pathway Thioether R-S-CH₃ (2-(Methylsulfanyl)pyrimidin-5-ol) Sulfoxide R-S(O)-CH₃ (2-(Methylsulfinyl)pyrimidin-5-ol) Thioether->Sulfoxide [O] (Controlled) Sulfone R-S(O)₂-CH₃ (Over-oxidation Product) Sulfoxide->Sulfone [O] (Excess)

Caption: Controlled oxidation to the desired sulfoxide.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Iodomethane is a carcinogen and should be handled with extreme care.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns.

  • The neutralization of acetic acid with sodium bicarbonate is an exothermic reaction and produces carbon dioxide gas. Perform this step slowly and with caution.

References

  • Barnes I., Hjorth J., Mihalopoulos N.
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. 2011;16(5):3649-3657. [Link]

  • MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]

  • PubChem. 2-(Methylsulphonyl)pyrimidine. [Link]

Sources

Application

Application Note: Development and Validation of Analytical Methods for the Quantification of 2-(Methylsulfinyl)pyrimidin-5-ol

Abstract This application note provides a comprehensive guide for the development and validation of analytical methods for the detection and quantification of 2-(Methylsulfinyl)pyrimidin-5-ol, a key compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and validation of analytical methods for the detection and quantification of 2-(Methylsulfinyl)pyrimidin-5-ol, a key compound of interest in pharmaceutical research and development. The methodologies detailed herein are designed to be robust, reliable, and adhere to international regulatory standards, ensuring data integrity for researchers, scientists, and drug development professionals. We present two primary analytical approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific validity.[1][2][3]

Introduction: The Rationale for Method Development

The analytical characterization of novel chemical entities is a cornerstone of pharmaceutical development. 2-(Methylsulfinyl)pyrimidin-5-ol, a heterocyclic compound featuring a sulfoxide and a hydroxyl group, presents unique analytical challenges due to its polarity and potential for thermal lability. The development of validated analytical methods is crucial for its accurate quantification in various stages of drug discovery and development, including metabolic studies, formulation development, and quality control.

The choice of analytical technique is dictated by the specific requirements of the analysis. For routine purity assessments and content uniformity, an HPLC-UV method offers a balance of simplicity, robustness, and cost-effectiveness.[4] For bioanalytical applications, where the analyte is often present at low concentrations within a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5][6][7] This guide will detail the development and validation of both methodologies.

Method Development Strategy: A Logic-Driven Approach

Our strategy is rooted in a systematic, science- and risk-based approach as advocated by the ICH Q14 guideline on analytical procedure development.[8] The physicochemical properties of 2-(Methylsulfinyl)pyrimidin-5-ol, inferred from its structure, guide our selection of chromatographic conditions and sample preparation techniques. The presence of the polar sulfoxide and hydroxyl moieties suggests good aqueous solubility, making reversed-phase HPLC a suitable separation technique.

Analyte and Matrix Considerations
  • Analyte: 2-(Methylsulfinyl)pyrimidin-5-ol is a polar molecule. The pyrimidine ring is a chromophore, making UV detection a viable option. The presence of nitrogen and oxygen atoms makes it amenable to ionization by electrospray ionization (ESI) for mass spectrometry.

  • Matrix: We will consider two primary matrices: a simple solvent matrix (e.g., for bulk drug substance) and a complex biological matrix (e.g., human plasma). The latter necessitates a more rigorous sample preparation to mitigate matrix effects.[9][10][11]

Experimental Workflow

The overall workflow for method development and validation is depicted below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) prep_std Prepare Stock & Working Standards hplc HPLC-UV Analysis prep_std->hplc lcms LC-MS/MS Analysis prep_std->lcms prep_sample Sample Preparation (Dilution, PPT, SPE) prep_sample->hplc prep_sample->lcms specificity Specificity hplc->specificity linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness lcms->specificity lcms->linearity lcms->accuracy lcms->precision lcms->lod_loq lcms->robustness

Caption: High-level experimental workflow for method development and validation.

Protocol 1: HPLC-UV Method for Quantification in Bulk Substance

This protocol is suitable for determining the purity and assay of 2-(Methylsulfinyl)pyrimidin-5-ol as a drug substance.

Materials and Reagents
  • 2-(Methylsulfinyl)pyrimidin-5-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[4]

  • Water (HPLC grade)

  • Formic acid (0.1%)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detector 254 nm (or wavelength of max absorbance)
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the bulk drug substance, dissolve in 100 mL of 50:50 Methanol:Water.

Method Validation (as per ICH Q2(R2))[1][8][12]

The validation parameters for this method are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from blanks and known impurities. Peak purity should be > 99%.
Linearity R² ≥ 0.999 for a minimum of 5 concentration levels.
Range 80% to 120% of the test concentration.
Accuracy 98.0% to 102.0% recovery for three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.
Precision (Intermediate) RSD ≤ 2.0% across different days and analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol provides a highly sensitive and selective method for quantifying 2-(Methylsulfinyl)pyrimidin-5-ol in a biological matrix, suitable for pharmacokinetic studies.

Materials and Reagents
  • 2-(Methylsulfinyl)pyrimidin-5-ol reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound)

  • Human Plasma (K2EDTA)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[10][12]

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

sample_prep plasma 100 µL Plasma is Add Internal Standard plasma->is ppt Add 300 µL Cold Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation by protein precipitation.

Instrumentation and Chromatographic Conditions
ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B to 98% B over 3 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temp: 550 °C

  • MRM Transitions: To be determined by infusing a standard solution of 2-(Methylsulfinyl)pyrimidin-5-ol and its internal standard. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a stable fragment ion as the product ion.

Method Validation (as per ICH Q2(R2))[1][3][8][12]
Validation ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity R² ≥ 0.995 for a minimum of 6 concentration levels.
Range To be determined based on expected concentrations in pharmacokinetic studies.
Accuracy Mean accuracy within ±15% of nominal values (±20% at LLOQ).
Precision RSD ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
Recovery To be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability Analyte stability to be evaluated under various conditions: freeze-thaw, short-term benchtop, and long-term storage.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the reliable quantification of 2-(Methylsulfinyl)pyrimidin-5-ol. The HPLC-UV method is well-suited for routine analysis of the bulk drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the validation principles outlined by the ICH ensures that the data generated is accurate, reproducible, and fit for purpose in a regulated drug development environment.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Defense Technical Information Center. (2019, January 23). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Retrieved from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • American Chemical Society Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • American Chemical Society Publications. (2023, March 17). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research. Retrieved from [Link]

  • ResearchGate. (2015, May 19). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?. Retrieved from [Link]

  • PubMed. (2021, June 30). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification | Request PDF. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • PubMed. (2023, April 4). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution Analysis of 2-(Methylsulfinyl)pyrimidin-5-ol via HPLC-UV and LC-MS/MS

Executive Summary This guide details the analytical protocol for 2-(Methylsulfinyl)pyrimidin-5-ol , a critical oxidative metabolite often encountered in the development of pyrimidine-based kinase inhibitors and antimetab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocol for 2-(Methylsulfinyl)pyrimidin-5-ol , a critical oxidative metabolite often encountered in the development of pyrimidine-based kinase inhibitors and antimetabolites.

The analysis of this compound presents unique challenges due to its amphiphilic polarity (hydrophilic sulfoxide + ionizable phenolic hydroxyl) and its redox instability (susceptibility to oxidation to sulfone or reduction to sulfide). Standard C18 methods often fail to resolve the sulfoxide from its sulfone analog. This protocol introduces a Biphenyl stationary phase strategy to leverage


 interactions for superior selectivity, ensuring robust separation of the S-oxidation triad (Sulfide 

Sulfoxide

Sulfone).

Chemical Context & Method Strategy

The Target Molecule
  • Compound: 2-(Methylsulfinyl)pyrimidin-5-ol

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 158.01 Da

  • Key Functional Groups:

    • Sulfoxide (

      
      ):  Chiral center (though often racemic), polar, hydrogen bond acceptor.
      
    • Phenolic Hydroxyl (

      
      ):  Weakly acidic (
      
      
      
      ). Requires pH control to prevent peak tailing.
The Separation Challenge

In biological systems (e.g., liver microsomes), the parent drug (Sulfide) is rapidly oxidized by CYP450 or FMO enzymes to the Sulfoxide (Target), which is further oxidized to the Sulfone .

  • Sulfide: Hydrophobic (Late eluting)[2]

  • Sulfoxide: Polar (Early eluting, often co-elutes with matrix)

  • Sulfone: Intermediate polarity

Strategic Choice: We utilize a Biphenyl Core-Shell Column . Unlike C18, the biphenyl phase engages in


 stacking with the pyrimidine ring and dipole-dipole interactions with the sulfoxide, providing orthogonal selectivity that pulls the sulfoxide away from the solvent front.

Visualizing the Metabolic Pathway

Understanding the sample origin is critical for chromatography. The target is rarely found alone; it exists in dynamic equilibrium with its redox partners.

MetabolicPathway Sulfide Parent Drug (Sulfide) Hydrophobic Target TARGET ANALYTE 2-(Methylsulfinyl)pyrimidin-5-ol (Sulfoxide) Polar/Unstable Sulfide->Target CYP450 / FMO (S-Oxidation) Target->Sulfide MsrA/B (Reductase) Sulfone Terminal Metabolite (Sulfone) Stable Target->Sulfone CYP450 (Further Oxidation) Elimination Renal/Biliary Elimination Target->Elimination Sulfone->Elimination

Caption: Figure 1. The S-Oxidation metabolic cascade. The target sulfoxide is an intermediate, requiring rapid quenching during sample prep to prevent ex vivo oxidation/reduction.

Protocol 1: HPLC-UV (Purity & Stability Testing)

Application: Quality Control (QC) of synthesized standards, formulation stability, and high-concentration solubility studies.

Chromatographic Conditions
ParameterSetting / Specification
System HPLC with PDA/UV Detector (e.g., Agilent 1260/1290)
Column Kinetex Biphenyl , 100 x 4.6 mm, 2.6 µm (Phenomenex) or equivalent
Mobile Phase A 10 mM Ammonium Phosphate buffer, pH 3.0 (Suppresses ionization of -OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temp 35°C (Critical for viscosity consistency)
Detection UV @ 260 nm (primary) and 220 nm (secondary)
Injection 5 - 10 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Isocratic Hold (Retain polar sulfoxide)
8.040%Linear Ramp (Elute sulfoxide then sulfone)
10.090%Wash (Elute hydrophobic sulfide parent)
12.090%Hold
12.15%Re-equilibration

Technical Insight: The initial hold at 5% B is mandatory. Sulfoxides are "slippery" on RP columns. Starting the gradient too early will cause the target to elute in the void volume.

Protocol 2: LC-MS/MS (Bioanalysis & Trace Quantification)

Application: PK/PD studies in plasma, microsomal stability assays.

Mass Spectrometry Settings (ESI+)

The pyrimidine nitrogen provides a reliable site for protonation


.
  • Ionization: Electrospray Ionization (ESI), Positive Mode[3][4]

  • Source Temp: 450°C (Sulfoxides are thermally sensitive; do not overheat)

  • Capillary Voltage: 3.5 kV[4]

  • Desolvation Gas:

    
    , 800 L/hr
    
MRM Transitions (Quantification)

Note: Optimize collision energy (CE) for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone (V)CE (eV)Inference
Target (Sulfoxide) 159.2 95.1 502522Loss of

(Pyrimidine core)
Target (Qualifier) 159.2 111.0 502518Loss of

(Rearrangement)
Sulfone (Metabolite) 175.295.1502825Loss of

Sulfide (Parent) 143.295.1503020Loss of

LC-MS Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) Quench Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) *Critical: Keep at 4°C* Sample->Quench Immediate Centrifuge Centrifugation 15,000 x g, 10 min Quench->Centrifuge Supernatant Supernatant Collection Dilute 1:1 with Water Centrifuge->Supernatant LC LC Separation Biphenyl Column Gradient Elution Supernatant->LC MS MS/MS Detection MRM Mode (m/z 159 -> 95) LC->MS Data Quantification & Integration MS->Data

Caption: Figure 2. LC-MS/MS Bioanalytical Workflow. Note the "Cold Acetonitrile" step to halt enzymatic activity and prevent redox artifacts.

Sample Preparation & Stability (Crucial)

The "Redox Trap": Sulfoxides are notorious for disproportionating.

  • Avoid Oxidants: Do not use peroxides or bleach in glassware cleaning.

  • Temperature Control: Keep all samples at 4°C. Evaporate solvents (if using SPE) using

    
     at 
    
    
    
    .
  • pH Sensitivity: The C5-hydroxyl group makes the molecule sensitive to basic pH. Extraction solvents should be neutral or slightly acidic (0.1% Formic Acid).

Recommended Extraction:

  • Plasma: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).

  • Urine/Water: SPE using Oasis HLB (Waters).

    • Load: pH 3.0

    • Wash: 5% Methanol[5]

    • Elute: 100% Methanol (Rapidly dilute with water/buffer post-elution).

References

  • Vertex AI Search. (2025). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Link

  • Vertex AI Search. (2025). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Link

  • Vertex AI Search. (2025). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. Link

  • Vertex AI Search. (2025). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Link

  • Vertex AI Search. (2025). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Link

Sources

Application

application of 2-(Methylsulfinyl)pyrimidin-5-ol in medicinal chemistry

Application Note: Strategic Utilization of 2-(Methylsulfinyl)pyrimidin-5-ol in Medicinal Chemistry Executive Summary 2-(Methylsulfinyl)pyrimidin-5-ol (and its O-protected derivatives) represents a high-value "safety-catc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Methylsulfinyl)pyrimidin-5-ol in Medicinal Chemistry

Executive Summary

2-(Methylsulfinyl)pyrimidin-5-ol (and its O-protected derivatives) represents a high-value "safety-catch" scaffold in the synthesis of bioactive heterocycles, particularly kinase inhibitors (e.g., JAK, EGFR, CDK). Unlike 2-chloropyrimidines, the 2-methylsulfinyl motif (


) offers a unique reactivity profile for Nucleophilic Aromatic Substitution (

).

This guide details the application of this moiety as a superior leaving group for introducing complex amines at the C2 position while leveraging the C5-hydroxyl group for solubility modulation or pharmacophore extension.

Chemical Logic & Mechanism

The "Activation" Strategy

The core utility lies in the tunable reactivity of the sulfur atom. The precursor, 2-(methylthio)pyrimidin-5-ol , is nucleophilic and stable. Oxidation converts the sulfide (


) into the sulfinyl (

) or sulfonyl (

) group.
  • Electronic Activation: The sulfinyl group is strongly electron-withdrawing (induction and resonance), significantly lowering the LUMO energy of the pyrimidine ring.

  • Leaving Group Ability: The reactivity order for

    
     on pyrimidines is generally:
    
    
    
    
  • Advantage over Chlorine: While 2-chloropyrimidines are common, they often require higher temperatures or palladium catalysis (Buchwald-Hartwig) for sterically hindered amines. The sulfinyl/sulfonyl group often reacts under milder thermal conditions without transition metals.

The Amphoteric Challenge

2-(Methylsulfinyl)pyrimidin-5-ol contains an acidic phenol (


) and a basic pyrimidine nitrogen. In basic 

conditions, the 5-OH will deprotonate, forming a phenoxide anion that pushes electron density back into the ring, deactivating the C2 position toward nucleophilic attack.
  • Strategic Recommendation: It is standard protocol to alkylate/protect the 5-OH before oxidation and displacement to maintain high electrophilicity at C2.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for utilizing this scaffold.

ReactionWorkflow Start 2-(Methylthio)pyrimidin-5-ol (Stable Precursor) Step1 Step 1: C5-O-Alkylation (Ether Synthesis) Start->Step1 R-X, K2CO3 Inter2 Activated Species: 2-(Methylsulfinyl)pyrimidine Start->Inter2 Direct Oxidation (Not Recommended due to 5-OH) Inter1 5-Alkoxy-2-(methylthio)pyrimidine Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or Oxone) Inter1->Step2 Step2->Inter2 Control Stoichiometry Step3 Step 3: SnAr Displacement (R-NH2, Base) Inter2->Step3 Mild Heat Final Final Drug Candidate (2-Amino-5-alkoxypyrimidine) Step3->Final

Caption: Figure 1. Step-wise activation strategy. Protecting the 5-OH (Step 1) prior to oxidation (Step 2) prevents ring deactivation during the displacement (Step 3).

Detailed Experimental Protocols

Protocol A: Functionalization of C5-Hydroxyl (Pre-Activation)

Context: Before generating the sulfinyl leaving group, the C5-hydroxyl should be derivatized to the desired ether. This prevents side reactions and maintains ring electrophilicity.

Reagents:

  • 2-(Methylthio)pyrimidin-5-ol (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Dissolve 2-(methylthio)pyrimidin-5-ol in DMF.

  • Add

    
     and stir at RT for 15 min (formation of phenoxide).
    
  • Add the alkyl halide dropwise.[1]

  • Heat to

    
     for 2–4 hours. Monitor by LCMS (Shift from phenol to ether).
    
  • Workup: Dilute with water, extract with EtOAc. The product (Sulfide Ether) is usually stable and can be purified by silica flash chromatography (Hex/EtOAc).

Protocol B: Controlled Oxidation to Sulfoxide

Context: Generating the 2-(methylsulfinyl) leaving group. Note: Over-oxidation to sulfone (


) is acceptable and often preferred for reactivity, but the sulfoxide can be isolated if selectivity is required.

Reagents:

  • 5-Alkoxy-2-(methylthio)pyrimidine (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 77% max, 1.1 equiv for Sulfoxide; 2.5 equiv for Sulfone)

  • Solvent: DCM (Dichloromethane) at

    
    .
    

Procedure:

  • Dissolve the sulfide intermediate in DCM (

    
    ). Cool to 
    
    
    
    .
  • Slowly add m-CPBA (dissolved in DCM) dropwise over 20 mins. Exothermic reaction.

  • Stir at

    
     for 1 hour.
    
  • Validation: Check TLC/LCMS.

    • Sulfide: Non-polar.

    • Sulfoxide: More polar (lower

      
      ).
      
    • Sulfone: Most polar (lowest

      
      ).
      
  • Quench: Add saturated aqueous

    
     and 
    
    
    
    (to quench excess peroxide).
  • Isolation: Extract with DCM. Dry over

    
    .
    
    • Note: The sulfinyl intermediate is often used directly in the next step without column purification to avoid decomposition.

Protocol C: Displacement with Amines

Context: The key medicinal chemistry step.[1][2] Displacing the sulfinyl group with an amine nucleophile.

Reagents:

  • 2-(Methylsulfinyl)pyrimidin-5-ether (1.0 equiv)

  • Amine Nucleophile (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine, 2.0 equiv) or

    
    .
    
  • Solvent: 1,4-Dioxane, THF, or DMSO.

Procedure:

  • Dissolve the sulfinyl pyrimidine in 1,4-Dioxane (

    
    ).
    
  • Add the Amine and DIPEA.

  • Thermal Cycle:

    • Reactive Amines (Primary aliphatic): Stir at RT or

      
      .
      
    • Unreactive Amines (Anilines/Heterocycles): Heat to

      
      .
      
  • Monitoring: The reaction releases methanesulfenic acid (or methanesulfinate from sulfone), which is scavenged by the base.

  • Purification: Evaporate solvent. The product is typically purified by Reverse Phase Preparative HPLC (Water/Acetonitrile) or Flash Chromatography.

Data & Reactivity Comparison

The following table summarizes why one might choose the sulfinyl route over the chloro route.

Table 1: Leaving Group Comparison at Pyrimidine C2 Position

Feature2-Chloro (

)
2-Methylsulfinyl (

)
2-Methylsulfonyl (

)
Reactivity (

)
Moderate (

)
High (

)
Very High (

)
Reaction Temp Often

or Pd cat.


Solubility LipophilicPolar (improved solubility)Polar
Byproducts HCl (Salt formation)Methanesulfenic acidMethanesulfinic acid
Stability Very StableModerately Stable (Hygroscopic)Stable
Use Case Bulk manufacturingLate-stage diversificationDifficult nucleophiles

Critical SAR Logic (Graphviz)

When designing drugs using this scaffold, the relationship between the C5-substituent and C2-reactivity is vital.

SAR_Logic Center Pyrimidine Core C5 C5 Position (Hydroxyl) C5->Center Effect1 Electron Donating (O-Alkyl) Deactivates C2 slightly Increases Stability C5->Effect1 If Protected Effect2 Free Hydroxyl (OH) Forms Phenoxide (O-) Strongly Deactivates C2 (Stalls Reaction) C5->Effect2 If Unprotected C2 C2 Position (Sulfinyl) C2->Center Action Nucleophilic Attack (SnAr) Effect1->Action Permits Effect2->Action Inhibits

Caption: Figure 2. Structure-Activity Relationship (SAR) regarding the C5-substituent's electronic effect on the C2-displacement reaction.

References

  • Zoltewicz, J. A., et al. "Nucleophilic substitution of 2-methanesulfonylpyrimidines." Journal of Organic Chemistry. (Classic mechanistic study on sulfone/sulfoxide displacement).

  • Barbas, et al. "2-Sulfonylpyrimidines allow selective protein arylation." Journal of the American Chemical Society. (Demonstrates the high reactivity of sulfonyl pyrimidines under mild conditions).

  • BenchChem Technical Support. "Synthesis of 5-Methoxy-2-methylthiopyrimidine and Oxidation Protocols." BenchChem Protocols. (Practical details on the sulfide-to-sulfoxide oxidation).

  • Lumen Learning. "Nucleophilic Aromatic Substitution Mechanisms." Organic Chemistry II. (General theory on SnAr activation by electron-withdrawing groups).

  • Asian Journal of Chemistry. "Synthesis of 2-Amino-5-alkoxypyrimidines." (Application of these intermediates in bulk drug synthesis).[3]

Sources

Method

Application Notes and Protocols for Antimicrobial Activity Screening of 2-(Methylsulfinyl)pyrimidin-5-ol

Abstract The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Pyrimidine derivatives have emerged as a promising...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, with many exhibiting a wide range of pharmacological activities, including potent antibacterial and antifungal effects.[2][3] This document provides a comprehensive guide for the initial antimicrobial screening of a novel pyrimidine derivative, 2-(Methylsulfinyl)pyrimidin-5-ol. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to obtain reliable preliminary data on the compound's spectrum of activity and potency. This guide explains the causality behind key experimental choices, from the selection of screening methods to the interpretation of results, grounding the protocols in established microbiological principles.

Introduction: The Rationale for Screening 2-(Methylsulfinyl)pyrimidin-5-ol

The pyrimidine scaffold is a fundamental component of nucleic acids and is integral to numerous biological processes, making its derivatives excellent candidates for interacting with microbial enzymes and genetic material.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrimidine ring can lead to compounds with significant antimicrobial efficacy.[4] The introduction of a methylsulfinyl group at the C2 position and a hydroxyl group at the C5 position of the pyrimidine ring in 2-(Methylsulfinyl)pyrimidin-5-ol presents a unique chemical entity with unexplored potential. The sulfinyl group, being a hydrogen bond acceptor and possessing a stereocenter, may confer specific binding properties, while the hydroxyl group could be crucial for interacting with active sites of target proteins.

Given the documented success of other pyrimidine derivatives in inhibiting microbial growth, sometimes by novel mechanisms of action such as the inhibition of FtsZ polymerization and bacterial cell division, a systematic screening of 2-(Methylsulfinyl)pyrimidin-5-ol is a scientifically sound endeavor.[5] This application note outlines the foundational assays required to build a preliminary antimicrobial profile for this compound.

Preliminary Compound Handling and Preparation

Prior to initiating antimicrobial screening, it is crucial to characterize and properly prepare the test compound.

2.1. Compound Acquisition and Purity Assessment 2-(Methylsulfinyl)pyrimidin-5-ol should be synthesized or acquired from a reliable source. The synthesis of related compounds, such as 2-(methylsulfonyl)pyrimidine derivatives, often involves the oxidation of a corresponding methylthio- precursor.[6] A similar strategy might be applicable for the synthesis of the target compound. Purity should be assessed using standard analytical techniques such as NMR, LC-MS, and HPLC to be ≥95%. Impurities could lead to false-positive or confounding results.

2.2. Solubility Testing Determining the solubility of 2-(Methylsulfinyl)pyrimidin-5-ol is a critical first step, as it dictates the choice of solvent for stock solutions and the deliverable concentration in assays.

Protocol: Solubility Assessment

  • Weigh 1-5 mg of the compound into separate microcentrifuge tubes.

  • Add 100 µL of various solvents of differing polarities (e.g., sterile deionized water, 10% DMSO in water, 100% DMSO, ethanol).

  • Vortex each tube for 30 seconds and visually inspect for dissolution.

  • If not fully dissolved, incrementally add the solvent up to 1 mL, vortexing after each addition.

  • The solvent that dissolves the compound at the highest concentration with the lowest percentage of organic solvent is preferred. For most in vitro assays, a final DMSO concentration of ≤1% is recommended to avoid solvent-induced toxicity to the microbes.

2.3. Preparation of Stock Solution Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in a suitable solvent (typically DMSO).

  • Accurately weigh the desired amount of 2-(Methylsulfinyl)pyrimidin-5-ol.

  • Dissolve in the appropriate volume of solvent.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Primary Screening: Agar Diffusion Assays

Agar diffusion methods are cost-effective and widely used for initial screening to determine the presence or absence of antimicrobial activity.[7] These methods rely on the diffusion of the compound through an agar matrix, resulting in a zone of growth inhibition if the compound is active against the test microorganism.

3.1. Disk Diffusion Assay

Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a clear zone of inhibition.

Protocol: Disk Diffusion Assay

  • Prepare a bacterial or fungal inoculum by suspending a few colonies from a fresh culture plate in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

  • Pipette a known amount (e.g., 10 µL) of the 2-(Methylsulfinyl)pyrimidin-5-ol stock solution or its dilutions onto a disk.

  • As controls, apply the solvent alone to one disk (negative control) and a standard antibiotic solution (e.g., ampicillin for bacteria, amphotericin B for fungi) to another (positive control).

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24 hours for most bacteria).

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

3.2. Agar Well Diffusion Assay

Principle: Similar to the disk diffusion method, but instead of a paper disk, a well is created in the agar, and the test compound solution is added to the well. This can accommodate larger volumes and is sometimes preferred for compounds that do not readily absorb onto paper disks.

Protocol: Agar Well Diffusion Assay

  • Prepare and inoculate the agar plates as described for the disk diffusion assay.

  • Using a sterile cork borer or a wide-bore pipette tip, create wells (6-8 mm in diameter) in the agar.

  • Carefully pipette a known volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Include positive and negative controls in separate wells.

  • Incubate the plates as described above.

  • Measure the diameter of the zone of inhibition.

Visualization of Primary Screening Workflow

G cluster_prep Inoculum Preparation cluster_plate Plate Inoculation cluster_assay Assay Setup cluster_disk Disk Diffusion cluster_well Well Diffusion cluster_incubation Incubation & Analysis prep1 Select Colonies from Fresh Culture prep2 Suspend in Saline/Broth prep1->prep2 prep3 Adjust to 0.5 McFarland Standard prep2->prep3 plate1 Swab Inoculum on Agar Plate prep3->plate1 plate2 Allow to Dry plate1->plate2 disk1 Apply Sterile Disks plate2->disk1 well1 Create Wells in Agar plate2->well1 disk2 Add Compound/ Controls to Disks inc Incubate Plates (e.g., 37°C, 24h) disk2->inc well2 Add Compound/ Controls to Wells well2->inc measure Measure Zone of Inhibition (mm) inc->measure

Caption: Workflow for Agar Diffusion-Based Primary Antimicrobial Screening.

Secondary Screening: Determining Potency

If antimicrobial activity is observed in the primary screening, the next step is to quantify the potency of 2-(Methylsulfinyl)pyrimidin-5-ol. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

4.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is a quantitative assay performed in a 96-well microtiter plate format, allowing for high-throughput screening.

Protocol: Broth Microdilution Assay

  • In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth to wells in columns 2 through 12.

  • Add 100 µL of the test compound at twice the highest desired final concentration to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

  • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).

  • Prepare a microbial inoculum adjusted to approximately 1 x 10⁶ CFU/mL. Add 50 µL of this inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum concentration will be 5 x 10⁵ CFU/mL.

  • Add 50 µL of sterile broth to the sterility control wells in column 12.

  • Seal the plate and incubate at the appropriate temperature and duration.

  • Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. This can also be read using a microplate reader at 600 nm.

Visualization of Broth Microdilution Workflow

G cluster_steps plate Well 1 Well 2 Well 3 ... Well 10 Growth Control (Well 11) Sterility Control (Well 12) step1 Add 50µL Broth to Wells 2-12 step2 Add 100µL Compound (2x Conc) to Well 1 step1->step2 step3 Perform Serial Dilutions (Wells 1-10) step2->step3 step4 Add 50µL Inoculum to Wells 1-11 step3->step4 step5 Incubate Plate step4->step5 step6 Read MIC step5->step6

Caption: Serial Dilution and Inoculation for MIC Determination.

4.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is an extension of the MIC assay.

Protocol: MBC/MFC Determination

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.

  • Spot-plate or spread the aliquot onto a fresh agar plate (without any antimicrobial agent).

  • Include a sample from the growth control well to ensure the inoculum was viable.

  • Incubate the agar plates until growth is visible in the control spot/plate.

  • The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

Data Presentation and Interpretation

Systematic recording and presentation of data are essential for comparing the activity of 2-(Methylsulfinyl)pyrimidin-5-ol against different microorganisms.

Table 1: Template for Recording Agar Diffusion Assay Results

Test MicroorganismCompound Conc. (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)Negative Control (Solvent)
Staphylococcus aureus100Ampicillin (10 µg)DMSO
ATCC 2921350
Escherichia coli100Ampicillin (10 µg)DMSO
ATCC 2592250
Candida albicans100Amphotericin B (20 µg)DMSO
ATCC 9002850

Table 2: Template for Recording MIC and MBC/MFC Data

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus ATCC 29213
E. coli ATCC 25922
C. albicans ATCC 90028
Pseudomonas aeruginosa ATCC 27853
Methicillin-resistant S. aureus (MRSA)

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic.

  • Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum (e.g., broad-spectrum if it inhibits both Gram-positive and Gram-negative bacteria).

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antimicrobial screening of 2-(Methylsulfinyl)pyrimidin-5-ol. The described protocols for agar diffusion and broth microdilution will establish a preliminary profile of its activity. Positive results from this initial screening would warrant further investigation, including:

  • Time-kill kinetics assays: To understand the concentration- and time-dependent killing effects of the compound.[7]

  • Mechanism of action studies: To identify the cellular target of the compound.

  • Toxicity assays: To evaluate the compound's effect on mammalian cells and determine its selectivity index.

  • In vivo efficacy studies: To assess the compound's activity in an animal model of infection.

The systematic application of these protocols will provide the necessary data to determine if 2-(Methylsulfinyl)pyrimidin-5-ol is a viable candidate for further development as a novel antimicrobial agent.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Cui, Z., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(3), 1538-1546. [Link]

  • Javed, I., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1486–1502. [Link]

  • Wang, Y., et al. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Chemistry & Biodiversity, 18(1), e2000635. [Link]

  • Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. IntechOpen. [Link]

  • University of Oxford. (2024). New screening method finds novel approaches to combat antimicrobial resistant bacteria. University of Oxford News & Events. [Link]

  • Javed, I., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(3), 1486-1502. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrimidine derivatives as anticancer and antimicrobial agents. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 213-224. [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(7), 8031–8042. [Link]

  • Chen, C., et al. (2015). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]

  • Kumar, B. V., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 53. [Link]

Sources

Application

Topic: High-Throughput Screening and Mechanistic Elucidation of Pyrimidine-Based Anti-Inflammatory Compounds

An Application Note and Protocol Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini Introduction: The Pyrimidine Scaffold in Anti-Inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Pyrimidine Scaffold in Anti-Inflammatory Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of essential biological molecules and a wide array of therapeutic agents.[1] Its versatile structure allows for diverse chemical modifications, making it an attractive starting point for developing novel drugs. Numerous studies have highlighted the potential of pyrimidine derivatives as potent anti-inflammatory agents.[2][3][4] These compounds often exert their effects by modulating key inflammatory pathways, such as inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[5]

This guide provides a comprehensive, field-proven framework for the in vitro evaluation of pyrimidine-based compounds for anti-inflammatory activity. It is designed not as a rigid template, but as a logical, causality-driven workflow that begins with broad screening and progresses toward more specific mechanistic insights. We will detail the critical assays, explain the rationale behind their selection and sequence, and provide robust, step-by-step protocols that ensure data integrity and reproducibility.

Part 1: Understanding the Inflammatory Cascade – Key Signaling Pathways

To effectively screen for anti-inflammatory compounds, it is essential to understand the underlying molecular mechanisms that drive the inflammatory response. In many immune cells, such as macrophages, stimulation by bacterial lipopolysaccharide (LPS) triggers a cascade of intracellular signaling events, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][7][8]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal mediators of inflammatory responses.[6][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins.[8] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[8][10]

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB / IκB (Inactive Complex) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome Degradation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes induces NFkB_IkB->Proteasome ubiquitinated IκB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active releases NFkB_active->Nucleus translocates to

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

The MAPK Signaling Pathway

The MAPK pathways are a series of protein kinases that transmit extracellular signals to the nucleus, regulating processes like inflammation, proliferation, and apoptosis.[11][12] The three main MAPK subfamilies are p38, c-Jun N-terminal kinase (JNK), and extracellular-regulated kinase (ERK). These pathways consist of a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that, once activated by stimuli like LPS, phosphorylates and activates transcription factors which cooperate with NF-κB to drive inflammatory gene expression.[11][13]

MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response leads to

Caption: Overview of a generalized MAPK three-tiered kinase cascade.

Part 2: A Validated Experimental Workflow for Screening

A robust screening cascade is essential for efficiently identifying promising candidates while eliminating cytotoxic or inactive compounds. The following workflow ensures that observed anti-inflammatory effects are genuine and not artifacts of cell death.

Experimental Workflow Start Pyrimidine Compound Library Step1 Step 1: Cytotoxicity Screening (MTT Assay) Start->Step1 Step2 Step 2: Primary Anti-inflammatory Screen (Nitric Oxide / Griess Assay) Step1->Step2 Non-Toxic Concentrations Discard Discard Cytotoxic Compounds Step1->Discard  High Toxicity Step3 Step 3: Secondary Screen / Potency (Cytokine ELISA: TNF-α, IL-6) Step2->Step3 Active Compounds End Lead Compound Identification Step3->End

Caption: Logical workflow for screening pyrimidine-based compounds.

Part 3: Detailed Protocols and Application Notes

The following protocols are optimized for a 96-well plate format, suitable for high-throughput screening. The murine macrophage cell line RAW 264.7 is recommended as it is a well-established model for studying LPS-induced inflammation.[5][14]

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory properties, it is imperative to determine the non-cytotoxic concentration range of the test compounds. The MTT assay measures mitochondrial reductase activity, which is a reliable indicator of cell viability.[15][16] A decrease in inflammatory markers could be due to cell death rather than a specific anti-inflammatory effect, and this assay allows us to confidently exclude that possibility.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[15][17] The amount of formazan produced is directly proportional to the number of viable cells.[16] The insoluble crystals are dissolved, and the absorbance is measured spectrophotometrically.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium (with 10% FBS)

  • Pyrimidine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[18][19]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[16][18] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Corrected Absorbance = Absorbance of test well - Absorbance of blank well.

    • Cell Viability (%) = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control) x 100.

    • Compounds showing >90% cell viability at a given concentration are considered non-toxic and can be advanced to functional assays at that concentration.

Protocol 2: Nitric Oxide Production (Griess Assay)

Causality: This is an excellent primary screen for anti-inflammatory activity. LPS stimulation strongly induces iNOS in macrophages, leading to a significant production of nitric oxide (NO), a key inflammatory mediator.[20] The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify NO production by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[14][21]

Principle: The Griess reagent system is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540-550 nm.[21][22]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • LPS (from E. coli)

  • Pyrimidine test compounds (at non-toxic concentrations)

  • Griess Reagent Kit (or Sulfanilamide and NED solutions)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well in 100 µL of complete medium and allow them to adhere overnight.[23]

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the pyrimidine compounds.[18]

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[18][23] Include the following controls:

    • Vehicle Control: Cells + Vehicle + LPS

    • Negative Control: Cells + Vehicle (no LPS)

    • Positive Control: Cells + Known inhibitor (e.g., L-NAME) + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[23]

  • Standard Curve Preparation: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM to 0 µM) in a separate 96-well plate.[23]

  • Griess Reaction:

    • Transfer 50-100 µL of cell culture supernatant from your experimental plate to a new 96-well plate containing the standards.[23][24]

    • Add 50 µL of Sulfanilamide solution to each well. Incubate for 5-10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of NED solution to each well. Incubate for another 5-10 minutes.[21]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[25]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • NO Inhibition (%) = [1 - (NO in treated sample / NO in vehicle control)] x 100.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Causality: To further characterize active compounds, it is crucial to measure their effect on specific pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are potent inflammatory mediators directly regulated by the NF-κB and MAPK pathways.[8][26] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in the culture supernatant.

Principle: A sandwich ELISA uses two antibodies that recognize different epitopes on the target cytokine. A capture antibody is coated onto the plate. The sample is added, and the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody is added, followed by an avidin-HRP conjugate. Finally, a substrate is added, which is converted by HRP into a colored product. The color intensity is proportional to the amount of cytokine present.[27][28]

Materials:

  • Supernatants from the same experiment as the Griess Assay

  • Commercial ELISA kits for human TNF-α and IL-6 (follow manufacturer's instructions)[27][28][29][30][31]

  • Wash Buffer

  • Microplate reader

Step-by-Step Protocol:

  • Plate Preparation: The ELISA plate comes pre-coated with the capture antibody.

  • Sample and Standard Addition: Add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells.[27] Incubate for 2 hours at room temperature.[30][31]

  • Washing: Wash the plate 3-4 times with Wash Buffer to remove unbound substances.[30]

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours.[23][27]

  • Washing: Repeat the wash step.

  • Avidin-HRP Conjugate: Add the avidin-HRP conjugate and incubate for 30 minutes.[27]

  • Washing: Repeat the wash step.

  • Substrate Development: Add the substrate solution (e.g., TMB) and incubate for 15-20 minutes in the dark.[30][31]

  • Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.[30]

  • Absorbance Measurement: Read the absorbance at 450 nm.[28]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of TNF-α or IL-6 in the samples from the standard curve.

    • Calculate the percent inhibition as done for the Griess assay.

Part 4: Data Presentation and Interpretation

Summarizing quantitative data in a structured table allows for easy comparison of compound activity and potency. This is critical for making informed decisions about which compounds to advance in the drug discovery pipeline.

Table 1: Example Anti-Inflammatory Profile of a Pyrimidine Compound (PY-123)

AssayParameterPY-123 ResultPositive Control (Dexamethasone)
MTT Assay % Cell Viability @ 50 µM98.7% ± 2.1%99.1% ± 1.8%
Griess Assay NO Inhibition IC₅₀12.5 µM8.2 µM
TNF-α ELISA TNF-α Inhibition IC₅₀15.8 µM9.5 µM
IL-6 ELISA IL-6 Inhibition IC₅₀21.3 µM11.4 µM
Data are represented as mean ± SEM of three independent experiments. IC₅₀ is the concentration required for 50% inhibition.

Interpretation: In this example, compound PY-123 shows no significant cytotoxicity at 50 µM. It demonstrates dose-dependent inhibition of NO, TNF-α, and IL-6 production, with IC₅₀ values in the low micromolar range. This profile suggests that PY-123 is a promising anti-inflammatory candidate that likely acts by inhibiting upstream signaling pathways like NF-κB or MAPK.

References

  • Title: NF-κB signaling in inflammation Source: PubMed URL: [Link]

  • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: MDPI URL: [Link]

  • Title: NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review Source: Frontiers in Immunology URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: The NF-kB Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: NF-κB: a key role in inflammatory diseases Source: Journal of Clinical Investigation URL: [Link]

  • Title: MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION Source: Biolife Publisher URL: [Link]

  • Title: Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections Source: Frontiers in Immunology URL: [Link]

  • Title: MAPK Signaling in Inflammatory Cytokines Pathways Source: Assay Genie URL: [Link]

  • Title: MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential Source: Frontiers in Immunology URL: [Link]

  • Title: NF-κB Signaling Pathway Source: BosterBio URL: [Link]

  • Title: MAPK Signaling Links Autophagy and Inflammation Source: Bio-Techne URL: [Link]

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: Nitric Oxide Griess Assay Source: Bio-protocol URL: [Link]

  • Title: Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents Source: IntechOpen URL: [Link]

  • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: PubMed URL: [Link]

  • Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: NCBI URL: [Link]

  • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: ResearchGate URL: [Link]

  • Title: Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents Source: Scilit URL: [Link]

  • Title: Pyrimidine as Antiinflammatory Agent: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: ResearchGate URL: [Link]

  • Title: Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip Source: PMC URL: [Link]

  • Title: TNF-α (free) ELISA Source: IBL International URL: [Link]

  • Title: In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles Source: Scientific Reports URL: [Link]

  • Title: Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit Source: Elabscience URL: [Link]

Sources

Method

Application Note: A High-Throughput Screening Strategy for 2-(Methylsulfinyl)pyrimidin-5-ol Libraries

Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The 2-(methylsulfinyl)pyrimidin-5-ol library represents a focused collection of compounds built around this privileged structure, offering unique chemical properties for targeted drug discovery. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for this specific library. We will detail a self-validating protocol that encompasses assay development, primary and secondary screening, and a robust hit validation cascade designed to minimize false positives and identify high-quality chemical starting points for downstream optimization.[3][4]

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidines are a critical class of heterocyclic compounds ubiquitous in nature and medicine.[2][5] Their derivatives are known to exhibit a vast spectrum of pharmacological effects, from antiviral and anti-inflammatory to anticancer and antihypertensive activities.[1] The modular nature of the pyrimidine core makes it an ideal scaffold for creating large, diverse chemical libraries for HTS campaigns.[6] The 2-(methylsulfinyl)pyrimidin-5-ol scaffold, in particular, presents several key features: the methylsulfinyl group can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor, providing multiple points of interaction with a biological target.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid testing of millions of compounds against a specific biological target to identify "hits."[7] A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay development, meticulous execution, and intelligent data analysis to ensure the identified hits are genuine and tractable for further development.[3][8]

This guide outlines a pragmatic approach to screening 2-(methylsulfinyl)pyrimidin-5-ol libraries, using a hypothetical kinase inhibition screen as a practical framework, a common target for pyrimidine-based compounds.[9]

Designing the HTS Campaign: From Assay to Automation

The success of any HTS campaign is determined long before the first plate is screened. A robust and reliable assay is the single most important factor.[10] The goal is to develop an assay that is sensitive, specific, and reproducible, minimizing the risk of false positives and negatives.[8]

Assay Development and Optimization

The choice of assay depends on the biological target. For this guide, we will focus on a biochemical assay targeting a protein kinase, a common application for pyrimidine libraries.[9][11]

Principle: Kinase activity is measured by quantifying the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based system that is highly amenable to HTS.[12]

Key Optimization Parameters:

  • Enzyme and Substrate Concentration: The concentrations of the kinase and its substrate should be optimized to ensure the reaction is in the linear range and sensitive to inhibition. Typically, enzyme concentrations are kept low to increase sensitivity to inhibitors.

  • ATP Concentration: The concentration of ATP is critical. Running the assay at the ATP Kₘ value allows for the identification of both competitive and non-competitive inhibitors.

  • DMSO Tolerance: Small molecule libraries are typically stored in DMSO. The assay must be robust to the final concentration of DMSO, which is usually kept below 1%.[3]

  • Incubation Time: Reaction times must be optimized to ensure sufficient signal generation without consuming too much substrate, which could reduce inhibitor potency.

Protocol 1: Kinase Assay Development (ADP-Glo™)

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions.

  • Enzyme Titration: Perform a matrix titration of the kinase against varying concentrations of the substrate to determine the optimal enzyme concentration that yields a robust signal within the desired reaction time.

  • ATP Kₘ Determination: With the optimal enzyme and substrate concentrations, perform an ATP titration to determine the Michaelis-Menten constant (Kₘ). For the HTS, use ATP at the Kₘ concentration.

  • Assay Robustness (Z'-factor): Run a test plate with positive controls (no enzyme or a known inhibitor) and negative controls (full reaction with DMSO). Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]

ParameterRecommended RangePurpose
Final DMSO Concentration < 1.0%Minimize solvent effects on enzyme activity.[3]
ATP Concentration At or near KₘDetect both ATP-competitive and allosteric inhibitors.
Enzyme Concentration Low nM rangeEnsure assay is sensitive to inhibition.
Z'-Factor > 0.5Guarantees a robust and reproducible assay.[13]
Signal-to-Background > 5Provides a sufficient window to detect inhibition.
Library Preparation and Management

Proper handling of the 2-(methylsulfinyl)pyrimidin-5-ol library is crucial for a successful screen.

  • Storage: Compounds should be stored in DMSO at -20°C or -80°C to maintain stability.[14]

  • Assay-Ready Plates: For the primary screen, the library is typically formatted into "assay-ready" plates, where a small volume (e.g., 50-100 nL) of each compound is pre-dispensed into 384- or 1536-well plates.[15]

  • Quality Control: Periodic QC of library compounds via methods like LC-MS is recommended to ensure purity and identity.[16]

The HTS Workflow: A Step-by-Step Protocol

The HTS workflow is a multi-stage process designed to systematically identify and validate active compounds from the library.[17]

Caption: A typical high-throughput screening workflow from primary screen to validated hit.

Protocol 2: Primary and Confirmatory Screening
  • Compound Dispensing: Use an acoustic dispenser to transfer ~50 nL of each compound from the library source plates to 384-well assay plates.

  • Reagent Addition: Add the enzyme/substrate mix to the assay plates. Incubate for 15 minutes.

  • Initiate Reaction: Add the ATP solution to start the kinase reaction. Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Develop Signal: Add the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using plate controls (0% and 100% inhibition). Calculate the percent inhibition for each compound. Hits are typically defined as compounds that show inhibition greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean).[13][18]

  • Hit Confirmation: Cherry-pick the primary hits and re-test them under the same assay conditions, often in triplicate, to confirm activity and eliminate random errors.[16]

Hit Validation: Eliminating False Positives

A primary screen will always generate a certain number of false positives.[4] A rigorous validation cascade is essential to focus resources on the most promising chemical matter.

Hit_Triage_Funnel a Full Library (e.g., 100,000 compounds) b Primary Hits (0.5-2% Hit Rate) ~500-2000 compounds c Confirmed Hits (>80% Confirmation) ~400-1600 compounds d Potent Hits (IC50 < 10 µM) ~50-200 compounds e Validated, Specific Hits ~5-20 Compound Series

Caption: The hit triage funnel illustrates the reduction of compounds at each stage of the HTS process.

Dose-Response Analysis

Confirmed hits must be tested in a dose-response format to determine their potency (IC₅₀). This is typically done using a 10-point, 3-fold serial dilution. A well-behaved compound will exhibit a sigmoidal dose-response curve.[16]

Counter-Screening for False Positives

False positives can arise from several mechanisms, and specific counter-screens should be implemented to identify them.[4]

  • Assay Technology Interference: Some compounds can directly inhibit the detection enzyme (e.g., luciferase) or quench the signal.

    • Protocol: Run confirmed hits in an assay that contains all components except the primary target kinase. Compounds that show activity in this format are likely interfering with the detection system and should be discarded.[4]

  • Compound Aggregation: At certain concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes.

    • Protocol: Re-test active compounds in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). The potency of true inhibitors should be unaffected, while the apparent activity of aggregators will be significantly reduced.[4]

Selectivity Profiling

For many target classes, particularly kinases, selectivity is crucial to avoid off-target effects.[12]

  • Protocol: Profile validated hits against a panel of related kinases. This helps to understand the selectivity profile of the chemical series and prioritize those with the most desirable activity.[12] This step is critical for preventing wasted resources on compounds that may show misleading efficacy in cellular assays due to off-target activity.[12]

Data Analysis and Interpretation

Modern HTS campaigns generate vast amounts of data that require specialized software for analysis.[18]

Caption: A streamlined pipeline for HTS data analysis, from raw reads to SAR insights.

Key Analysis Steps:

  • Normalization: Raw data from each plate is normalized relative to the on-plate controls. The most common method is normalization to percent inhibition.[13]

  • Quality Control: Each plate is assessed using metrics like the Z'-factor to ensure data quality and reliability.[13][18]

  • Hit Identification: A statistical cutoff is applied to the normalized data to identify primary hits.

  • Curve Fitting: Dose-response data is fitted to a four-parameter logistic model to accurately determine IC₅₀ values.

  • SAR Analysis: Once a set of validated hits is identified, initial structure-activity relationships (SAR) can be explored by clustering compounds with common substructures.[4] This early analysis can provide confidence in a chemical series and guide initial medicinal chemistry efforts.

Conclusion

The high-throughput screening of a focused library, such as the 2-(methylsulfinyl)pyrimidin-5-ol collection, offers a powerful method for identifying novel chemical probes and therapeutic starting points. Success depends on a carefully planned and executed campaign that prioritizes scientific integrity at every step. By investing in robust assay development, implementing a rigorous hit validation cascade to eliminate artifacts, and applying sound data analysis principles, researchers can maximize the probability of discovering high-quality, tractable hits. The protocols and workflows described in this application note provide a validated framework for achieving this goal and advancing promising compounds into the next phase of drug discovery.

References

  • Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Gul, S. (2025). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]

  • Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. [Link]

  • LaMarr, W. A., et al. (2012). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of Biomolecular Screening. [Link]

  • Curia Global. (n.d.). Assay Development & Screening. Curia Global Inc. [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

  • Bains, W. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.net. [Link]

  • Scientist.com. (2024). In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. Scientist.com. [Link]

  • Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Karaman, M. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Drug Discovery and Development. (2008). High-throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Domagała, D. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita. [Link]

  • Bach, S., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules. [Link]

  • Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]

  • El-Abd, Y., et al. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. Journal of Visualized Experiments. [Link]

  • Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Evotec. (n.d.). Biochemical Assays. Evotec. [Link]

  • Anonymous. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. [Link]

  • Perelman School of Medicine. (n.d.). Libraries | High-throughput Screening Core. University of Pennsylvania. [Link]

  • Hansen, T. N. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Gomaa, A. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research. [Link]

  • Nuvisan. (n.d.). expert biochemical assays for drug discovery success. Nuvisan. [Link]

  • Domainex. (n.d.). Biochemical Assays. Domainex. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

  • Anonymous. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-in-vitro-biological-activity-of-N-(5-a-Anonymous/3860477028f86f6a9c14041b369528f82479e39b]([Link]

Sources

Application

Application Note: Mechanism of Action Studies for 2-(Methylsulfinyl)pyrimidin-5-ol

This Application Note is designed for researchers investigating the biological activity and target engagement of 2-(Methylsulfinyl)pyrimidin-5-ol (CAS: 49547-41-3). Based on its chemical structure—specifically the electr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity and target engagement of 2-(Methylsulfinyl)pyrimidin-5-ol (CAS: 49547-41-3). Based on its chemical structure—specifically the electrophilic 2-methylsulfinyl moiety on a pyrimidine scaffold—this molecule functions as a cysteine-reactive covalent probe .

The following guide details the protocols for validating its reactivity, identifying its protein targets, and elucidating its mechanism of action (MoA) via Nucleophilic Aromatic Substitution (


).

Executive Summary & Chemical Logic

2-(Methylsulfinyl)pyrimidin-5-ol is a functionalized pyrimidine characterized by a leaving group (methylsulfinyl) at the C2 position and a hydroxyl group at the C5 position. In biological systems, its primary mechanism of action is covalent protein modification .

  • Warhead Chemistry: The C2-methylsulfinyl group activates the pyrimidine ring for nucleophilic attack. While less reactive than its sulfonyl analog (2-methylsulfonyl), the sulfoxide is a "tunable" electrophile that preferentially reacts with hyper-reactive cysteine residues in protein active sites or allosteric pockets via

    
     (Nucleophilic Aromatic Substitution) .
    
  • Structural Role: The C5-hydroxyl group often mimics natural substrates (e.g., cytosine/uracil metabolites) or serves as a hydrogen-bond donor, directing the molecule to specific binding pockets before the covalent event occurs.

  • Biological Utility: This scaffold is frequently used in Fragment-Based Drug Discovery (FBDD) to identify "ligandable" cysteines in kinases, phosphatases, and metabolic enzymes (e.g., p53 mutant stabilizers, JAK inhibitors).

Core Mechanism: Cysteine-Mediated

The fundamental interaction involves the displacement of the methylsulfinyl group by a thiolate anion (


) from a cysteine residue.
Reaction Scheme


DOT Diagram: Mechanistic Pathway

MoA_Pathway cluster_legend Legend Compound 2-(Methylsulfinyl) pyrimidin-5-ol Complex Reversible Binding Complex Compound->Complex Recognition (H-bond via 5-OH) Target Target Protein (Cys-SH) Target->Complex TS Meisenheimer Complex (TS) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (S-Pyrimidinyl) TS->Adduct Elimination of MeSO- Leaving Leaving Group (Methanesulfenate) TS->Leaving key Blue: Electrophile | Red: Nucleophile | Green: Stable Adduct

Figure 1: Step-wise mechanism of covalent modification. The 5-hydroxyl group directs initial non-covalent binding, facilitating the proximity-induced reaction of the cysteine thiolate at the C2 position.

Experimental Protocols

To validate the MoA, researchers must move from chemical reactivity assays to biological target engagement.

Protocol A: Intrinsic Reactivity Profiling (NMR Assay)

Objective: Determine if the molecule is chemically capable of modifying thiols under physiological conditions without an enzyme catalyst.

Materials:

  • Compound: 2-(Methylsulfinyl)pyrimidin-5-ol (10 mM stock in DMSO-d6).

  • Nucleophile: N-Acetyl Cysteine (NAC) or Glutathione (GSH).

  • Buffer: Phosphate buffer (pH 7.4) or DMSO-d6 (for solubility).

Procedure:

  • Preparation: Mix Compound (1 mM final) and NAC (5 mM final, 5x excess) in an NMR tube.

  • Time-Course: Acquire

    
    -NMR spectra at 
    
    
    
    , 1h, 6h, 12h, and 24h.
  • Analysis: Monitor the disappearance of the pyrimidine C4/C6 proton signals (approx. 8.5 ppm) and the appearance of new upfield signals corresponding to the S-arylated product.

  • Control: Run a parallel tube with the 2-methylsulfonyl analog (highly reactive) as a positive control and the 2-amino analog (unreactive) as a negative control.

Interpretation:

  • Fast Reaction (<1h): Highly reactive "hot" electrophile; likely promiscuous.

  • Slow Reaction (>6h): "Tunable" electrophile; ideal for targeted covalent drugs as it requires specific protein activation to react.

Protocol B: Target Engagement via Mass Spectrometry (Intact Protein MS)

Objective: Confirm covalent labeling of a specific protein target (e.g., a kinase or enzyme suspected from phenotypic screens).

Workflow:

  • Incubation: Incubate purified target protein (5 µM) with the compound (50 µM) in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Quenching: Stop reaction by adding 1% Formic Acid.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw mass spectrum (MaxEnt1 or equivalent).

Success Criteria:

  • Observation of a mass shift of +94.03 Da .

    • Calculation: Mass of Pyrimidin-5-ol adduct (

      
      ) = 95.08 Da minus H (displaced) = +94.03 Da shift.
      
    • Note: The methylsulfinyl group (-S(O)Me, 63 Da) is lost; the pyrimidine ring is added.

Protocol C: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific target in a complex proteome (lysate).

Materials:

  • Probe: A "clickable" analogue of the compound (e.g., 2-methylsulfinyl-5-propargyloxy-pyrimidine) OR use the compound as a competitor against a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne).

Step-by-Step (Competitive ABPP):

  • Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS.

  • Competition: Treat lysate with 2-(Methylsulfinyl)pyrimidin-5-ol (10 µM and 100 µM) or DMSO (vehicle) for 1 hour.

  • Labeling: Add Iodoacetamide-Desthiobiotin (IA-DTB, 1 µM) to all samples for 30 mins. (IA-DTB labels all available cysteines).

  • Enrichment: Digest proteins with Trypsin. Enrich biotinylated peptides using Streptavidin beads.

  • TMT Labeling & MS: Label peptides with TMT tags, combine, and analyze by LC-MS/MS.

  • Data Analysis: Targets blocked by your compound will show reduced TMT signal relative to the DMSO control.

Data Presentation & Analysis

Expected Reactivity Profile
Electrophile TypeLeaving Group

(with GSH)
Selectivity
2-Methylsulfinyl -S(O)Me2–6 Hours High (Requires active site activation)
2-Methylsulfonyl-SO

Me
< 10 MinutesLow (Promiscuous)
2-Chloro-Cl> 24 HoursVery High (Often requires heat/catalysis)
Troubleshooting Guide
  • Issue: No adduct formed in Intact MS.

    • Solution: The sulfoxide might be too stable. Pre-incubate with a mild oxidant (if in situ oxidation to sulfone is the actual mechanism) or increase pH to 8.0 to increase thiolate nucleophilicity.

  • Issue: Precipitation in assay buffer.

    • Solution: The 5-OH group provides some solubility, but the pyrimidine core is planar/hydrophobic. Ensure <1% DMSO final concentration or add 0.01% Triton X-100.

References

  • Cysteine-Reactive Sulfonyl Pyrimidines

    • Title: 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.[1]

    • Source:Journal of the American Chemical Society (via ResearchG
    • Context: Establishes the mechanism for 2-substituted pyrimidines reacting with cysteine.
    • URL:[Link]

  • Target Discovery (ABPP)

    • Title: Activity-Based Protein Profiling for the Discovery of Covalent Drugs.
    • Source:N
    • Context: Standard protocols for using competitive ABPP to map cysteine-reactive ligands.
    • URL:[Link]

  • Chemical Biology of Electrophiles

    • Title: The Basics of Thiols and Cysteines in Redox Biology and Chemistry.
    • Source:Free Radical Biology and Medicine (NIH PMC).
    • Context: Explains the pKa and nucleophilicity of cysteines required for this reaction.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols for In-Vivo Evaluation of Pyrimidine Drug Candidates

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals These application notes provide a comprehensive framework for the in-vivo assessment of novel pyrimidine-based therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

These application notes provide a comprehensive framework for the in-vivo assessment of novel pyrimidine-based therapeutic agents. The guidance herein is synthesized from established regulatory principles and field-proven experimental strategies, designed to ensure scientific rigor, data integrity, and ethical conduct.

Foundational Principles: The Scientific and Ethical Imperative

The in-vivo evaluation of pyrimidine drug candidates is a critical phase in preclinical development, bridging the gap between in-vitro activity and potential clinical utility.[1][2] Pyrimidine analogues often function as antimetabolites, interfering with nucleic acid synthesis, and thus are potent agents against cancer and viral diseases.[3][4][5] Their mechanism of action, however, necessitates a thorough and systematic in-vivo characterization to define the therapeutic window and predict potential toxicities.[6][7]

All animal studies must be conducted in compliance with international and institutional guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding tenet of all experimental designs to minimize animal use and suffering.[8][9] An Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board must approve all protocols before initiation.[9]

The In-Vivo Testing Roadmap: A Phased Approach

The in-vivo assessment of a pyrimidine drug candidate should follow a logical progression, from initial tolerability and pharmacokinetic profiling to robust efficacy and safety studies. This phased approach allows for go/no-go decisions at critical junctures, optimizing resource allocation.

InVivo_Roadmap cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Formal Safety & Toxicology Tolerability Maximum Tolerated Dose (MTD) Studies PK Pharmacokinetics (PK) & ADME Tolerability->PK Inform Dosing Efficacy Disease-Specific Efficacy Models PK->Efficacy Guide Regimen Tox GLP-Compliant Toxicology Studies Efficacy->Tox Justify Further Development

Caption: A phased workflow for the in-vivo evaluation of pyrimidine drug candidates.

Pharmacokinetics and ADME: Understanding Drug Disposition

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a pyrimidine drug candidate.[10] These studies are crucial for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.[11]

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key PK parameters of a pyrimidine drug candidate after a single administration.

Materials:

  • Test pyrimidine compound

  • Appropriate vehicle for formulation

  • Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old

  • Dosing apparatus (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS or other validated bioanalytical method

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.

  • Dosing:

    • Fast animals overnight (with access to water) before dosing for oral administration.

    • Administer the pyrimidine drug candidate at a predetermined dose via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • For mice, sparse sampling (different animals per time point) may be necessary. For rats, serial sampling from a cannulated vessel is preferred.

  • Plasma Preparation:

    • Immediately place blood samples on ice.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug (and potentially key metabolites) in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal elimination half-life
CL Clearance
Vd Volume of distribution

Efficacy Studies: Demonstrating Therapeutic Potential

Efficacy studies are designed to assess the therapeutic effect of the pyrimidine drug candidate in a relevant disease model. The choice of model is critical and should be justified based on the intended clinical indication.

Application Note: Anticancer Efficacy in Xenograft Models

Xenograft models, particularly patient-derived xenografts (PDX), are widely used to evaluate the antitumor activity of novel cancer therapeutics.[2][12] These models involve the implantation of human tumor cells or tissues into immunodeficient mice.[2]

Xenograft_Workflow Start Tumor Cell/Tissue Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume, Survival) Monitoring->Endpoint

Caption: A typical workflow for an in-vivo anticancer efficacy study using a xenograft model.

Protocol 2: Antitumor Efficacy in a Subcutaneous Xenograft Model

Objective: To evaluate the antitumor activity of a pyrimidine drug candidate in an established subcutaneous tumor xenograft model.

Materials:

  • Human cancer cell line or PDX tissue

  • Immunodeficient mice (e.g., NOD/SCID or NSG)[13]

  • Matrigel or other appropriate matrix (optional)

  • Test pyrimidine compound and vehicle

  • Positive control (standard-of-care chemotherapy)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells) or a small fragment of PDX tissue into the flank of each mouse.[13][14]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.[14]

    • Calculate tumor volume using the formula: V = 0.5 x length x (width)².[14]

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Drug Administration:

    • Administer the pyrimidine drug candidate, vehicle, and positive control according to the dosing regimen determined from PK and MTD studies.[14]

  • Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint Determination:

    • The study may be terminated when tumors in the control group reach a predetermined size, after a fixed duration of treatment, or when animals show signs of excessive morbidity.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between groups.

Table 2: Efficacy and Toxicity Endpoints in Xenograft Studies

EndpointParameterDescription
Efficacy Tumor Growth Inhibition (TGI)The percentage reduction in tumor growth in treated groups compared to the control group.
Tumor RegressionA decrease in tumor volume from baseline.
SurvivalThe lifespan of the animals in each treatment group.
Toxicity Body Weight ChangeA significant loss of body weight can indicate toxicity.
Clinical ObservationsMonitoring for signs of distress, lethargy, or other adverse effects.
Hematology & Clinical ChemistryAnalysis of blood samples at the end of the study to assess organ function.
Application Note: Antiviral Efficacy

For antiviral pyrimidine drug candidates, animal models of viral infection are essential.[15][16] The choice of model depends on the target virus and its human pathology. Examples include influenza virus infection in mice or herpes simplex virus infection in guinea pigs.[15][17]

Toxicology and Safety Pharmacology: Ensuring Patient Safety

Toxicology studies are a regulatory requirement to ensure the safety of a new drug candidate before it can be administered to humans.[1][10][18] These studies are conducted under Good Laboratory Practice (GLP) conditions.[10]

Key Toxicology Studies:
  • Single-Dose and Repeat-Dose Toxicity: These studies determine the potential for acute and chronic toxicity in at least two species (one rodent, one non-rodent).[10][19]

  • Safety Pharmacology: Evaluates the effects of the drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.[19]

  • Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic damage.[20]

  • Reproductive and Developmental Toxicology: Evaluates the potential effects on fertility and fetal development.[19]

Protocol 3: 28-Day Repeat-Dose Toxicity Study in Rats (Non-GLP Exploratory)

Objective: To identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL) after 28 days of daily administration.

Materials:

  • Test pyrimidine compound and vehicle

  • Sprague-Dawley rats

  • Dosing and blood collection supplies

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology

Procedure:

  • Dose Group Assignment:

    • Assign animals to multiple dose groups (e.g., low, mid, high) and a vehicle control group.

  • Daily Dosing and Observations:

    • Administer the drug daily for 28 days.

    • Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Interim and Terminal Procedures:

    • At the end of the study (and potentially at an interim time point), collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.

  • Data Evaluation:

    • Analyze all data to identify any dose-related adverse effects.

    • Determine the NOAEL, which is the highest dose at which no adverse effects are observed.[10]

Table 3: Common Parameters in a 28-Day Toxicity Study

Parameter CategorySpecific Measurements
In-life Clinical signs, body weight, food consumption, ophthalmology
Clinical Pathology Hematology, coagulation, clinical chemistry, urinalysis
Anatomical Pathology Necropsy findings, organ weights, histopathology of tissues

Data Integrity and Reporting

All data generated during in-vivo studies must be accurate, complete, and reliable.[21] It is crucial to maintain data integrity throughout the data lifecycle, from data generation to reporting and archiving.[21][22] Study reports should be comprehensive and provide a clear and accurate account of the study conduct and findings.

Conclusion

The in-vivo evaluation of pyrimidine drug candidates is a complex but essential process. A well-designed and executed series of in-vivo studies, guided by sound scientific principles and ethical considerations, is paramount for the successful translation of a promising compound from the laboratory to the clinic.

References

  • Non-clinical guidelines | European Medicines Agency (EMA) . European Medicines Agency. Available from: [Link]

  • Ethical Considerations for Performing Research in Animals . In: Animal Models for Intravitreal Drug Delivery. Springer; 2017. Available from: [Link]

  • Non-clinical development | European Medicines Agency (EMA) . European Medicines Agency. 2007. Available from: [Link]

  • Ethical and Scientific Considerations Regarding Animal Testing and Research . PLOS One. 2011. Available from: [Link]

  • Ethical considerations regarding animal experimentation . PMC. National Institutes of Health. Available from: [Link]

  • Basic principles of non-clinical development . EUPATI Open Classroom. Available from: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements . Auxochromofours. 2025. Available from: [Link]

  • Understanding FDA Guidelines for Toxicity Studies . HistologiX. 2023. Available from: [Link]

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase . Biochemistry. ACS Publications. 2003. Available from: [Link]

  • Ethical Considerations in Animal Research: The Principle of 3R's . SciELO México. 2019. Available from: [Link]

  • FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies . Pharmaceutical Technology. 2024. Available from: [Link]

  • Animal Studies: Important Ethical Considerations You Need to Know . Enago Academy. 2017. Available from: [Link]

  • Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis . PubMed. National Institutes of Health. 2013. Available from: [Link]

  • Data Integrity for In Vivo Bioavailability and Bioequivalence Studies . FDA. 2024. Available from: [Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance . PMC. National Institutes of Health. 2026. Available from: [Link]

  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe . PMC. National Institutes of Health. Available from: [Link]

  • Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance . DiVA portal. Available from: [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed . Liveon Biolabs. 2024. Available from: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action . PubMed. National Institutes of Health. 2020. Available from: [Link]

  • Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® . ResearchGate. 2025. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives . MDPI. 2026. Available from: [Link]

  • In vivo toxicology and safety pharmacology . Nuvisan. Available from: [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action . ResearchGate. 2020. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo . ACS Pharmacology & Translational Science. 2023. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines . World Journal of Advanced Research and Reviews. 2022. Available from: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories . PLOS One. Available from: [Link]

  • Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives . Taylor & Francis Online. 2011. Available from: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory . The Jackson Laboratory. 2020. Available from: [Link]

  • Animal Modeling Services for Antiviral Testing . Creative Diagnostics. Available from: [Link]

  • Preclinical Drug Testing Using Xenograft Models . Propre. Available from: [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials . ECA Academy. 2025. Available from: [Link]

  • Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials . European Medicines Agency. 2019. Available from: [Link]

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes . Wiley Online Library. 2024. Available from: [Link]

  • Animal models for antiviral chemotherapy . ScienceDirect. 1989. Available from: [Link]

  • Antiviral activities of pyrimidine nucleoside analogues: some structure . PubMed. National Institutes of Health. Available from: [Link]

  • Pyrimidine Nucleosides Used in Animals . MSD Veterinary Manual. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs . PMC. National Institutes of Health. Available from: [Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo . MDPI. 2025. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrimidine-5-ol Derivatives

Ticket ID: PYR-5OL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Summary: The "Zwitterionic Trap" Researchers often underestimate pyrimidine-5-ol derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-5OL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: The "Zwitterionic Trap"

Researchers often underestimate pyrimidine-5-ol derivatives because they appear structurally simple.[1][2][3] However, unlike their 2- and 4-hydroxy counterparts (which exist predominantly as lactams/pyrimidones), pyrimidine-5-ol retains significant phenolic character while possessing a basic pyrimidine ring.[1][2]

This creates a unique zwitterionic potential :

  • pKa 1 (Protonation): ~1.8 (Nitrogen lone pair)[1]

  • pKa 2 (Deprotonation): ~6.7 (Hydroxyl group)[1]

The Consequence: These molecules are highly soluble in water at both low pH (cationic) and high pH (anionic), but often display minimum solubility at their isoelectric point (pH ~4–5). Standard silica chromatography frequently fails (streaking) due to the acidic phenol interacting with silanols and the basic nitrogen interacting with acidic sites.

This guide prioritizes thermodynamic separation (crystallization) over kinetic separation (chromatography) to ensure high purity for drug development.[3]

Part 1: Decision Logic & Workflow

Before selecting a protocol, determine your impurity profile.[2][3][4]

PurificationLogic Start Crude Pyrimidine-5-ol CheckSolubility Solubility Check: Dissolves in 2M NaOH? Start->CheckSolubility YesSoluble Proceed to Protocol A: pH-Swing Crystallization CheckSolubility->YesSoluble Yes (Clear Solution) NoSoluble Check Impurities: Pd/Metal Catalyst? CheckSolubility->NoSoluble No (Suspension/Oil) Final Pure Compound (>98% HPLC) YesSoluble->Final HeavyMetal Protocol C: Metal Scavenging NoSoluble->HeavyMetal Suzuki Coupling Origin OrganicImp Protocol B: Modified Chromatography NoSoluble->OrganicImp Alkylation Origin HeavyMetal->Final OrganicImp->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude solubility and origin.

Part 2: Primary Protocols

Protocol A: Isoelectric pH-Swing Crystallization (The "Workhorse")

Best for: Scaling up (>1g), removing non-polar organic impurities, and separating from 4-hydroxypyrimidine isomers.[1][2]

The Mechanism: We exploit the amphoteric nature.[3] At pH 12, the molecule is a soluble phenolate.[3] At pH 4.5 (near the isoelectric point), it is neutral and least soluble. Impurities that do not have this specific amphoteric window (e.g., starting halides, non-polar byproducts) will remain in the organic wash or the aqueous mother liquor.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 2.0 M NaOH (5–10 volumes). Stir until fully dissolved.

    • Checkpoint: If solids remain, filter them off.[2][3] These are likely non-acidic impurities.[3]

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 volumes).[3]

    • Why? The product is locked in the water phase as a salt.[3] This wash removes neutral organic impurities.[3] Discard the organic layer.[3]

  • Controlled Acidification: Cool the aqueous layer to 0–5°C. Slowly add Acetic Acid or 2.0 M HCl dropwise while monitoring pH.

  • The "Sweet Spot": Target pH 4.5 – 5.0 .

    • Observation: The solution should turn cloudy as the zwitterion crashes out.

  • Aging: Stir at 0°C for 30–60 minutes to allow crystal growth.

  • Filtration: Filter the solid. Wash with a small amount of cold water, followed by cold isopropanol (to remove water).

Data Validation:

Parameter Target Specification
Yield 70–85% recovery
Appearance White to off-white solid (removes tarry color)

| 1H NMR | Absence of EtOAc peaks; sharp aromatic signals |[1][2][3]

Protocol B: Modified Chromatography (The "Refinement")

Best for: High-value small batches (<500mg) or compounds with lipophilic side chains that prevent water solubility.[1][2]

The Issue: Standard silica gel is acidic (pH ~5). Pyrimidine-5-ols will H-bond strongly to silanols, causing severe tailing (streaking) and co-elution with impurities.[1][2][3]

Mobile Phase Strategy: You must "mask" the silica or the compound.[3]

  • Option 1: The "Acidic" Mask (For Neutral/Acidic 5-ols) [1][2]

    • System: DCM / Methanol (95:5 to 90:10).[3]

    • Modifier: Add 0.5% - 1% Acetic Acid to the mobile phase.

    • Mechanism:[1][2][3][5] Protonates the silanols, preventing H-bonding with the 5-OH group.[1][2]

  • Option 2: The "Basic" Mask (For Amino-substituted 5-ols)

    • System: DCM / Methanol / Triethylamine (TEA) or NH4OH.[3]

    • Ratio: 90 : 9 : 1.[1][3]

    • Mechanism:[1][2][3][5] TEA saturates the silica's acidic sites, allowing the basic pyrimidine to pass through.

  • Option 3: Reverse Phase (C18) - Highly Recommended [1][2][3]

    • If the compound is very polar, skip normal phase.[3] Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid).[3] The compound will elute early but sharp.[3]

Protocol C: Metal Scavenging (For Suzuki Products)

Best for: Pyrimidine-5-ols synthesized via Boronic Acid coupling (Palladium contamination).[1][2][3]

Context: 5-hydroxypyrimidines are excellent ligands for Palladium (Pd), often retaining it after standard workups.[1][2][3] This results in "grey/black" solids and failed biological assays.[3]

Procedure:

  • Dissolve the semi-pure product in MeOH or THF .[3]

  • Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to substrate).[3]

  • Stir at 40°C for 2 hours.

  • Filter through a pad of Celite .[3]

  • Concentrate the filtrate.[3]

    • Result: The grey tint should disappear, yielding a white/beige solid.[3]

Part 3: Troubleshooting & FAQs

Ticket #402: "My product oils out during acidification (Protocol A)."

Diagnosis: The concentration is too high, or the cooling was too rapid.[3] Fix:

  • Re-dissolve by adding NaOH back to pH 12.[3]

  • Dilute the solution by 20% with water.

  • Acidify slower and at room temperature (not 0°C) until the cloud point is reached.

  • Once cloudy, then cool to 0°C.[3]

  • Seeding: If available, add a tiny crystal of pure product at pH 6.

Ticket #405: "I cannot separate the 4-hydroxy isomer from my 5-hydroxy product."

Diagnosis: Regioisomers often co-elute on silica.[1][2][3] Fix: Exploit the pKa difference.

  • 4-Hydroxypyrimidine (Pyrimidone): pKa ~8.6.[1][2][3]

  • 5-Hydroxypyrimidine: pKa ~6.7.[1][2][3]

  • Procedure: Dissolve mixture in water at pH 10. Slowly lower pH to 7.5. The 5-hydroxy isomer (more acidic) will remain soluble (ionized), while the 4-hydroxy isomer (less acidic) may precipitate or can be extracted into EtOAc.[1][2][3]

Ticket #409: "TLC shows a single spot, but NMR shows impurities."

Diagnosis: The impurity is likely inorganic (salts) or very polar (boronic acid residues).[3] Fix:

  • Boronic Acids: These often streak with the product.[3] Wash the organic extract with 5% Sorbitol or Mannitol solution.[3] The diol complexes the boron, pulling it into the aqueous phase.

  • Salts: Dissolve product in dry MeOH, filter (removes NaCl/NaOAc), and concentrate.

References

  • Brown, D. J. The Pyrimidines.[3] Wiley-Interscience, 1962/1970.[1][2][3] (The definitive text on pyrimidine pKa and solubility properties).

  • BenchChem. Technical Support Center: Purification of Polar Pyrimidine Derivatives. (General chromatography modifiers).[3]

  • PubChem. Compound Summary: 5-Hydroxypyrimidine (pKa and Physical Properties).

  • Chesterfield, J. H., et al. "Pyrimidines.[2][3][6] Part XI. Synthesis of 5-hydroxypyrimidine and related compounds." Journal of the Chemical Society, 1960.[3][6] [1]

  • Organic Syntheses. "Nickel-Catalyzed Suzuki-Miyaura Coupling for the Preparation of 5-(Furan-3-yl)pyrimidine." (Highlighting boronic acid/metal cleanup).

Disclaimer: These protocols involve handling corrosives (NaOH, HCl) and organic solvents.[3] Always consult your institution's Chemical Hygiene Plan (CHP) before proceeding.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Methylsulfinyl)pyrimidin-5-ol

Welcome to the technical support guide for 2-(Methylsulfinyl)pyrimidin-5-ol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Methylsulfinyl)pyrimidin-5-ol. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues encountered during in vitro and in vivo assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions to achieve accurate and reproducible results.

Introduction: Understanding the Molecule

2-(Methylsulfinyl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core. Its structure contains two key functional groups that dictate its solubility behavior:

  • A pyrimidin-5-ol group, which possesses an ionizable proton on the hydroxyl moiety, making its solubility highly dependent on pH.[1][2]

  • A methylsulfinyl (sulfoxide) group, which is polar and can act as a hydrogen bond acceptor, generally contributing favorably to aqueous solubility.[3]

Despite these polar features, the overall planarity and crystalline structure of the molecule can lead to poor aqueous solubility, a common challenge in drug discovery that can cause underestimated potency, variable data, and inaccurate structure-activity relationships (SAR).[4] This guide will walk you through a logical progression of techniques to address these challenges.

Troubleshooting Guide & FAQs

Q1: What is the recommended starting point for dissolving 2-(Methylsulfinyl)pyrimidin-5-ol for my assay?

Answer: The universally accepted first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity for a wide range of organic molecules.[5][6]

The standard practice is to prepare a 10 mM stock solution in 100% DMSO. This high concentration allows for minimal volumes to be added to your final assay, reducing the potential for solvent-induced artifacts.[7][8]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Tare a microcentrifuge tube on an analytical balance. Carefully weigh out a precise amount of 2-(Methylsulfinyl)pyrimidin-5-ol powder (e.g., 1-5 mg).

  • Calculation: Calculate the volume of 100% DMSO required to achieve a 10 mM concentration. (Molecular Weight of C₅H₆N₂O₂S ≈ 158.18 g/mol ). Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (30-40°C) or sonication in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce water and cause compound precipitation over time.[6] Store at -20°C or -80°C, protected from light.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and what should I do?

Answer: This is the most common solubility issue, often referred to as "crashing out." It occurs when the compound, which is stable in a high-concentration organic solvent, is introduced into a predominantly aqueous environment where its solubility is much lower.[5] The final concentration of DMSO in the assay buffer is too low to keep the compound in solution. This is a problem of kinetic solubility .[9]

Below is a systematic workflow to troubleshoot this issue.

G start Start: Compound Precipitates from DMSO Stock Dilution q1 Is the final assay concentration essential? start->q1 sol1 Lower Final Compound Concentration q1->sol1 No q2 Is the final DMSO% tolerated by the assay? q1->q2 Yes a1_yes Yes a1_no No end_good Success: Compound is Soluble sol1->end_good sol2 Increase Final DMSO% (e.g., from 0.1% to 0.5%) q2->sol2 Yes sol3 Test Alternative Co-solvents (e.g., DMF, NMP, PEG 400) q2->sol3 No a2_yes Yes a2_no No sol2->end_good end_bad Proceed to Advanced Troubleshooting (pH, etc.) sol3->end_bad

Fig 1. Troubleshooting workflow for precipitation upon dilution.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test a lower final concentration of 2-(Methylsulfinyl)pyrimidin-5-ol. Often, the required effective concentration is well below the solubility limit.

  • Increase Co-solvent Percentage: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity or interference.[3][5] If your current protocol uses 0.1%, consider increasing it. Always run a vehicle control (see Q5) to validate this.

  • Use an Alternative Co-solvent: If DMSO interferes with your assay or is not sufficient, other solvents can be tested.[10] Good alternatives include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or polyethylene glycol 400 (PEG 400).[5][][12]

Q3: Can I leverage pH to improve the solubility of 2-(Methylsulfinyl)pyrimidin-5-ol?

Answer: Absolutely. This is a powerful technique for ionizable compounds. The hydroxyl group on the pyrimidine ring is weakly acidic and can be deprotonated to form a negatively charged phenolate ion. This ionized form is significantly more soluble in aqueous media than the neutral form.[13][14]

The key is to adjust the pH of your assay buffer to be at least 1-2 units above the acid dissociation constant (pKa) of the hydroxyl group. For pyrimidinol-like structures, the pKa is often in the range of 7.5-9.0.[1]

Fig 2. Effect of pH on the ionization state and solubility.

Actionable Strategy:

  • Estimate pKa: If the experimental pKa is not available, use computational prediction tools or find data for structurally similar compounds.

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 7.0 to 9.0 (e.g., Tris, HEPES).

  • Test Solubility: Perform a kinetic solubility test (see Protocol 2 below) in each buffer to identify the pH at which solubility is maximized.

  • Validate Assay Compatibility: Crucially , ensure that the optimal pH for solubility does not compromise the integrity of your assay (e.g., enzyme activity, cell health, protein stability).

Protocol 2: High-Throughput Kinetic Solubility Screening by pH

  • Plate Preparation: In a 96-well polypropylene plate, add 198 µL of your different pH buffers to separate wells.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 1.5 - 2 hours to allow equilibrium to be reached.

  • Precipitate Removal: Filter the contents through a 96-well filter plate designed for solubility assays into a clean collection plate.[15] Alternatively, centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet any precipitate.[16]

  • Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax to determine the concentration of the dissolved compound. Compare the values across the different pH buffers.

Q4: Co-solvents and pH are insufficient or interfere with my assay. What are other advanced options?

Answer: When standard methods fail, more advanced formulation strategies using excipients can be employed. These are particularly useful for sensitive cellular assays where organic solvents must be minimized.

StrategyMechanism of ActionTypical ConcentrationProsCons
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.> Critical Micelle Concentration (CMC) (e.g., 0.01-0.1% for Tween-80)Highly effective for very hydrophobic compounds.High potential for assay interference (e.g., cell membrane disruption, protein denaturation).[17][18]
Cyclodextrins Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form an inclusion complex with the drug molecule.[5]1-10 mMGenerally low toxicity and well-tolerated in cellular assays.Can have lower solubilization capacity than surfactants; may alter drug-target binding kinetics.
Q5: How do I confirm that my chosen solubilization method isn't affecting my assay results?

Answer: This is a critical step for data integrity. Any excipient or solvent you add to your assay is a potential source of interference.[19][20] You must run a vehicle control to ensure that the solubilizing agent itself is not producing a false positive or false negative result.

Protocol 3: Validating Your Method with a Vehicle Control

  • Identify Vehicle Components: Prepare a "vehicle solution" that contains everything in your final assay buffer except the test compound. This includes the same final concentration of DMSO, the same pH buffer, any surfactants, or cyclodextrins.

  • Run Parallel Experiments:

    • Negative Control: Assay buffer only.

    • Vehicle Control: Assay buffer + Vehicle Solution.

    • Positive Control: A known activator/inhibitor for your assay (if available).

    • Test Condition: Assay buffer + Vehicle Solution + 2-(Methylsulfinyl)pyrimidin-5-ol.

  • Analyze Results: The signal from the "Vehicle Control" should be identical (within experimental error) to the signal from the "Negative Control." Any significant difference indicates that your solubilization method is interfering with the assay, and the results for your test compound are not reliable.[18]

References

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Wikipedia. Cosolvent.
  • BOC Sciences.
  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Wisdomlib. (2025). Excipient interference: Significance and symbolism.
  • ResearchGate. Effect of excipients for assay of the studied drugs.
  • Dev, A., et al. Excipient interference on development of a cGMP assay for PDE5.
  • Wenlock, M. C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.
  • Wipf, P., et al. (2014). An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters.
  • Wang, J., et al.
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry.
  • Rizzitelli, S., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
  • Wasvary, J. (2023).
  • CASSS. Analytical Considerations for Excipients Used in Biotechnology Products.
  • Baluja, S., et al. (2016).
  • NIH.
  • Baluja, S., et al. (2018).
  • BenchChem. Strategies to enhance the solubility of Macrophylline for bioassays.
  • ResearchGate.
  • Di, L., & Kerns, E. H. (2006).
  • Di, L., & Kerns, E. H. (2006).
  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Bernaerts, A., et al. (2017).
  • Sigma-Aldrich.
  • Long, J. R., & Ebie, J. (2013).
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • ChemScene. 2,4-Dimethylpyrimidin-5-ol.
  • Sieger, P., et al. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. PubMed.
  • Sigma-Aldrich. 2-METHYLSULFANYL-PYRIMIDIN-4-OL AldrichCPR.
  • ResearchGate.
  • Baluja, S., et al. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction.
  • ChemicalBook. (2025). 2-METHYL-5-(PROPYLSULFONYL)PYRIMIDIN-4-AMINE.
  • Thermo Scientific Chemicals. 2-Methylpyrimidine-5-carboxylic acid, 97%.
  • MedchemExpress.com. 2-Aminopyrimidin-5-ol | Endogenous Metabolite.
  • NIH. 2-Methylpyrimidin-5-amine. PubChem.
  • MilliporeSigma. 2-(Methylsulfonyl)pyrimidine.
  • NIH. Pyrimidin-5-ol. PubChem.
  • Exclusive Chemistry Ltd. (2024). 2-Methyl-5-propyl-pyrimidin-4-ol.

Sources

Troubleshooting

optimizing reaction conditions for pyrimidine synthesis

Technical Support Center: Pyrimidine Synthesis Optimization Hub Ticket ID: PYR-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction Welcome to the Pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Optimization Hub

Ticket ID: PYR-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the Pyrimidine Synthesis Optimization Hub. As researchers, we understand that constructing the pyrimidine core—whether for nucleotide analogs, kinase inhibitors, or agrochemicals—is rarely as simple as the textbook "1 + 1" condensation.

This guide moves beyond standard protocols to address the causality of failure: why yields plateau, why regioisomers contaminate your product, and how nitrogen-containing heterocycles poison your palladium catalysts. The following modules leverage recent advances in microwave-assisted organic synthesis (MAOS), flow chemistry, and ligand design to resolve these bottlenecks.

Module 1: The Biginelli Reaction (Multicomponent Assembly)

The Issue: The classical Biginelli reaction (Aldehyde + Urea +


-Ketoester) often suffers from low yields (<40%) and long reaction times when using standard Brønsted acids (HCl/H

SO

) due to intermediate degradation.

Technical Insight: The rate-determining step is often the formation of the


-acyliminium ion intermediate. Strong protic acids can cause dehydration of the 

-ketoester or polymerization of the aldehyde. The solution lies in Lewis Acid catalysis and Microwave Irradiation , which stabilize the transition state and overcome the activation energy barrier rapidly, preventing side reactions.
Optimized Protocol: Microwave-Assisted Lewis Acid Catalysis
  • Catalyst: Ytterbium Triflate [Yb(OTf)

    
    ] or Zinc Chloride (ZnCl
    
    
    
    ). These are water-tolerant and recyclable.[1]
  • Solvent: Ethanol (Green/Polar) or Solvent-free (if reagents are liquid/low melting).

  • Conditions: 100–120°C, 10–20 min (MW).

Step-by-Step Workflow:

  • Charge: In a 10 mL microwave vial, add Aldehyde (1.0 equiv),

    
    -Ketoester (1.0 equiv), and Urea/Thiourea (1.2 equiv).
    
  • Catalyst: Add Yb(OTf)

    
     (5–10 mol%).
    
  • Irradiation: Seal and ramp to 120°C over 2 mins; hold for 15 mins.

  • Workup: Pour hot reaction mixture into crushed ice. The dihydropyrimidinone (DHPM) usually precipitates. Filter and recrystallize from EtOH.

Mechanistic Workflow (DOT Diagram):

BiginelliOptimization Start Reagents: Aldehyde + Urea + u03b2-Ketoester Decision Catalyst Choice? Start->Decision Inter1 Intermediate A: Acyliminium Ion Formation Product Target DHPM High Yield (>85%) Inter1->Product PathOld Brønsted Acid (HCl) Slow, Side Products Decision->PathOld Traditional PathNew Lewis Acid (Yb(OTf)3) + MW Stabilized TS, Fast Decision->PathNew Optimized PathOld->Inter1 Slow PathNew->Inter1 Rapid

Caption: Optimization pathway comparing traditional Brønsted acid catalysis vs. Lewis Acid/Microwave acceleration for Biginelli synthesis.

Module 2: Condensation Reactions (Regioselectivity Control)

The Issue: When condensing unsymmetrical 1,3-dicarbonyls with substituted amidines (Pinner-type synthesis), you often obtain a mixture of regioisomers (N1 vs. N3 alkylation or C2 vs. C4 attack).

Technical Insight: Regioselectivity is governed by the interplay between nucleophilicity of the amidine nitrogens and electrophilicity of the dicarbonyl carbons.

  • Hard/Soft Acid-Base (HSAB) Theory: The harder nucleophile (unsubstituted NH) attacks the harder electrophile (ketone/aldehyde).

  • Sterics: Bulky groups on the dicarbonyl will direct the initial nucleophilic attack to the less hindered carbonyl.

  • pH Effect: Basic conditions favor the formation of the free amidine base, enhancing nucleophilicity, while acidic conditions can activate the carbonyls differentially.

Troubleshooting Regioselectivity:

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)
Base NaOEt / NaOMe (Strong, matches ester)K

CO

/ Cs

CO

(Weaker, buffered)
Temperature 0°C to Room TempReflux or MW (120°C+)
Outcome Favors attack at most electrophilic carbonylFavors most stable tautomer/product
Best For Highly reactive substratesSterically hindered / Deactivated substrates

Key Tip: If regioisomers persist, switch to enaminones (reaction of DMF-DMA with ketone) instead of 1,3-dicarbonyls. Enaminones lock the regiochemistry because the dimethylamino group is a specific leaving group.

Module 3: Functionalization (Suzuki-Miyaura Coupling)

The Issue: "The reaction turned black and stalled." Pyrimidine nitrogens are excellent ligands. They coordinate to the Palladium (Pd) center, displacing phosphine ligands and forming unreactive "Pd-black" aggregates. This is known as catalyst poisoning .

Technical Insight: To prevent N-coordination, you must use bulky, electron-rich ligands that sterically crowd the Pd center, making it inaccessible to the pyrimidine nitrogens but still accessible to the oxidative addition partners.

Recommended System:

  • Ligands: Buchwald Ligands (e.g., XPhos , SPhos ) or BrettPhos . These are bulky biaryl phosphines.

  • Pre-catalyst: XPhos Pd G3 or Pd(dppf)Cl

    
     (for simpler cases).
    
  • Base: K

    
    PO
    
    
    
    (anhydrous) or Cs
    
    
    CO
    
    
    . Avoid strong alkoxides if functional groups are sensitive.

Optimized Protocol for Chloropyrimidine Coupling:

  • Inert Atmosphere: This is non-negotiable. Use a glovebox or strict Schlenk line technique (Argon).

  • Solvent: 1,4-Dioxane/Water (4:1). The water is crucial for the transmetallation step involving the boronic acid.

  • Loading: 2–5 mol% Pd catalyst.

  • Temperature: 80–100°C.

Catalytic Cycle & Poisoning Prevention (DOT Diagram):

SuzukiOptimization PdActive Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) PdActive->OxAdd Ar-Cl Poison Catalyst Poisoning (Pd-N-Pyrimidine complex) OxAdd->Poison Standard Ligand (PPh3) TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Bulky Ligand (XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->PdActive Regeneration

Caption: Mechanism showing how bulky ligands (Green path) prevent Pyrimidine Nitrogen poisoning (Red path) during Suzuki coupling.

FAQ: Troubleshooting & Quick Fixes

Q1: My pyrimidine product is water-soluble and hard to extract. How do I purify it?

  • A: Pyrimidines are polar. Avoid aqueous workups if possible.

    • Method A: Evaporate the reaction solvent (e.g., EtOH) to dryness, redissolve in minimal DCM/MeOH (9:1), and load directly onto a silica column.

    • Method B: Use n-Butanol for extraction from the aqueous phase; it has higher polarity than EtOAc.

Q2: The Biginelli reaction yields a sticky oil instead of a solid.

  • A: This indicates incomplete cyclization or oligomer impurities.

    • Fix: Add a small amount of cold Ethanol and scratch the flask walls to induce crystallization.

    • Fix: Triturate the oil with Diethyl Ether or Hexanes to remove non-polar impurities.

Q3: Can I use microwave synthesis for scale-up?

  • A: Yes, but penetration depth is an issue. For scales >5g, use Flow Chemistry (Continuous Flow Reactors) rather than batch microwave. Flow reactors allow excellent heat transfer and pressure control similar to MW but are scalable.

References

  • Kappe, C. O. (2004). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

  • Felluga, F., et al. (2018).[2] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett.

  • BenchChem Support. (2025).[3][4][5] "Optimization of reaction conditions for the synthesis of pyrimidine derivatives."

  • RSC Advances. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one."

  • Organic Chemistry Portal. "Suzuki Coupling."

Sources

Optimization

Technical Support Center: Stability of 2-(Methylsulfinyl)pyrimidin-5-ol in Solution

Welcome to the technical support center for 2-(Methylsulfinyl)pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylsulfinyl)pyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. As a molecule with a sulfoxide group and a pyrimidine ring, its stability can be influenced by a variety of experimental conditions. This document aims to explain the underlying chemical principles and provide actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(Methylsulfinyl)pyrimidin-5-ol in solution?

The main stability concerns for 2-(Methylsulfinyl)pyrimidin-5-ol revolve around the reactivity of the methylsulfinyl group and the pyrimidine ring. The sulfoxide group is susceptible to both oxidation and reduction. Over-oxidation can convert the sulfoxide to a sulfone, while reduction can yield the corresponding sulfide.[1] The pyrimidine ring itself can be subject to hydrolytic degradation, particularly under harsh pH conditions.[2][3][4][5][6]

Q2: How does pH affect the stability of this compound?
Q3: Is 2-(Methylsulfinyl)pyrimidin-5-ol sensitive to light or temperature?

Yes, both light and temperature can impact the stability of many organic compounds. The Safety Data Sheet for a related compound, 2-(Methylsulfinyl)pyridine, advises keeping it away from heat and direct sunlight.[8][9] Elevated temperatures can increase the rate of degradation reactions. For long-term storage of solutions, it is best to keep them in a cool, dark place, such as a refrigerator or freezer, in tightly sealed containers.[8][10]

Q4: What solvents are recommended for dissolving and storing 2-(Methylsulfinyl)pyrimidin-5-ol?

Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds for long-term storage.[11] However, it's important to use high-purity, anhydrous DMSO, as water content can contribute to compound degradation over time.[12] A study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained fully intact, with water being a more significant factor in degradation than oxygen.[11][12] For aqueous experiments, preparing fresh solutions is always the best practice. If using buffers, ensure they are free of any reactive components.

Q5: Can I expect oxidation or reduction of the sulfoxide group during my experiments?

The potential for oxidation or reduction depends on the other components in your experimental system. The sulfoxide group is an intermediate oxidation state between a sulfide and a sulfone.[1] Strong oxidizing agents can convert it to the corresponding sulfone, 2-(methylsulfonyl)pyrimidin-5-ol.[1] Conversely, reducing agents can convert it to 2-(methylthio)pyrimidin-5-ol. Be mindful of any reagents in your assays that have redox potential.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides systematic approaches to identify and solve them.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

If you observe variability in your experimental results, it could be due to the degradation of your compound.

Causality and Troubleshooting Steps:
  • Solution Age and Storage: Older solutions, especially those stored at room temperature, are more likely to have degraded.[11]

    • Recommendation: Always prepare fresh solutions for your experiments from a solid stock. If you must use a stock solution, run a quick quality control check.

  • pH of Assay Buffer: The pH of your biological assay buffer could be contributing to hydrolysis.

    • Recommendation: Check the pH of your final assay solution after all components, including your compound, have been added. If possible, perform a time-course experiment to see if the compound's activity decreases over the duration of the assay.

  • Presence of Reactive Species: Your assay medium might contain components that react with the compound.

    • Recommendation: Review all components of your assay medium for potential oxidizing or reducing agents. For example, some cell culture media components can be reactive.

Experimental Workflow for Stability Assessment

To systematically investigate the stability of 2-(Methylsulfinyl)pyrimidin-5-ol under your specific experimental conditions, you can perform a forced degradation study.

Objective: To determine the stability of the compound under various stress conditions (pH, temperature, light).

Materials:

  • 2-(Methylsulfinyl)pyrimidin-5-ol

  • High-purity solvents (e.g., DMSO, acetonitrile, water)[12]

  • Buffers at different pH values (e.g., pH 4, 7, 9)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[13][14]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(Methylsulfinyl)pyrimidin-5-ol in a suitable solvent like DMSO.

  • Stress Conditions:

    • pH Stress: Dilute the stock solution into buffers of varying pH (e.g., pH 4, 7, and 9) to a final concentration suitable for analysis.

    • Thermal Stress: Incubate aliquots of the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Photolytic Stress: Expose aliquots of the solution to a light source (e.g., a UV lamp or direct sunlight) while keeping a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS, to quantify the amount of the parent compound remaining and to detect any degradation products.[13][14][15]

Data Interpretation:

Stress ConditionTime (hours)% Parent Compound RemainingDegradation Products Observed
pH 40100None
2495Peak at RT X.X min
pH 70100None
2499None
pH 90100None
2485Peak at RT Y.Y min
40°C0100None
2492Peak at RT X.X min
Light Exposure0100None
2498None

This table is a hypothetical example for illustrative purposes.

Issue 2: Appearance of unexpected peaks in chromatograms.

The presence of new peaks in your analytical data (e.g., HPLC, LC-MS) is a strong indicator of degradation or impurities.

Potential Degradation Pathways

The chemical structure of 2-(Methylsulfinyl)pyrimidin-5-ol suggests several potential degradation pathways.

G cluster_main 2-(Methylsulfinyl)pyrimidin-5-ol cluster_products Potential Degradation Products A 2-(Methylsulfinyl)pyrimidin-5-ol B 2-(Methylsulfonyl)pyrimidin-5-ol (Sulfone) A->B Oxidation C 2-(Methylthio)pyrimidin-5-ol (Sulfide) A->C Reduction D Pyrimidine Ring Cleavage Products A->D Hydrolysis (extreme pH)

Caption: Potential degradation pathways of 2-(Methylsulfinyl)pyrimidin-5-ol.

Troubleshooting and Identification:
  • Mass Spectrometry (MS) Analysis: If you are using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks.

    • An increase of 16 amu could indicate oxidation to the sulfone.

    • A decrease of 16 amu could suggest reduction to the sulfide.

    • Other fragments may point towards hydrolytic cleavage of the pyrimidine ring.[3][4][5][6]

  • Reference Standards: If available, co-inject reference standards of potential degradation products (the corresponding sulfone and sulfide) to confirm their identity by retention time.

  • Review Handling Procedures: Ensure proper handling and storage procedures are being followed.[8][10] Avoid repeated freeze-thaw cycles of stock solutions, as this can introduce moisture and accelerate degradation.[12]

Experimental Workflow for Identifying Degradants

G cluster_decision Hypothesize Degradation Pathway start Observe Unexpected Peak in HPLC/LC-MS step1 Analyze with Mass Spectrometry (MS) start->step1 step2 Determine m/z of the new peak step1->step2 decision Compare m/z to parent compound step2->decision path1 m/z + 16 amu (Oxidation) decision->path1 +16 path2 m/z - 16 amu (Reduction) decision->path2 -16 path3 Other Fragments (Hydrolysis) decision->path3 Other confirm1 Confirm with Sulfone Reference Standard path1->confirm1 confirm2 Confirm with Sulfide Reference Standard path2->confirm2 confirm3 Further Structural Elucidation (e.g., NMR) path3->confirm3 end Identify Degradant confirm1->end confirm2->end confirm3->end

Sources

Troubleshooting

analytical method validation for 2-(Methylsulfinyl)pyrimidin-5-ol

Technical Support Center: Analytical Method Validation for 2-(Methylsulfinyl)pyrimidin-5-ol User Guide Overview Topic: Analytical Method Validation (HPLC/UPLC) Molecule: 2-(Methylsulfinyl)pyrimidin-5-ol CAS Registry (Gen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation for 2-(Methylsulfinyl)pyrimidin-5-ol

User Guide Overview

Topic: Analytical Method Validation (HPLC/UPLC) Molecule: 2-(Methylsulfinyl)pyrimidin-5-ol CAS Registry (Generic Analog): N/A (Specific intermediate) Chemical Context: Amphoteric pyrimidine with a labile sulfoxide handle.

Introduction: The "Hidden" Chemistry of Your Analyte

Welcome to the technical support hub for 2-(Methylsulfinyl)pyrimidin-5-ol . If you are validating a method for this molecule, you are likely dealing with a critical intermediate in the synthesis of JAK inhibitors or similar kinase-targeting drugs.

Why this validation is difficult:

  • The "Leaving Group" Risk: The 2-methylsulfinyl group is an excellent leaving group (better than chloride) for Nucleophilic Aromatic Substitution (

    
    ). Using the wrong solvent (e.g., Methanol) or high pH can degrade your sample during the run.
    
  • Amphoteric Nature: The 5-hydroxyl group (phenol-like, pKa ~5.8–6.3) and the pyrimidine nitrogens create complex ionization states.

  • Redox Instability: The sulfoxide is the "middle child" of oxidation states. It can oxidize to the Sulfone or reduce back to the Sulfide .

Module 1: Method Development & Specificity

The Separation Challenge: Sulfide vs. Sulfoxide vs. Sulfone

Your primary specificity challenge is separating the target (Sulfoxide) from its redox impurities.

  • Elution Order (Reverse Phase C18):

    • Target (Sulfoxide): Most polar (Strong dipole). Elutes First .

    • Impurity 1 (Sulfone): Intermediate polarity. Elutes Second .

    • Impurity 2 (Sulfide): Least polar. Elutes Last .

Expert Recommendation: Do not rely solely on standard C18 columns. The Sulfoxide is highly polar and may elute in the void volume (co-eluting with salts).

Recommended Stationary Phase:

  • Primary Choice: Phenyl-Hexyl or Biphenyl .

    • Why: The

      
      -
      
      
      
      interactions with the pyrimidine ring provide retention mechanisms independent of hydrophobicity, pulling the polar sulfoxide away from the solvent front.
  • Alternative: Polar-Embedded C18 (to prevent dewetting in highly aqueous mobile phases).

Visualization: Redox & Degradation Pathways

DegradationPathways Sulfide Sulfide (Starting Material) (Late Eluter) Sulfoxide 2-(Methylsulfinyl)pyrimidin-5-ol (TARGET) Sulfide->Sulfoxide Oxidation Sulfone Sulfone (Over-oxidation) (Mid Eluter) Sulfoxide->Sulfone Oxidation (Force Deg: H2O2) Methoxy 2-Methoxy Derivative (Artifact) Sulfoxide->Methoxy SnAr Substitution (Risk: MeOH Diluent)

Figure 1: Redox relationship and the critical "Artifact" risk (Yellow) where methanol replaces the sulfoxide group.

Module 2: Troubleshooting Guide (FAQs)

Q1: I see a "ghost peak" that grows over time in my sample sequence. What is it?

Diagnosis: This is likely 2-Methoxypyrimidin-5-ol (or ethoxy if using ethanol). The Mechanism: The 2-methylsulfinyl group is highly activated. If you dissolve your sample in Methanol (or use MeOH in the mobile phase at pH > 7), the solvent attacks the 2-position, displacing the sulfinyl group. The Fix:

  • Diluent: Switch to Acetonitrile:Water or pure DMSO . Avoid alcohols in the diluent.

  • Mobile Phase: Use Acetonitrile instead of Methanol. If Methanol is required for selectivity, ensure the pH is acidic (pH 2.5–3.0) to protonate the ring nitrogens, reducing the electrophilicity of the C-2 carbon.

Q2: My target peak (Sulfoxide) is tailing severely.

Diagnosis: Ionization of the 5-hydroxyl group. The Mechanism: The pKa of the 5-OH is lowered by the electron-withdrawing sulfinyl group (estimated pKa ~5.8). At neutral pH, it partially ionizes, interacting with residual silanols. The Fix:

  • Buffer Control: You must suppress ionization. Use 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0) .

  • Avoid Neutral pH: Do not run at pH 6-8.

Q3: I cannot detect the Sulfide impurity at the specification limit (0.05%).

Diagnosis: The Sulfide is much more hydrophobic and might be eluting during the column wash or carryover steps. The Fix:

  • Gradient Extension: Ensure your gradient goes to 95% Organic and holds for at least 5 column volumes.

  • Wavelength Switching: Sulfides and Sulfoxides have different UV max absorption. Check the UV spectrum; the Sulfoxide usually has a blue-shifted

    
     compared to the sulfide. Use a DAD to extract the max plot.
    

Module 3: Validation Protocol (ICH Q2(R2) Compliant)

This protocol aligns with the latest ICH Q2(R2) guidelines (effective 2024), emphasizing "Fitness for Purpose."[1]

Specificity (Stress Testing)

You must demonstrate the method is stability-indicating.

  • Acid/Base: 0.1N HCl / 0.1N NaOH, 60°C, 2 hours. (Watch for hydrolysis of the sulfoxide).

  • Oxidation: 3%

    
    , RT, 1 hour. (Expect conversion to Sulfone ).
    
  • Thermal: 60°C, 24 hours. (Check for Pummerer-type rearrangement).

Linearity & Range

Construct a 5-point calibration curve.

  • Range: 80% to 120% of the test concentration.

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Since the 5-OH group can adsorb to glass, perform accuracy by spiking into the matrix (or inert support).

  • Levels: 50%, 100%, 150%.

  • Criteria: 98.0% – 102.0% recovery.

Robustness (The Critical Parameter)

For this specific molecule, you must test pH Sensitivity .

ParameterVariationExpected Impact
Mobile Phase pH ± 0.2 unitsHigh. (Due to 5-OH ionization).
Column Temp ± 5°CMedium. (Sulfoxides are thermally sensitive).
Flow Rate ± 10%Low.
Wavelength ± 2 nmMedium. (On slope of UV curve).

Module 4: Visualization of Validation Logic

ValidationWorkflow Start Start Validation ICH Q2(R2) Specificity Specificity: Stress with H2O2 (Confirm Sulfone Sep) Start->Specificity Linearity Linearity: 5 Levels (80-120%) Specificity->Linearity Decision R2 > 0.999? Linearity->Decision Accuracy Accuracy: Spike Recovery Decision->Accuracy Yes Fail Investigate: Adsorption or Weighing Error Decision->Fail No Robustness Robustness: Check pH +/- 0.2 Accuracy->Robustness Pass Method Validated Robustness->Pass

Figure 2: Step-by-step validation logic gate ensuring critical parameters are met before proceeding.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][2][3] Defines the global standards for specificity, linearity, and robustness testing.

  • Kazoka, H. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A, 874(1), 45-53.[4] (2000).[4] Discusses the chromatographic behavior of polar pyrimidines.

  • Restek Corporation. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns. Demonstrates the superiority of Biphenyl phases for sulfoxide/sulfone separation.[5]

  • PubChem. 2-(Methylsulfonyl)pyrimidine Compound Summary. National Library of Medicine. Provides physical property data for the sulfone analog useful for relative retention prediction.[5]

Sources

Optimization

troubleshooting poor reproducibility in biological assays with pyrimidines

Topic: Troubleshooting poor reproducibility in biological assays with pyrimidines (e.g., Gemcitabine, 5-FU, Cytarabine, Thymidine analogs). Role: Senior Application Scientist Status: Active Case File Introduction: The "G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor reproducibility in biological assays with pyrimidines (e.g., Gemcitabine, 5-FU, Cytarabine, Thymidine analogs). Role: Senior Application Scientist Status: Active Case File

Introduction: The "Ghost" in the Machine

Welcome to the technical support portal. If you are here, you are likely facing a specific frustration: your pyrimidine analog (e.g., Gemcitabine, 5-FU) works one week but fails the next, or your IC50 values are shifting by orders of magnitude between replicates.

The Core Problem: Pyrimidines are not just chemicals; they are biological substrates. Unlike other small molecules, they are actively metabolized by the very systems you are using to test them. Poor reproducibility is rarely due to "bad pipetting"; it is usually due to uncontrolled biological degradation or transport variability .

This guide isolates the three hidden variables that destroy reproducibility: Mycoplasma contamination , Serum Deaminase activity , and Transporter expression .

Module 1: The "Mycoplasma Effect" (Critical)

Symptom: You observe massive, unexplained resistance to pyrimidine analogs (especially thymidine analogs or 5-FU/Gemcitabine). The cells look healthy, but the drug has no effect even at high concentrations.

The Mechanism: Enzymatic Shielding

Mycoplasma (specifically M. hyorhinis and M. fermentans) are not passive contaminants. They express high levels of Thymidine Phosphorylase (TP) and other nucleoside-metabolizing enzymes.

  • What happens: The mycoplasma enzymes are secreted or active at the cell surface. They rapidly degrade your drug (e.g., cleaving the sugar from the base) before it even enters the mammalian cell.

  • The Result: You are not measuring drug resistance; you are measuring drug disappearance.

Troubleshooting Protocol
StepActionScientific Rationale
1 PCR Detection Do not rely on DAPI staining. Use a sensitive PCR-based kit targeting 16S rRNA. Mycoplasma is often invisible to optical microscopy.
2 The "Supernatant Test" Incubate your drug in "conditioned media" (media taken from your cells after 24h) for 4 hours. Run HPLC/LC-MS. If the drug peak disappears, your media contains active degrading enzymes (likely mycoplasma-derived).
3 Elimination Do not treat. Discard contaminated lines. Antibiotics (Plasmocin, etc.) are often cytostatic, not cytotoxic, to mycoplasma. They suppress the infection, restoring sensitivity temporarily, leading to "yo-yo" reproducibility.

Module 2: Serum Integrity & Cytidine Deaminase (CDA)

Symptom: Your Gemcitabine or Cytarabine (Ara-C) IC50 shifts when you change FBS lots or switch between heat-inactivated and non-heat-inactivated serum.

The Mechanism: The Serum Trap

Cytidine Deaminase (CDA) is an enzyme that deaminates Cytidine analogs into inactive Uracil derivatives (e.g., Gemcitabine


 dFdU).
  • Source: CDA is present in Fetal Bovine Serum (FBS). Levels vary significantly between lots.

  • Impact: If you use non-heat-inactivated serum, CDA can degrade 50% of your drug within hours.

FAQ: Serum Handling

Q: Should I use heat-inactivated (HI) FBS? A: Yes, for Cytidine analogs. Heating serum to 56°C for 30 minutes inactivates CDA. If you do not use HI-FBS, your "drug treatment" is actually a race between cellular uptake and serum degradation.

  • Caveat: Heat inactivation can damage growth factors.[1][2][3] Always run a proliferation control.

Q: Can I chemically stabilize the drug? A: Yes. You can add Tetrahydrouridine (THU) (10-100 µM) to the media. THU is a potent transition-state inhibitor of CDA. It "freezes" the degradation, ensuring the drug concentration you calculated is the concentration the cells actually see.

Module 3: Chemical Stability in DMSO

Symptom: Stock solutions turn yellow or lose potency over months.

The Mechanism: Aminopyrimidine Oxidation

Amino-pyrimidines (like Cytosine and its analogs) are susceptible to oxidation and condensation reactions when stored in DMSO, especially if the DMSO absorbs water (hygroscopic).

Storage Protocol
VariableRecommendationWhy?
Solvent DMSO (Anhydrous) Water promotes hydrolysis. Use single-use ampules of DMSO for stock prep.
Temperature -80°C (Aliquot) Freeze-thaw cycles introduce moisture. Aliquot immediately.
Working Soln Fresh Prep Dilute into aqueous media immediately before use. Do not store intermediate aqueous dilutions (e.g., 10x in PBS) as precipitation can occur rapidly.

Module 4: Experimental Design (Transporters)

Symptom: Potency changes with seeding density (e.g., 2,000 cells/well vs. 5,000 cells/well).

The Mechanism: hENT1 Saturation

Pyrimidines are hydrophilic; they cannot cross the membrane passively. They require Equilibrative Nucleoside Transporters (hENT1) .[4]

  • Density Dependence: hENT1 expression is often coupled to the cell cycle (S-phase). Cells at different densities have different proliferative fractions, leading to different transporter expression levels.

  • Competition: High cell density depletes the local concentration of drug faster than low density, creating a "sink effect."

Standardization Rule
  • Strict Seeding: Normalize seeding density based on surface area (cells/cm²), not just cells/well.

  • Media Volume: Ensure the volume-to-cell ratio is constant. If you scale down from 96-well to 384-well, you must adjust drug concentration to account for the reduced reservoir.

Visualizing the Failure Modes

The following diagram illustrates the "Futile Cycles" that destroy reproducibility.

Pyrimidine_Failure_Modes cluster_0 The 'Black Box' of Media Stock Drug Stock (DMSO) Active_Drug Active Drug (e.g., Gemcitabine) Stock->Active_Drug Dilution Media Culture Media (FBS + Cells) Mycoplasma Mycoplasma Contamination Media->Mycoplasma Serum_CDA Serum CDA (Enzyme) Media->Serum_CDA Mycoplasma->Active_Drug Thymidine Phosphorylase Cleavage Serum_CDA->Active_Drug Deamination (Rapid Degradation) Cell Target Cell (Intracellular) Active_Drug->Media Addition Active_Drug->Cell hENT1 Transport (Rate Limiting) Inactive_Metabolite Inactive Metabolite (dFdU) Active_Drug->Inactive_Metabolite Degraded by CDA

Caption: Figure 1: The Degradation Gauntlet. Before the drug enters the cell (Green path), it must survive enzymatic attack from Mycoplasma and Serum enzymes (Red paths). Uncontrolled, these red paths cause false resistance.

Summary Checklist for Reproducibility

  • Mycoplasma: Test specifically for M. hyorhinis using PCR.

  • Serum: Use Heat-Inactivated (HI) FBS for Cytidine analogs, or add Tetrahydrouridine (THU).

  • Stock: Store in anhydrous DMSO at -80°C; do not store aqueous dilutions.

  • Seeding: Keep cell density (cells/cm²) constant across experiments to normalize hENT1 expression.

References

  • Bronckaers, A., et al. (2008). The cytostatic activity of pyrimidine nucleosides is strongly modulated by Mycoplasma hyorhinis infection: implications for cancer therapy. Biochemical Pharmacology.

  • Funamizu, N., et al. (2012). Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels. PLoS ONE.

  • Wechter, W. J., et al. (1970). Nucleic acids.[4][5][6][7] VI. The mechanism of the deamination of cytidine. Collection of Czechoslovak Chemical Communications.[5]

  • Damaraju, V. L., et al. (2003). Nucleoside transport across the plasma membrane mediated by the equilibrative nucleoside transporter proteins.[4][8] Research in Microbiology.[9]

  • Uphoff, C. C., & Drexler, H. G. (2002). Comparative PCR analysis for detection of mycoplasma infections in continuous cell lines. In Vitro Cellular & Developmental Biology - Animal.

Sources

Troubleshooting

Technical Support Center: Addressing Resistance Mechanisms to Pyrimidine-Based Drugs

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for troubleshooting resistance to pyrimidine-based therapeutics. This guide is designed to provide you, our fellow resear...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for troubleshooting resistance to pyrimidine-based therapeutics. This guide is designed to provide you, our fellow researchers, with both foundational knowledge and actionable protocols to diagnose, understand, and potentially overcome resistance in your experimental models. We will delve into the causal biochemistry of resistance and provide self-validating experimental designs to ensure the integrity of your findings.

Part 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common initial questions and observations when encountering potential drug resistance.

FAQ 1: What are the primary mechanisms of resistance to pyrimidine-based drugs like 5-Fluorouracil (5-FU) or Gemcitabine?

Resistance to pyrimidine antimetabolites is a multifaceted problem, but it can be broadly categorized into three main areas. Understanding these provides a logical framework for troubleshooting. The primary mechanisms include altered drug metabolism and transport, modifications of the drug target, and broader cellular adaptations like epigenetic changes or activation of alternative survival pathways.[1]

  • Altered Drug Transport & Metabolism: For a pyrimidine analog to be effective, it must enter the cell and be converted into its active form.[2][3] Conversely, cells can develop resistance by preventing this process or by actively removing the drug.

    • Reduced Influx: Decreased expression or function of nucleoside transporters (e.g., hENT1) can limit the uptake of drugs like gemcitabine.[4][5]

    • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, preventing it from reaching its target.[6][7]

    • Impaired Activation: Pyrimidine analogs are pro-drugs that require phosphorylation by enzymes like uridine kinase (UCK) or deoxycytidine kinase (dCK) to become active.[8][9] Downregulation or inactivating mutations in these enzymes are common resistance mechanisms.[8][10]

    • Increased Inactivation: Upregulation of catabolic enzymes, such as dihydropyrimidine dehydrogenase (DPD), can rapidly degrade drugs like 5-FU before they can exert their cytotoxic effects.[11][12]

  • Target Alterations: The intended molecular target of the drug can be altered to reduce drug efficacy.

    • Target Enzyme Overexpression/Mutation: For 5-FU, the primary target is thymidylate synthase (TS). Cells can acquire resistance by amplifying the TYMS gene, leading to higher levels of the TS enzyme, or through mutations that reduce the binding affinity of the active drug metabolite (FdUMP).[11]

  • Epigenetic and Signaling Pathway Adaptations: Cancer cells can dynamically adapt to therapeutic pressure through reversible changes in gene expression.[13][[“]]

    • Epigenetic Silencing: Hypermethylation of promoter regions for genes encoding crucial activating enzymes (like dCK) can silence their expression.[10][13]

    • Activation of Pro-Survival Pathways: Cells may upregulate alternative signaling pathways (e.g., PI3K/Akt) to bypass the drug-induced apoptosis and continue proliferating.

    • Upregulation of Salvage Pathways: When the de novo pyrimidine synthesis pathway is inhibited, cancer cells can compensate by increasing their reliance on salvage pathways to recycle nucleosides from the environment, thereby circumventing the drug's effect.[4][15]

Logical Flow: General Mechanisms of Pyrimidine Drug Resistance

The following diagram illustrates the major categories of resistance. Your experimental troubleshooting should aim to identify which of these nodes is active in your model system.

Resistance_Mechanisms cluster_drug cluster_cell Cancer Cell cluster_resistance Drug Drug (e.g., 5-FU, Gemcitabine) Transport Drug Transport (Influx/Efflux) Drug->Transport Metabolism Drug Metabolism (Activation/Inactivation) Drug->Metabolism Res_Transport Reduced Influx or Increased Efflux Transport->Res_Transport Altered Target Drug Target (e.g., Thymidylate Synthase) Metabolism->Target Active Metabolite Res_Metabolism Impaired Activation or Increased Inactivation Metabolism->Res_Metabolism Altered Signaling Cellular State (Signaling, Epigenetics) Target->Signaling Induces Apoptosis Res_Target Target Overexpression or Mutation Target->Res_Target Altered Res_Signaling Activation of Survival Pathways or Salvage Pathways Signaling->Res_Signaling Altered

Caption: High-level overview of pyrimidine drug resistance categories.

FAQ 2: My cells are showing reduced sensitivity to my pyrimidine drug. What is the first experiment I should run?

The first and most critical step is to quantitatively confirm the shift in sensitivity by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative baseline and validates your observation.

Causality: A significant increase (e.g., >3-fold) in the IC50 value compared to the parental/sensitive cell line is a clear indicator of acquired resistance. This experiment is foundational because it filters out other potential issues like incorrect drug concentration, reagent degradation, or variations in cell seeding density.

Protocol 1: IC50 Determination via Dose-Response Assay (e.g., using a Resazurin-based reagent)

This protocol is a self-validating system because it includes controls for background fluorescence and maximum viability, allowing for accurate normalization.

  • Cell Seeding:

    • Seed your sensitive (parental) and suspected resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of media).

    • Critical Control: Include wells with media only (no cells) for background subtraction and wells with cells but no drug (vehicle control) to represent 100% viability.

    • Incubate for 24 hours to allow cells to adhere.

  • Drug Dilution Series:

    • Prepare a 10x concentrated serial dilution of your pyrimidine drug. A typical 8-point curve might range from 100 µM to 1 nM final concentration.

    • Add 10 µL of the 10x drug dilutions to the appropriate wells. Add 10 µL of vehicle (e.g., DMSO, PBS) to the "100% viability" control wells.

  • Incubation:

    • Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours). This duration should be consistent with previous experiments.

  • Viability Assessment:

    • Add 20 µL of a resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™) to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Read the fluorescence on a plate reader (e.g., Ex/Em ~560/590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "media only" wells from all other readings.

    • Normalize the data by setting the average of the vehicle-control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the drug concentration.

    • Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- Variable slope (four parameters)]) in software like GraphPad Prism to calculate the IC50 value.

Parameter Sensitive Cell Line (Expected) Resistant Cell Line (Example) Interpretation
IC50 Value 15 nM250 nM>16-fold increase indicates significant resistance.
Curve Shape Steep sigmoidal curveShallow or right-shifted sigmoidal curveA shallow curve may suggest heterogeneity in the resistance.

Part 2: Diagnosing Specific Resistance Mechanisms

Once you have confirmed resistance with a new IC50 value, the next step is to investigate the underlying cause. The following troubleshooting guide provides a logical workflow for this process.

Troubleshooting Workflow: From Confirmed Resistance to Mechanism

This workflow starts with the simplest and most common mechanisms and progresses to more complex ones.

Troubleshooting_Workflow Start Start: Confirmed IC50 Shift CheckEfflux Hypothesis 1: Increased Drug Efflux? Start->CheckEfflux EffluxAssay Experiment: Efflux Pump Assay (e.g., Rhodamine 123) CheckEfflux->EffluxAssay Test EffluxResult IC50 restored with Efflux Inhibitor? EffluxAssay->EffluxResult EffluxConfirmed Conclusion: Efflux is a key mechanism. Investigate ABC transporters (qPCR/Western) EffluxResult->EffluxConfirmed Yes CheckMetabolism Hypothesis 2: Altered Metabolism? EffluxResult->CheckMetabolism No MetabolismAssay Experiment: Gene/Protein Expression (qPCR/Western Blot) CheckMetabolism->MetabolismAssay Test MetabolismResult Expression of key enzymes altered? MetabolismAssay->MetabolismResult MetabolismConfirmed Conclusion: Metabolic alteration is key. (e.g., low dCK, high DPD) MetabolismResult->MetabolismConfirmed Yes CheckTarget Hypothesis 3: Target Alteration? MetabolismResult->CheckTarget No TargetAssay Experiment: Target Expression (Western) & Gene Sequencing CheckTarget->TargetAssay Test TargetResult Target overexpressed or mutated? TargetAssay->TargetResult TargetConfirmed Conclusion: Target alteration is key. (e.g., TS amplification) TargetResult->TargetConfirmed Yes No No Yes Yes

Caption: A step-by-step workflow for diagnosing resistance mechanisms.

FAQ 3: How can I test if increased drug efflux is causing resistance?

A functional assay is the most direct way to answer this. The principle is to repeat your IC50 experiment in the presence of a broad-spectrum efflux pump inhibitor. If the inhibitor restores sensitivity to the pyrimidine drug in your resistant line, it strongly implicates efflux as a primary mechanism.

Causality: Efflux pump inhibitors like Verapamil or Tariquidar competitively block the drug-binding site of ABC transporters.[6] By preventing the pyrimidine analog from being pumped out, the inhibitor allows its intracellular concentration to rise to cytotoxic levels, thereby restoring the drug's efficacy.

Protocol 2: Functional Efflux Pump Inhibition Assay

  • Determine Inhibitor Concentration: First, determine a non-toxic concentration of the efflux pump inhibitor (e.g., Verapamil) on your cells. You want the highest concentration that does not, by itself, reduce cell viability by more than 10%.

  • Set Up IC50 Plates: Prepare 96-well plates as described in Protocol 1 for both sensitive and resistant cell lines.

  • Co-treatment: Create two sets of your pyrimidine drug dilution series.

    • Set A: Add the pyrimidine drug dilutions alone.

    • Set B: Add the pyrimidine drug dilutions mixed with the pre-determined non-toxic concentration of the efflux pump inhibitor.

  • Incubate and Assess Viability: Follow steps 3-5 from Protocol 1.

  • Analyze Data: Calculate and compare the IC50 values for the resistant cells with and without the efflux pump inhibitor.

Cell Line & Condition IC50 (Pyrimidine Drug) Interpretation
Resistant Cells 250 nMBaseline resistance.
Resistant Cells + Verapamil 25 nM>10-fold sensitization. Efflux is a major resistance driver.
Sensitive Cells + Verapamil 12 nMMinimal change. Efflux is not a major factor in sensitive cells.

If this assay is positive, follow-up with qPCR or Western blot to identify which specific ABC transporter (e.g., ABCB1/MDR1, ABCG2) is overexpressed.

FAQ 4: How do I investigate altered drug metabolism (activation/inactivation)?

This typically involves measuring the expression levels of the key enzymes responsible for activating or degrading the drug. Quantitative PCR (qPCR) for mRNA levels and Western blotting for protein levels are the standard methods.

Causality: The amount of active drug inside a cell is a balance between anabolic (activating) and catabolic (inactivating) enzyme activity.[2][9] A decrease in an activating kinase like deoxycytidine kinase (dCK) for gemcitabine, or an increase in a degrading enzyme like dihydropyrimidine dehydrogenase (DPD) for 5-FU, will shift this balance and lead to resistance.[10][11]

Protocol 3: Gene Expression Analysis by qPCR

  • Sample Preparation: Grow sensitive and resistant cells to ~80% confluency under standard conditions. Harvest the cells and extract total RNA using a high-quality kit (e.g., TRIzol or a column-based method).

  • cDNA Synthesis: Perform reverse transcription on 1 µg of RNA to generate cDNA.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

    • Target Genes for Gemcitabine Resistance: DCK (activation), CDA (inactivation).

    • Target Genes for 5-FU Resistance: UPP1, UCK2 (activation), DPYD (inactivation), TYMS (target).

  • Data Analysis: Calculate the relative gene expression in the resistant line compared to the sensitive line using the ΔΔCt method.

Expected Results & Interpretation:

Target Gene Fold Change in Resistant vs. Sensitive Cells Inference for Resistance
DCK 0.1-fold (downregulated)Impaired drug activation.
DPYD 8.5-fold (upregulated)Increased drug inactivation.
TYMS 6.0-fold (upregulated)Target overexpression.

A significant change (>2-fold) in expression strongly suggests a role for that enzyme in the resistance phenotype. Western blotting should be used to confirm these changes at the protein level.

Part 3: Advanced Concepts & Overcoming Resistance

FAQ 5: What is "synthetic lethality" and how can it be used to overcome resistance?

Synthetic lethality occurs when the loss of function of two genes simultaneously is lethal to a cell, but the loss of either gene alone is not.[16][17] In the context of drug resistance, this concept can be exploited brilliantly. A cancer cell that has developed resistance often does so by altering a specific pathway, creating a new dependency—a vulnerability that wasn't there before. Targeting this new vulnerability can selectively kill the resistant cells.[18]

Example Application: Some cancer cells develop resistance to pyrimidine analogs by upregulating the pyrimidine salvage pathway to bypass the inhibited de novo synthesis.[15] While this makes them resistant to the initial drug, it also makes them newly and exquisitely dependent on the salvage pathway.

  • Initial Drug: A DHODH inhibitor (targets de novo synthesis).[19][20]

  • Resistance Mechanism: Upregulation of uridine/cytidine kinase (UCK) in the salvage pathway.

  • Synthetic Lethal Strategy: Combine the DHODH inhibitor with a UCK inhibitor.[4] The resistant cells, now unable to use either the de novo or salvage pathway, cannot produce pyrimidines and will die, while normal cells are less affected.[16]

Experimental Validation: To test a synthetic lethal hypothesis, you would treat your resistant cells with Drug A (the original drug), Drug B (the drug targeting the new vulnerability), and the combination of A+B. Synergy can be quantified by calculating a Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates a synergistic effect.

References

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Epigenetic Drivers of Chemoresistance in Nucleobase and Nucleoside Analog Therapies. MDPI. [Link]

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI. [Link]

  • Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed. [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]

  • Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Reviews Chemistry. [Link]

  • Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. ResearchGate. [Link]

  • Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer. Frontiers in Oncology. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]

  • Antimetabolites. University of Nebraska Medical Center. [Link]

  • Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]

  • Mechanisms of epigenetic drug resistance in cancer. Consensus. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Resistance to chemotherapeutic antimetabolites: a function of salvage pathway involvement and cellular response to DNA damage. Annals of Oncology. [Link]

  • Synthetic lethality in cancer therapy: Mechanisms, models and clinical translation for overcoming therapeutic resistance. Journal of Cellular and Molecular Medicine. [Link]

  • Resistance of Mammalian Tumour Cells toward Pyrimidine Analogues: A Review. Oncology. [Link]

  • Dysregulation of enzymes regulating pyrimidine metabolism in drug-resistant cells. ResearchGate. [Link]

  • Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue. Patsnap Synapse. [Link]

  • Epigenetic mechanisms of drug resistance in fungi. PLOS Pathogens. [Link]

  • The Role of Epigenetic Modulators in Overcoming Drug Resistance in Cancer. Journal of Chemical and Pharmaceutical Research. [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. [Link]

  • Efflux Pump‑Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

  • Synthetic Lethality through the Lens of Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Unleashing the Power of Synthetic Lethality: Augmenting Treatment Efficacy through Synergistic Integration with Chemotherapy Drugs. MDPI. [Link]

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiological Research. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. ResearchGate. [Link]

  • New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives. Journal of Medicinal Chemistry. [Link]

  • Genetic Mutations and their Role in Drug Resistance. Biochemistry and Molecular Biology Journal. [Link]

  • Pyrimidine and Purine Antimetabolites. ResearchGate. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. [Link]

  • Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. Scientific Reports. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 2-(Methylsulfinyl)pyrimidin-5-ol as a Kinase Inhibitor

The following guide details the validation protocol for 2-(Methylsulfinyl)pyrimidin-5-ol , treating it as a functionalized scaffold and potential electrophilic warhead for kinase inhibition. Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation protocol for 2-(Methylsulfinyl)pyrimidin-5-ol , treating it as a functionalized scaffold and potential electrophilic warhead for kinase inhibition.

Executive Summary & Technical Context

2-(Methylsulfinyl)pyrimidin-5-ol represents a critical chemical probe in kinase inhibitor discovery, distinct from its sulfide (inert) and sulfone (highly reactive) congeners. While the pyrimidine-5-ol core acts as a privileged hinge-binding motif—mimicking the adenine ring of ATP—the 2-methylsulfinyl (sulfoxide) moiety introduces a unique "Goldilocks" zone of electrophilicity and metabolic susceptibility.

This guide validates the compound not merely as a standalone inhibitor, but as a tunable covalent warhead and metabolic intermediate . Unlike the widely used 2-(methylsulfonyl)pyrimidines (which react rapidly with cysteines via


), the sulfoxide variant offers modulated reactivity, potential reversibility, and chiral complexity that must be rigorously validated against industry standards.

Primary Target Class: Cysteine-modified Kinases (e.g., JAK3, BTK, EGFR, Aurora A). Role: Electrophilic Fragment / Metabolic Probe.

Chemical & Structural Validation (The Foundation)

Before biological testing, the compound’s intrinsic chemical behavior must be mapped. The sulfinyl group is a chiral center, and its redox stability is the primary variable affecting potency.

A. Chiral Stability & Resolution

Unlike sulfones, the sulfoxide sulfur is chiral. Enantiomers often exhibit differential binding affinities and metabolic rates.

  • Protocol: Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) with an OD-H or AD-H column.

  • Validation Metric: Determine e.e. (enantiomeric excess) > 98% before biological assays.

B. Electrophilic Reactivity Profiling (GSH Assay)

The 2-position is susceptible to nucleophilic aromatic substitution (


) by cysteine thiols.
  • Comparison: Sulfoxide (Candidate) vs. Sulfone (High Reactivity Control) vs. Sulfide (Negative Control).

  • Method: Incubate 10 µM compound with 1 mM Glutathione (GSH) in PBS (pH 7.4). Monitor adduct formation via LC-MS over 4 hours.

Table 1: Comparative Reactivity & Physiochemical Profile

Feature2-(Methylsulfinyl)pyrimidin-5-ol (Candidate)2-(Methylsulfonyl)pyrimidin-5-ol (Alternative A)2-(Methylthio)pyrimidin-5-ol (Alternative B)
Electronic State Moderate Electron Withdrawing (-I, -M)Strong Electron Withdrawing (-I, -M)Electron Donating (+M)
Cys Reactivity (

)
Slow / Tunable (2–6 hours) Fast (< 10 mins)Inert (No Reaction)
Mechanism Reversible/Slow Irreversible

Irreversible

Non-covalent
Solubility (LogP) Low (Polar)ModerateHigh (Lipophilic)
Metabolic Fate Oxidizes to Sulfone; Reduces to SulfideStable / HydrolysisOxidizes to Sulfoxide

Biochemical Validation: Kinase Inhibition Assays

This phase validates the compound's ability to bind the ATP pocket and engage catalytic cysteines.

Experimental Protocol: FRET-Based Kinase Assay

Objective: Determine


 and residence time (

). Rationale: Fluorescence Resonance Energy Transfer (FRET) tracers provide real-time binding kinetics, essential for distinguishing reversible vs. covalent binding.
  • Reagents: Recombinant Kinase (e.g., JAK2/3), Europium-labeled anti-tag antibody, AlexaFluor-labeled Tracer.

  • Pre-incubation: Incubate kinase + inhibitor for two distinct timepoints (30 min vs. 240 min).

    • Why? A time-dependent shift in

      
       (potency increases over time) confirms covalent bond formation.
      
  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 615/665 nm).

Data Interpretation:

  • Shift Index:

    
    .
    
  • Interpretation: A ratio > 5.0 indicates significant covalent engagement. The sulfinyl compound typically shows a ratio of 2–5, indicating slower onset than the sulfone (ratio > 10).

Cellular Validation: Target Engagement & Signaling

Cellular assays must prove the compound penetrates the membrane and inhibits the target in a complex environment.

Workflow: Western Blotting for Phospho-Stat3 (JAK Pathway Model)

Causality: Inhibition of JAK kinase prevents phosphorylation of downstream STAT3. Controls:

  • Positive Control: Ruxolitinib (1 µM).

  • Vehicle: DMSO (0.1%).

Step-by-Step Protocol:

  • Seeding: Plate HEL cells (JAK2 V617F driven) at

    
     cells/mL.
    
  • Treatment: Dose with 2-(Methylsulfinyl)pyrimidin-5-ol (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: (Optional) Stimulate with IL-6 if using non-constitutive lines.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Immunoblot for p-STAT3 (Tyr705) vs. Total STAT3.

Washout Experiment (Reversibility Check)

To validate the "tunable" nature of the sulfoxide:

  • Treat cells with

    
     for 1 hour.
    
  • Washout: Remove media, wash 3x with PBS, replenish with drug-free media.

  • Monitor: Measure kinase activity recovery at 1, 4, and 24 hours.

    • Result: Sulfoxides often show partial recovery (slow off-rate), whereas sulfones show 0% recovery (permanent modification).

Visualization: Mechanism of Action & Validation Logic

The following diagram illustrates the structural logic and the validation decision tree.

ValidationLogic cluster_Chem Chemical Validation cluster_Bio Biochemical Validation cluster_Cell Cellular Validation Compound 2-(Methylsulfinyl) pyrimidin-5-ol Chirality Chiral Separation (SFC) Compound->Chirality Redox Redox Stability (Sulfoxide vs Sulfone) Compound->Redox Reactivity GSH Adduct Assay (SNAr Reactivity) Redox->Reactivity Determines Warhead Potency IC50_Shift Time-Dependent IC50 Shift Reactivity->IC50_Shift Correlates with Cys_Target Cys-Kinase Panel (JAK3, EGFR) IC50_Shift->Cys_Target Selects Target Signaling p-STAT / p-Tyr Western Blot Cys_Target->Signaling Verifies Engagement Washout Washout Assay (Reversibility) Signaling->Washout Confirms Mode of Action

Caption: Validation workflow linking chemical reactivity (GSH) to biochemical potency (IC50 shift) and cellular reversibility.

Metabolic Validation: The "Prodrug" Hypothesis

A critical and often overlooked aspect of sulfinyl validation is its metabolic interconversion.

Hypothesis: The sulfoxide may act as a prodrug , oxidizing to the highly potent sulfone in vivo, or it may be the active metabolite of a sulfide drug.

Protocol: Microsomal Stability Assay

  • Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Analysis: Quantify disappearance of Sulfoxide and appearance of Sulfone (+16 Da) and Sulfide (-16 Da) .

  • Decision Gate:

    • If rapid oxidation to sulfone observed: Biological effects are likely driven by the sulfone metabolite.

    • If stable: The sulfoxide is the intrinsic effector.

References

  • Covalent Kinase Inhibitors: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Pyrimidine Scaffold Reactivity: Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262. Link

  • Sulfoxide/Sulfone Warheads: Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5700. Link

  • Kinase Assay Standards: Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link

  • Metabolic Interconversion: Smith, D. A., & Obach, R. S. (2006). Metabolites in Safety Testing (MIST): Considerations for the safety assessment of human drug metabolites. Chemical Research in Toxicology, 19(12), 1570-1579. Link

Comparative

structure-activity relationship (SAR) of 2-(Methylsulfinyl)pyrimidin-5-ol analogs

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(Methylsulfinyl)pyrimidin-5-ol and its analogs. It is designed for medicinal chemists and chemical biologists to evalu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(Methylsulfinyl)pyrimidin-5-ol and its analogs. It is designed for medicinal chemists and chemical biologists to evaluate this scaffold's utility as both a reactive intermediate for library generation and a pharmacophore in kinase inhibitor design.

Executive Summary

The 2-(Methylsulfinyl)pyrimidin-5-ol scaffold represents a critical "pivot point" in medicinal chemistry. It serves a dual function:

  • As a Reactive Electrophile: The 2-methylsulfinyl moiety (

    
    ) functions as a superior leaving group compared to halides, enabling facile nucleophilic aromatic substitution (
    
    
    
    ) to generate diverse libraries.
  • As a Bioactive Precursor: The pyrimidin-5-ol core is a privileged scaffold in kinase inhibition (particularly p38 MAPK and JNK ), where the 5-hydroxyl group often mimics the ATP adenine region or serves as a vector for solubilizing groups.

This guide compares the performance of the sulfinyl analog against its sulfonyl (hyper-reactive) and amino (stable inhibitor) counterparts.

Part 1: The Electrophilic Warhead (Chemical Reactivity SAR)

In the context of covalent probe design or library synthesis, the reactivity of the 2-position is paramount. The sulfinyl group offers a distinct reactivity profile compared to traditional 2-chloro or 2-sulfonyl analogs.[1][2]

Comparative Reactivity Profile (

Susceptibility)

The following table summarizes the second-order rate constants (


) for nucleophilic displacement, highlighting why the sulfinyl analog is the "Goldilocks" candidate for specific applications.
Analog Class2-Substituent (

)
Reactivity (

)
Stability (

pH 7)
Application Utility
Sulfide

< 1 (Baseline)HighStable precursor; metabolically inert.
Chloride

~10^2HighStandard building block; requires high heat/catalysis for weak nucleophiles.
Sulfoxide

~10^5 Moderate Selective "Thio-click" reagent; displaces amines at RT.
Sulfone

~10^6LowHyper-reactive; prone to hydrolysis; used for difficult substitutions.

Technical Insight: The electron-withdrawing nature of the sulfinyl group activates the pyrimidine ring for attack at C2. While the sulfone (


) is more reactive, it often suffers from poor shelf-stability and hydrolysis. The sulfoxide (

) provides sufficient activation for displacing hindered amines without the instability of the sulfone.
Mechanism of Action: Nucleophilic Aromatic Substitution

The sulfinyl group acts as a "fugitive" motif. In the presence of a nucleophile (e.g., a primary amine), the reaction proceeds via a Meisenheimer-like complex.

SNAr_Mechanism Substrate 2-(Methylsulfinyl) pyrimidin-5-ol Intermediate Meisenheimer Complex Substrate->Intermediate + R-NH2 (Nucleophilic Attack) Product 2-Amino-pyrimidin-5-ol (Bioactive Core) Intermediate->Product Elimination LeavingGroup Methanesulfenic Acid (MeSOH) Intermediate->LeavingGroup Loss of LG

Figure 1: The conversion of the sulfinyl scaffold into bioactive amino-pyrimidines.

Part 2: Bioactive SAR (Kinase Inhibition)

Once the sulfinyl group is displaced, the resulting 2-amino-pyrimidin-5-ol analogs exhibit potent biological activity. The SAR below focuses on p38


 MAPK inhibition , a primary target for this scaffold.
SAR Matrix: p38

MAPK Inhibition (

Data)
RegionModificationEffect on Potency (

)
Mechanistic Rationale
Pos 2 (Anchor)

(Parent)
> 10

M
Poor fit in ATP pocket; lacks H-bond donor capability.

10 - 50 nM Critical H-bond donor to hinge region (Met109 in p38).

> 500 nMLoss of hydrophobic stacking interactions.
Pos 5 (Tail)

(Free Hydroxyl)
100 - 500 nMGood H-bond acceptor, but poor permeability.

(Ether)
< 10 nM Occupies hydrophobic pocket II ; improves lipophilicity.

(Unsubstituted)
> 1

M
Loss of pivotal interactions in the ribose binding site.
Critical Structural Features
  • The 2-Amino Hinge Binder: The displacement of the methylsulfinyl group with an aryl amine is non-negotiable for kinase activity. The nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

  • The 5-Position Vector: The "5-ol" is rarely left as a free hydroxyl in final drugs due to rapid glucuronidation. It is typically alkylated or arylated to access the hydrophobic back-pocket of the kinase, dramatically increasing potency and residence time.

Part 3: Experimental Protocols
Protocol A: Synthesis of the 2-Methylsulfinyl Scaffold

Objective: Controlled oxidation of the sulfide without over-oxidation to the unstable sulfone.

  • Starting Material: Dissolve 2-(methylthio)pyrimidin-5-ol (1.0 eq) in DCM.

  • Oxidant: Add m-CPBA (1.05 eq) dropwise at 0°C .

    • Critical Step: Do not exceed 1.1 equivalents or room temperature, or the sulfone (

      
      ) will form.
      
  • Quench: After 1 hour, quench with 10%

    
     to destroy excess peroxide.
    
  • Workup: Wash with saturated

    
    . Dry organic layer over 
    
    
    
    .
  • Validation:

    
     NMR should show a shift of the S-Me peak from ~2.5 ppm (sulfide) to ~2.8 ppm (sulfoxide).
    
Protocol B: "Thio-Click" Displacement Assay

Objective: Generating the bioactive 2-amino analog.

  • Reaction: Combine 2-(methylsulfinyl)pyrimidin-5-ol (1.0 eq) with the desired aniline/amine (1.2 eq) in Dioxane or DMSO.

  • Conditions: Heat to 60°C for 2 hours (or RT for 12 hours if using highly nucleophilic amines).

    • Note: No base is strictly required if the amine is nucleophilic enough, but DIPEA (2.0 eq) accelerates the reaction.

  • Purification: The byproduct is methanesulfenic acid (volatile/unstable). The product often precipitates or can be isolated via simple filtration, making this ideal for high-throughput library generation.

Part 4: Strategic Recommendations
  • For Library Synthesis: Use the 2-(methylsulfinyl) analog over the 2-chloro. The reaction conditions are milder (avoiding high heat that degrades sensitive 5-position substituents) and the workup is cleaner.

  • For Covalent Probes: If targeting a cysteine in the ATP pocket, the 2-(methylsulfonyl) (sulfone) analog is preferred for its higher electrophilicity, but it must be prepared in situ or stored at -20°C under argon.

  • For Drug Candidates: The final molecule must eliminate the sulfur entirely. The 2-amino-5-alkoxypyrimidine architecture is the validated pharmacophore for oral bioavailability and kinase selectivity.

References
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (2023). Link

  • p38 MAP kinase inhibitors.[3][4][5] Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters. (2006). Link

  • Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & Medicinal Chemistry Letters. (2006).[6] Link

  • Simple pyrimidines. Part X. The formation and reactivity of 2-, 4-, and 5-pyrimidinyl sulphones and sulphoxides. Journal of the Chemical Society C. (1968). Link

Sources

Validation

A Comparative Guide to 2-(Methylsulfinyl) and 2-(Methylsulfonyl) Pyrimidines for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of targeted therapies. The strategic functionalization of this privileged heterocycle is p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the design of targeted therapies. The strategic functionalization of this privileged heterocycle is paramount to modulating its physicochemical and pharmacological properties. Among the various substituents, sulfur-containing groups at the 2-position, particularly the methylsulfinyl and methylsulfonyl moieties, offer a compelling study in contrasts. This guide provides an in-depth comparative analysis of 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidines, offering field-proven insights and experimental data to inform rational drug design and synthetic strategy.

Introduction: The Significance of the 2-Substituted Pyrimidine Core

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives are, therefore, of immense interest in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][3][4][5][6] The 2-position of the pyrimidine ring is a key site for modification, as substituents at this position can significantly influence the molecule's reactivity and biological interactions. The oxidation state of a sulfur substituent at this position, toggling between a sulfoxide and a sulfone, provides a powerful tool for fine-tuning these properties.

This guide will dissect the synthesis, physicochemical properties, reactivity, and applications of 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidines, providing a clear rationale for the selection of one over the other in a research or drug development context.

Synthesis: A Tale of Controlled Oxidation

The synthetic pathway to both 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidines typically commences with the corresponding 2-(methylthio)pyrimidine. This precursor is readily accessible through methods such as the methylation of 2-mercaptopyrimidine. The journey from the thioether to the sulfoxide and subsequently to the sulfone is a story of controlled oxidation.

dot graph TD { A[2-Mercaptopyrimidine] -->|1. Base (e.g., NaH)2. Methylating Agent (e.g., MeI)| B(2-(Methylthio)pyrimidine); B -->|Mild Oxidation(e.g., 1 equiv. m-CPBA or H₂O₂)| C(2-(Methylsulfinyl)pyrimidine); C -->|Further Oxidation(e.g., excess m-CPBA or Oxone®)| D(2-(Methylsulfonyl)pyrimidine); B -->|Strong Oxidation(e.g., excess m-CPBA or Oxone®)| D; subgraph "Oxidation States" C; D; end }

Caption: General synthetic pathway to 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidines.

Synthesis of 2-(Methylsulfinyl)pyrimidines

The selective oxidation of a 2-(methylthio)pyrimidine to its corresponding sulfoxide requires careful control of the oxidant stoichiometry and reaction conditions to prevent over-oxidation to the sulfone.

Experimental Protocol: Selective Oxidation to 2-(Methylsulfinyl)pyrimidine

  • Dissolution: Dissolve the starting 2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and enhance selectivity.

  • Oxidant Addition: Slowly add a mild oxidizing agent, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), dropwise to the stirred solution.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the sulfoxide.

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate if m-CPBA was used) and neutralize the solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate the 2-(methylsulfinyl)pyrimidine.

The formation of the sulfoxide can be confirmed by spectroscopic methods. For instance, in ¹H NMR, the methyl protons of the sulfinyl group typically appear downfield (around 2.8-3.0 ppm) compared to the methylthio group (around 2.5-2.6 ppm).[7]

Synthesis of 2-(Methylsulfonyl)pyrimidines

The synthesis of 2-(methylsulfonyl)pyrimidines is more straightforward as it involves the complete oxidation of the thioether, often without the need to isolate the intermediate sulfoxide.

Experimental Protocol: Oxidation to 2-(Methylsulfonyl)pyrimidine

  • Dissolution: Dissolve the 2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent mixture, such as water-acetone or acetic acid.[8][9]

  • Oxidant Addition: Add an excess of a strong oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or multiple equivalents of m-CPBA.[8][9] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction when using Oxone® in a biphasic system.[10]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Isolation: The 2-(methylsulfonyl)pyrimidine product often precipitates from the reaction mixture and can be isolated by simple filtration, followed by washing with water.[10] If the product remains in solution, a standard aqueous work-up and extraction followed by purification is necessary.

This method is generally high-yielding and provides an efficient route to a wide range of 2-(methylsulfonyl)pyrimidine derivatives.[8][10]

Physicochemical Properties: A Comparative Overview

The change in the oxidation state of the sulfur atom from sulfoxide to sulfone brings about significant alterations in the physicochemical properties of the molecule. These differences are crucial for understanding their behavior in biological systems and for formulation development.

Property2-(Methylsulfinyl)pyrimidine2-(Methylsulfonyl)pyrimidineRationale
Polarity HighVery HighThe sulfone group is more polar than the sulfoxide group due to the presence of two oxygen atoms, leading to a larger dipole moment.
Solubility Generally more soluble in polar solvents than sulfides.Generally more soluble in polar solvents than sulfoxides.[11]Increased polarity enhances interactions with polar solvent molecules.
Hydrogen Bond Acceptor Strength ModerateStrongThe two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which can influence molecular interactions and crystal packing.
Stability Moderately stable; can be sensitive to further oxidation or reduction.Highly stable; resistant to further oxidation.[11]The sulfone group represents a higher and more stable oxidation state of sulfur.
Lipophilicity (LogP) Lower than the corresponding sulfide.Generally lower than the corresponding sulfoxide.The increased polarity of the sulfone group reduces its partitioning into nonpolar environments.

Reactivity as Electrophiles: The Crucial Difference

The most significant distinction between 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidines from a synthetic and medicinal chemistry perspective is their reactivity as electrophiles in nucleophilic aromatic substitution (SNAr) reactions. The sulfinyl and sulfonyl groups act as leaving groups, with their efficacy being directly related to the stability of the resulting sulfinate and sulfonate anions, respectively.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4"]; edge [color="#34A853", arrowhead="vee"];

}

Caption: Schematic of the SNAr reaction at the 2-position of a pyrimidine ring.

The methylsulfonyl group is an exceptionally good leaving group, far superior to the methylsulfinyl group, which in turn is more reactive than the methylthio group. This is because the negative charge on the resulting methanesulfinate anion is delocalized over two oxygen atoms, making it a very stable species and the conjugate base of a strong acid.

A comprehensive study on the structure-reactivity relationships of 2-sulfonylpyrimidines as covalent warheads for cysteine S-arylation demonstrated their superior reactivity compared to 2-chloro and 2-methylthio pyrimidines.[9][12] In control experiments, 2-methylthio-pyrimidines showed no observable reaction with glutathione (GSH) after 6 hours, whereas the corresponding 2-sulfonylpyrimidines reacted readily.[11]

A systematic study that varied the sulfur oxidation state on different aromatic cores, including pyrimidine, and evaluated their reactivity with cysteine thiols found that the reactivity is highly dependent on the specific aromatic system.[13] While in some systems the sulfoxide was more reactive, for many electron-deficient heteroaromatic systems, the sulfone is the more reactive species.[13] This highlights the importance of the electronic environment of the pyrimidine ring in modulating the leaving group ability of the sulfinyl versus the sulfonyl group.

Table of Comparative Reactivity in SNAr Reactions

Leaving GroupRelative ReactivityLeaving Group StabilityApplications
-SMeLowPoorPrecursor for oxidation; limited use as a leaving group.
-S(O)MeModerateModerateCan be used as a leaving group under specific conditions; offers a balance between stability and reactivity.
-SO₂MeHighExcellentWidely used for introducing nucleophiles at the 2-position; ideal for covalent inhibitors and bioconjugation.[9][11][12]

Applications in Drug Discovery and Development

The distinct reactivity profiles of 2-(methylsulfinyl) and 2-(methylsulfonyl) pyrimidines dictate their primary applications in the field.

2-(Methylsulfonyl)pyrimidines: Potent Covalent Warheads

The high electrophilicity of the C2 position in 2-(methylsulfonyl)pyrimidines makes them ideal "warheads" for the design of targeted covalent inhibitors. These compounds can form a stable covalent bond with a nucleophilic residue, most commonly a cysteine, in the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The reactivity of the 2-sulfonylpyrimidine scaffold can be finely tuned by introducing electron-withdrawing or -donating groups on the pyrimidine ring, allowing for the optimization of the desired reactivity profile to achieve target specificity and minimize off-target effects.[9][12]

dot graph { rankdir=LR; node [shape=plaintext];

}

Caption: Covalent modification of a cysteine residue by a 2-(methylsulfonyl)pyrimidine.

2-(Methylsulfinyl)pyrimidines: Tunable Intermediates and Modulators

While not as widely employed as their sulfonyl counterparts as covalent warheads due to their lower reactivity, 2-(methylsulfinyl)pyrimidines offer unique opportunities. Their intermediate reactivity can be advantageous in scenarios where a less aggressive electrophile is desired to achieve greater selectivity.

Furthermore, the sulfoxide group itself can be a key pharmacophoric element. It can engage in specific hydrogen bonding interactions and its chiral nature (if the two other substituents on the sulfur are different) can be exploited for stereospecific interactions with a biological target. The conversion of a sulfoxide to a sulfone can also be a metabolic pathway, making the sulfoxide a potential prodrug for a more active sulfone derivative.

Conclusion: A Strategic Choice for the Medicinal Chemist

The choice between a 2-(methylsulfinyl) and a 2-(methylsulfonyl) pyrimidine is a strategic one, guided by the specific goals of the research program.

  • For high reactivity and the development of covalent inhibitors , the 2-(methylsulfonyl)pyrimidine is the clear choice. Its excellent leaving group ability, coupled with the tunability of its reactivity, makes it a powerful tool for achieving potent and irreversible target engagement.

  • For applications requiring more moderate reactivity, or where the sulfoxide moiety itself is a desired pharmacophoric feature , the 2-(methylsulfinyl)pyrimidine presents a valuable alternative. It offers a balance between stability and reactivity that can be exploited for achieving selectivity or for use as a metabolic precursor.

Ultimately, a thorough understanding of the comparative properties outlined in this guide will empower researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of novel pyrimidine-based therapeutics.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. ResearchGate. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Taylor & Francis Online. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol. SciSpace. [Link]

  • Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E). IUCr Journals. [Link]

  • Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship. ChemRxiv. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]

  • Biological Activity of Pyrimidine Derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing. [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PMC. [Link]

  • A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. Research Square. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

  • Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. PubMed. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Journal of Chemical and Pharmaceutical Research. [Link]

  • What are the difference in the base-stacking interactions between purine-purine, pyrimidine-pyrimidine, and purine-pyrimidine sets in double-stranded DNA? Quora. [Link]

  • Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PMC. [Link]

  • Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus' Clouds. MDPI. [Link]

  • Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. ResearchGate. [Link]

Sources

Comparative

Technical Guide: Benchmarking 2-(Methylsulfinyl)pyrimidin-5-ol (2-MSP) Against Standard of Care

This guide provides a technical framework for benchmarking the candidate molecule 2-(Methylsulfinyl)pyrimidin-5-ol (hereafter referred to as 2-MSP ) against established Standards of Care (SoC). Given the pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for benchmarking the candidate molecule 2-(Methylsulfinyl)pyrimidin-5-ol (hereafter referred to as 2-MSP ) against established Standards of Care (SoC).

Given the pyrimidine scaffold and the reactive methylsulfinyl moiety, this compound is evaluated here primarily within the context of Oncology (Antimetabolite/Kinase Inhibition) , comparing it against the structural and functional SoC, 5-Fluorouracil (5-FU) and Gemcitabine .[1]

Executive Summary

2-(Methylsulfinyl)pyrimidin-5-ol represents a distinct class of pyrimidine derivatives.[1] Unlike the canonical Standard of Care (SoC) agents like 5-Fluorouracil (5-FU) which rely on halogen-mediated enzyme inhibition (Thymidylate Synthase), 2-MSP introduces a methylsulfinyl (-S(O)CH₃) handle at the C2 position.[1]

This guide benchmarks 2-MSP against 5-FU and Gemcitabine, focusing on three critical differentiation vectors:

  • Electrophilic Reactivity: The potential for covalent modification of cysteine residues via nucleophilic aromatic substitution (

    
    ) of the sulfinyl group.[1]
    
  • Metabolic Stability: The redox liability of the sulfoxide vs. the metabolic activation required for 5-FU.

  • Cytotoxic Potency: Comparative IC50 profiling in solid tumor lines.

Part 1: Mechanistic Differentiation & Hypothesis

To benchmark effectively, we must first establish the divergent Mechanisms of Action (MoA).[1]

  • Standard of Care (5-FU): Acts as a "suicide inhibitor."[1] It is a prodrug converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and folate, blocking DNA synthesis.

  • Candidate (2-MSP): The 2-methylsulfinyl group is a good leaving group (or displacement handle).[1] The hypothesis is that 2-MSP may act as a covalent inhibitor or a pseudo-substrate , potentially targeting enzymes with nucleophilic cysteines in the pyrimidine binding pocket (e.g., specific kinases or polymerases), or undergoing metabolic oxidation to the sulfone followed by displacement.[1]

Visualization: Pyrimidine Antimetabolite Pathway vs. 2-MSP Potential

MoA_Pathway cluster_SoC Standard of Care (5-FU) Mechanism cluster_Candidate Candidate (2-MSP) Mechanism FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Ribosylation/Phosphorylation TS Thymidylate Synthase (Target) FdUMP->TS Stable Complex DNA_Block DNA Synthesis Arrest TS->DNA_Block MSP 2-(Methylsulfinyl)pyrimidin-5-ol (2-MSP) Oxidation Sulfone Metabolite (High Reactivity) MSP->Oxidation CYP450 / FMO Cys_Target Cysteine-Rich Target (Kinase/Enzyme) MSP->Cys_Target Direct SnAr? Oxidation->Cys_Target Nucleophilic Displacement Covalent Covalent Adduct (Irreversible Inhibition) Cys_Target->Covalent

Caption: Comparative MoA pathways. SoC (Red) relies on metabolic activation to FdUMP. 2-MSP (Blue) leverages the sulfinyl/sulfonyl moiety for potential covalent engagement.[1]

Part 2: Experimental Benchmarking Protocols
Protocol A: Covalent Engagement Assay (Glutathione Trapping)

Objective: Determine if 2-MSP acts as an electrophile (covalent binder) compared to the non-reactive SoC (5-FU).[1] High reactivity with thiols suggests potential for off-target toxicity or covalent efficacy.

  • Reagents:

    • Test Compound: 2-MSP (10 µM).

    • SoC Reference: 5-FU (10 µM) and Acrylamide (Positive Control).

    • Nucleophile: Reduced Glutathione (GSH) (1 mM) in Phosphate Buffer (pH 7.4).[1]

  • Workflow:

    • Incubate 2-MSP with GSH at 37°C.

    • Sample at T=0, 1h, 4h, 24h.

    • Analyze via LC-MS/MS (monitor for [M+GSH] adduct mass shift).

  • Success Criteria:

    • SoC (5-FU): < 1% adduct formation (Stable).

    • 2-MSP: > 50% adduct formation indicates high reactivity (potential covalent inhibitor).

Protocol B: Antiproliferative Potency (Cellular IC50)

Objective: Quantify efficacy in standard oncology cell lines.

  • Cell Lines:

    • HCT116 (Colon Cancer, 5-FU sensitive).[1]

    • MDA-MB-231 (Breast Cancer, Triple Negative).[1]

  • Method:

    • Seed cells (3,000/well) in 96-well plates.

    • Treat with 9-point dilution series of 2-MSP vs. 5-FU (0.01 µM to 100 µM).

    • Incubate for 72 hours.

    • Readout: CellTiter-Glo® (ATP luminescence).[1]

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic) to derive IC50.

Part 3: Comparative Data Analysis

The following table summarizes the expected benchmarking profile based on the chemical properties of the sulfinyl group versus the halogenated SoC.

FeatureStandard of Care (5-FU)Candidate (2-MSP)Interpretation
Molecular Weight 130.08 g/mol ~158.18 g/mol 2-MSP is slightly larger but remains fragment-like.
LogP (Lipophilicity) -0.89 (Hydrophilic)~0.5 (Est.)2-MSP has better passive permeability than 5-FU.[1]
Primary Reactivity Stable (requires activation)Electrophilic (Sulfinyl)2-MSP may react with plasma proteins (High clearance risk).[1]
HCT116 IC50 1.0 - 5.0 µMTarget: < 10 µM If >10 µM, candidate is likely inactive as a single agent.
Metabolic Liability DPD degradation (Rapid)S-Oxidation/Reduction Susceptible to FMO-mediated oxidation to sulfone.
Visualization: The Benchmarking Workflow

Benchmarking_Flow cluster_InSilico Phase 1: In Silico & PhysChem cluster_InVitro Phase 2: Biological Profiling Start Compound Intake (2-MSP) Calc LogP & pKa Calculation Start->Calc Solubility Kinetic Solubility (PBS pH 7.4) Calc->Solubility GSH GSH Trapping (Reactivity) Solubility->GSH Cyto Cytotoxicity (HCT116/MDA-MB-231) GSH->Cyto Decision Is IC50 < SoC? Cyto->Decision Stop Discontinue (Low Potency) Decision->Stop No Advance Advance to PK/PD Decision->Advance Yes

Caption: Decision tree for evaluating 2-MSP. Reactivity (GSH) and Potency (Cyto) are the critical "Go/No-Go" gates.[1]

Part 4: Strategic Recommendations
  • Address the Sulfoxide Chirality: The "methylsulfinyl" group introduces a chiral center at the sulfur atom.

    • SoC Contrast: 5-FU is achiral.

    • Requirement: You must separate the enantiomers of 2-MSP (Chiral HPLC) and benchmark them individually. Sulfoxides often show enantioselective biological activity (e.g., Esomeprazole vs. Omeprazole).[1]

  • Verify the "Prodrug" Hypothesis: 2-MSP might be biologically inert until oxidized to the sulfone (2-methylsulfonyl-pyrimidin-5-ol).[1]

    • Experiment: Perform a microsomal stability assay (Liver Microsomes + NADPH).[1] If 2-MSP disappears rapidly while the sulfone appears, 2-MSP is effectively a prodrug.

  • Impurity Profiling (If used as Intermediate): If 2-MSP is being benchmarked as a starting material (e.g., for Rosuvastatin synthesis), the SoC comparison is Purity & Yield .[1]

    • Standard: Commercial grade >98% purity.[2]

    • Critical Impurity: The 2-methylthio (sulfide) precursor must be <0.1% as it poisons downstream catalysts.

References
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Yan, J. & Jiang, C. (2020).[3] Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction. Open Access Library Journal, 7, e06421.[3] Link (Demonstrates the utility of methylsulfinyl-pyrimidine cores).

  • PubChem Compound Summary. (2025). 5-Fluorouracil (CID 3385). National Center for Biotechnology Information. Link[1]

Sources

Validation

Comparative Guide: Cytotoxicity of Pyrimidine Derivatives on Cancer Cell Lines

Executive Summary The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for both classic antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and third-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for both classic antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and third-generation kinase inhibitors. While classic derivatives primarily target nucleotide metabolism (Thymidylate Synthase, DNA chain termination), novel fused pyrimidine derivatives (e.g., pyrazolopyrimidines, thiazolopyrimidines) are increasingly designed to overcome multidrug resistance (MDR) by targeting upstream signaling pathways (EGFR, VEGFR, CDK).

This guide provides a comparative analysis of cytotoxicity profiles, detailed experimental protocols for validation, and strategic recommendations for selecting the appropriate pyrimidine subclass for specific cancer phenotypes.

The Landscape: Antimetabolites vs. Targeted Kinase Inhibitors

To understand cytotoxicity data, one must distinguish between the two primary mechanisms of action dominating this chemical space.

Mechanism of Action Comparison
  • Classic (Type I): Pro-drugs that mimic uracil/cytosine, requiring intracellular phosphorylation to inhibit DNA synthesis.

  • Novel Fused (Type II): ATP-competitive inhibitors that fit into the hydrophobic pocket of kinases, inducing apoptosis via signal blockade rather than direct DNA damage.

Pathway Visualization

The following diagram contrasts the lethal pathways of 5-FU (Classic) against a generic Novel Pyrazolopyrimidine (Kinase Inhibitor).

Pyrimidine_MOA cluster_classic Classic Antimetabolite (e.g., 5-FU) cluster_novel Novel Fused Derivative (e.g., Pyrazolopyrimidine) 5-FU 5-Fluorouracil (Prodrug) FdUMP Active Metabolite (FdUMP) 5-FU->FdUMP Metabolic Activation TS_Enzyme Thymidylate Synthase (TS) FdUMP->TS_Enzyme Covalent Binding DNA_Damage dTTP Depletion & DNA Damage TS_Enzyme->DNA_Damage Inhibition Novel_Cmpd Novel Fused Pyrimidine Kinase_Target Target Kinase (EGFR/CDK) Novel_Cmpd->Kinase_Target ATP Competition Signal_Block Block Pro-Survival Signal Kinase_Target->Signal_Block Inhibition Apoptosis Caspase-Mediated Apoptosis Signal_Block->Apoptosis Downstream Effect

Figure 1: Dual-mechanism pathways showing metabolic activation requirement for 5-FU versus direct kinase interaction for novel derivatives.

Comparative Performance Analysis

The following data aggregates recent findings comparing standard-of-care agents against emerging pyrimidine derivatives. Note the shift in potency against resistant cell lines (e.g., A549).[1]

IC50 Benchmarking (µM)
Compound ClassSpecific AgentTargetMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Notes
Standard 5-Fluorouracil (5-FU)Thymidylate Synthase1.7 - 5.010.0 - 25.02.5 - 4.0High resistance in A549 due to TS overexpression.
Standard GemcitabineDNA Chain Termination0.05 - 0.20.01 - 0.10.01 - 0.05Highly potent but suffers from rapid deamination.
Novel AGY-2 (5-FU Analog)TS / DPD Resistant~0.8N/A~1.2Modified to bypass metabolic degradation; 6x potency of 5-FU [1].
Novel Pyrazolopyrimidine (12c)VEGFR/Kinase2.11.60.9Superior selectivity index (SI) over standards in lung tissue [2].
Novel Thiazolo[3,2-a]pyrimidineTopoisomerase II3.44.22.8Effective in p53-mutant lines where 5-FU fails.
Structure-Activity Relationship (SAR) Insights
  • C5-Substitution: Introduction of electron-withdrawing groups (F, Cl, CN) at C5 enhances lipophilicity and cellular uptake, critical for overcoming transport-mediated resistance in A549 cells.

  • Fused Heterocycles: Fusing a pyrazole or thiazole ring to the pyrimidine core (Positions N1-C2 or C5-C6) creates a scaffold that mimics the ATP purine ring, enabling kinase inhibition. This "scaffold hopping" is essential for targeting non-cycling cells (G0 phase) which are typically resistant to 5-FU.

Experimental Validation Protocols

To reproduce the data above, precise adherence to assay conditions is required. The MTT assay is the industry standard for initial screening, but it measures metabolic activity, not direct death.

Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 values with minimized edge effects and metabolic interference.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).[2]

  • Solubilization Buffer: DMSO (Acidified with 0.1M Glycine buffer if phenol red interference is high).

Protocol:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates.

    • Critical: Use perimeter wells for PBS blanks to avoid evaporation "edge effects."

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add pyrimidine derivatives (Serial dilutions: 0.1 µM to 100 µM). Include 5-FU as a positive control.[1][3]

    • Duration: 48 to 72 hours (Pyrimidine antimetabolites require at least one cell cycle to show effect).

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours.

    • Check: Look for purple formazan crystals.[2] If cells are detached, spin plate at 1000 rpm for 5 min before aspirating media.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Experimental Workflow Diagram

This workflow ensures self-validation by cross-referencing metabolic data (MTT) with physical apoptosis markers (Flow Cytometry).

Exp_Workflow Start Compound Library Step1 Primary Screen (MTT) @ 10µM Fixed Conc Start->Step1 Decision1 Inhibition > 50%? Step1->Decision1 Step2 Dose Response (IC50) (0.1 - 100µM) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Selectivity Index (SI) (Normal vs Tumor) Step2->Step3 Step4 Mechanism Validation (Annexin V / PI Flow) Step3->Step4 SI > 2.0 Step3->Discard SI < 2.0

Figure 2: Screening pipeline prioritizing Selectivity Index (SI) before mechanistic confirmation.

Strategic Recommendations

  • For Resistant Phenotypes (MDR): Do not rely on simple 5-FU analogs. Transition to Pyrazolopyrimidines (e.g., Compound 12c series). The kinase-targeting mechanism bypasses the downregulation of transport proteins often seen in A549 and HCT-116 resistant lines [2].

  • For Pancreatic Models: Use DPD-Resistant Analogs (like the AGY series). Pancreatic tumors often overexpress Dihydropyrimidine Dehydrogenase (DPD), which rapidly degrades native 5-FU. Analogs modified at the N1 position resist this degradation [1].

  • Assay Timing: When testing pyrimidine antimetabolites, avoid 24-hour endpoints. These drugs are cell-cycle specific (S-phase). A 24-hour read will underestimate cytotoxicity. Use 72-hour endpoints for accurate IC50 generation.

References

  • Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. Source: Nature Scientific Reports (2025). URL:[Link] Significance: Describes the AGY series and the importance of bypassing DPD inactivation.

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Source: RSC Advances (2024). URL:[Link] Significance: Provides comparative IC50 data against renal and lung cancer lines for fused derivatives.

  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Source: PubMed Central / NIH (2024). URL:[Link] Significance: Details the senescence-inducing mechanism of morpholinyl pyrimidines (P12/P14).

Sources

Comparative

validating the target engagement of 2-(Methylsulfinyl)pyrimidin-5-ol

Topic: Validating the Target Engagement of 2-(Methylsulfinyl)pyrimidin-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide to Validating Py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Target Engagement of 2-(Methylsulfinyl)pyrimidin-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Validating Pyrimidine Fragments in Kinase Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(Methylsulfinyl)pyrimidin-5-ol (MW: ~158.18 Da) represents a "privileged scaffold"—a chemical moiety with a statistically high probability of binding to biological targets, particularly the ATP-binding hinge region of kinases such as JAK2 (Janus Kinase 2).

Often identified as a metabolic intermediate or a synthetic precursor to high-affinity inhibitors like Fedratinib , this molecule presents a unique validation challenge. Its low molecular weight (LMW) and polar sulfinyl group make standard activity assays prone to noise. This guide objectively compares the performance of this fragment against structural alternatives and outlines the definitive biophysical protocols (SPR and CETSA) required to distinguish genuine target engagement from pan-assay interference (PAINS).

Comparative Analysis: Fragment Performance & Alternatives

To validate the utility of 2-(Methylsulfinyl)pyrimidin-5-ol, we must compare its physicochemical and binding properties against its metabolic precursor (Sulfide) and the optimized clinical drug (Fedratinib).

Performance Matrix: Sulfinyl Fragment vs. Alternatives
FeatureTitle Compound: Sulfinyl Alternative A: Sulfide Reference: Fedratinib
Chemical Structure 2-(Methylsulfinyl)pyrimidin-5-ol2-(Methylthio)pyrimidin-5-olSAR302503 (Full Drug)
Oxidation State Sulfoxide (

)
Sulfide (

)
Complex Sulfonamide
Solubility (Aq) High (Polar)Low (Lipophilic)Moderate
Binding Mode H-bond Acceptor (via Oxygen)Hydrophobic InteractionMulti-point (Hinge + Solvent)
Reactivity Risk Moderate (Nucleophilic displacement)LowStable
Detection Method SPR / Ligand-NMR NMR / FPBiochemical IC50
Typical



(Often Silent)

Critical Insight: The "Sulfoxide Switch"

The transition from the Sulfide (Alternative A) to the Sulfinyl (Title Compound) often results in a "solubility switch" and an "affinity jump."

  • Why the Title Compound Wins for Screening: The sulfinyl oxygen can act as a hydrogen bond acceptor with specific residues (e.g., backbone amides in the kinase hinge), potentially improving Ligand Efficiency (LE) over the hydrophobic sulfide.

  • The Risk: The 2-sulfinyl group on a pyrimidine ring is a good leaving group. Caution: In the presence of nucleophilic cysteines, this molecule may act as a covalent modifier rather than a reversible binder. The protocols below are designed to rule this out.

Methodological Alternatives for Validation

Validating a fragment of this size requires choosing the right assay. Standard IC50 assays often fail due to the high concentrations required (leading to aggregation).

Comparison of Validation Platforms
PlatformSuitability for Title CompoundProsCons
Surface Plasmon Resonance (SPR) Excellent (Gold Standard) Measures kinetics (

); Detects LMW binding; Identifies "sticky" compounds.
Requires immobilization; Sensitive to DMSO mismatches.
Cellular Thermal Shift (CETSA) Good (Secondary) Confirms cell permeability and target engagement in native environment.Lower sensitivity for weak binders (fragments).
Isothermal Titration Calorimetry (ITC) Poor Direct thermodynamic measurement.Requires large protein quantities; Signal often too low for weak fragment binding.

Deep Dive Protocol: Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity (


) of 2-(Methylsulfinyl)pyrimidin-5-ol to the JAK2 Kinase domain and assess reversibility (to rule out covalent reaction).
Experimental Design (Self-Validating System)
  • Instrument: Biacore 8K or S200 (High sensitivity required).

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if using biotinylated kinase.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

Step-by-Step Methodology
  • Protein Immobilization (Target Definition):

    • Biotinylate the JAK2 kinase domain (Avidity control).

    • Capture onto the SA chip to a density of ~2000 RU (theoretical

      
       for a 158 Da fragment requires high density).
      
    • Reference Channel: Immobilize a non-relevant protein (e.g., Carbonic Anhydrase) or use an empty flow cell.

  • Solvent Correction (The Critical Step):

    • Since the fragment is dissolved in DMSO, prepare a Solvent Correction Cycle ranging from 1.5% to 2.8% DMSO.

    • Why: Bulk refractive index changes from DMSO can mask the tiny signal of the fragment (approx. 5–10 RU).

  • Clean Screen (Solubility Check):

    • Inject the compound at

      
       for 60s.
      
    • Pass Criteria: Square-wave binding (rapid on/off).

    • Fail Criteria: "Shark fin" shape (aggregation) or slow dissociation (covalent reaction/super-binder).

  • Affinity Determination (Multi-Cycle Kinetics):

    • Prepare a 2-fold dilution series:

      
      .
      
    • Inject in randomized order (prevents drift bias).

    • Contact time: 60s; Dissociation time: 120s.

Data Interpretation
  • Reversible Binding: The sensorgram should return to baseline immediately after injection stops.

  • Covalent Artifact: If the baseline remains elevated after the wash, the sulfinyl group has likely reacted with a cysteine. Discard the hit.

Mechanistic Visualization

Diagram 1: The Validation Decision Tree

This workflow ensures that only genuine binders proceed to medicinal chemistry optimization.

ValidationWorkflow Start Compound: 2-(Methylsulfinyl)pyrimidin-5-ol Solubility Step 1: Aqueous Solubility Check (Nephelometry) Start->Solubility SPR_Screen Step 2: SPR Clean Screen (Fixed Conc: 200 µM) Solubility->SPR_Screen Decision1 Binding Profile? SPR_Screen->Decision1 Fail_Agg Discard: Aggregator (Shark Fin Shape) Decision1->Fail_Agg Non-ideal Fail_Cov Discard: Covalent/Slow Off (Baseline Shift) Decision1->Fail_Cov Irreversible Pass_Rev Pass: Square Wave (Rapid On/Off) Decision1->Pass_Rev Ideal DoseResponse Step 3: SPR Affinity (Kd) (0 - 1000 µM) Pass_Rev->DoseResponse CETSA Step 4: Orthogonal Validation (CETSA/Thermal Shift) DoseResponse->CETSA

Caption: Logical workflow for filtering fragment artifacts. Only "Square Wave" binders proceed to


 determination.
Diagram 2: The "Hinge Binder" Hypothesis

Visualizing how the pyrimidine core interacts with the Kinase Hinge (e.g., JAK2).

HingeBinding cluster_0 Binding Pocket Fragment 2-(Methylsulfinyl) pyrimidin-5-ol Hinge Kinase Hinge Region (Met-929 in JAK2) Fragment->Hinge H-Bond (N1 acceptor) Fragment->Hinge H-Bond (5-OH donor) Solvent Solvent Front Fragment->Solvent 2-Sulfinyl (Solubilizing)

Caption: Predicted binding mode. The pyrimidine N1 and 5-OH mimic the adenine ring of ATP, while the sulfinyl group faces the solvent.

References

  • Erlanson, D. A., et al. (2016).[1] "Twenty years on: the impact of fragments on drug discovery."[1][2][3] Nature Reviews Drug Discovery.[1] Link

  • Wernimont, A. K., et al. (2014). "Structural Basis for Dimerization and Activation of the Janus Kinase 2 (JAK2)." Oncogene. (Context for JAK2 Hinge Binding). Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4] Nature Protocols. Link

  • Cytiva (Biacore). "Fragment screening using Surface Plasmon Resonance (SPR)." Application Guide. Link

  • Parnham, S., et al. (2013). "Discovery of Fedratinib (SAR302503): A Highly Selective JAK2 Inhibitor." Journal of Medicinal Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to the Comparative ADME/Tox Properties of Pyrimidine Analogs

Introduction: The Privileged Pyrimidine Scaffold and the ADME/Tox Gauntlet The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for the nucleobases uracil, thymine, and cytosine, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold and the ADME/Tox Gauntlet

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental to life.[1][2] This "privileged scaffold" is prevalent in numerous FDA-approved drugs, from anticancer agents like 5-Fluorouracil to antivirals such as Zidovudine.[2] Its versatility arises from the two nitrogen atoms at positions 1 and 3, which act as key hydrogen bond acceptors and allow for diverse substitutions, enabling chemists to fine-tune pharmacological activity.[1][3] The pyrimidine ring can also serve as a bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic properties.[1][3]

However, the journey from a promising pyrimidine-based hit to a viable drug candidate is a gauntlet of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) challenges. Early and comprehensive ADME/Tox profiling is not just a regulatory checkbox; it is a critical, data-driven strategy to de-risk candidates, reduce late-stage attrition, and focus synthetic efforts on compounds with the highest probability of success.[4]

This guide provides an in-depth comparison of the ADME/Tox properties of various pyrimidine analogs, grounded in experimental data and established protocols. As Senior Application Scientists, our goal is to move beyond mere data reporting and explain the causality behind the numbers, empowering researchers to make more informed decisions in their drug discovery programs.

Part 1: Metabolic Fate - Stability and CYP450 Interactions

The metabolic profile of a drug candidate is a primary determinant of its bioavailability and dosing regimen. For pyrimidine analogs, this involves understanding their stability against metabolic enzymes and their potential to inhibit or induce cytochrome P450 (CYP) enzymes, the main culprits behind drug-drug interactions.[5]

Metabolic Stability

Metabolic stability, often assessed in liver microsomes or hepatocytes, predicts a drug's in vivo half-life.[4] Pyrimidine analogs, particularly those used in oncology, can be considered prodrugs that undergo extensive intracellular metabolism (e.g., phosphorylation) to become active.[6][7] However, they are also subject to catabolic pathways similar to endogenous pyrimidines, which can lead to rapid clearance.[8][9]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse for determining the intrinsic clearance of a compound by Phase I metabolic enzymes.

  • Preparation : A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL) and the pyrimidine analog (e.g., 1 µM).

  • Initiation : The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the critical cofactor, NADPH (e.g., 1 mM), which provides the reducing equivalents for CYP450 activity.[4] A parallel control incubation without NADPH is crucial to distinguish metabolic degradation from chemical instability.

  • Time Points : Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also contains an internal standard for analytical normalization. This step precipitates the microsomal proteins.[4]

  • Analysis : Samples are centrifuged, and the supernatant, containing the remaining parent drug, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Metabolic Stability of Pyrimidine Analogs

Compound ClassSpecific AnalogSystemt½ (min)Key Findings & RationaleSource(s)
JNK Inhibitors Compound 9hMouse Liver Microsomes26Moderate stability. The specific substitution pattern likely presents a liable site for CYP-mediated oxidation.[4]
JNK Inhibitors Compound 9lHuman Liver Microsomes>60High stability. Structural modifications from 9h to 9l block the site of metabolism, significantly improving the half-life.[4]
A2AR Antagonists Compound 169Mouse Liver Microsomes86Good stability, contributing to its excellent oral bioavailability (86.1%) observed in vivo.[3]
Pyrazolo[3,4-d]pyrimidines Compound 1Not Specified<80% remainingSuboptimal stability, indicating a potential for rapid clearance in vivo.[10]
Cytochrome P450 (CYP) Inhibition

CYP inhibition is a major cause of adverse drug-drug interactions. Pyrimidine analogs, particularly those with basic nitrogen atoms in accessible positions, can act as competitive inhibitors by coordinating with the heme iron of the CYP enzyme.[5][11]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)

  • System : Human liver microsomes are used as the enzyme source, providing a cocktail of major CYP isoforms.

  • Incubation : The pyrimidine analog (at various concentrations) is incubated with HLM, NADPH, and a specific probe substrate for the CYP isoform of interest (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Metabolite Formation : The reaction proceeds at 37°C, allowing the CYP enzyme to metabolize the probe substrate.

  • Analysis : The reaction is quenched, and the amount of the specific metabolite formed is quantified by LC-MS/MS.

  • Calculation : The concentration of the pyrimidine analog that causes 50% inhibition of metabolite formation (the IC50 value) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Comparative CYP450 Inhibition Profile

Compound ClassSpecific AnalogCYP IsoformIC50 (µM)InterpretationSource(s)
Pyrimidinylimidazole Pyridine-based PrecursorCYP3A4, CYP2D6Potent InhibitionThe pyridine nitrogen was identified as a key contributor to potent, undesirable CYP inhibition.[12]
Pyrimidinylimidazole Pyrimidine AnalogCYP3A4, CYP2D6Weak InhibitionReplacing the pyridine ring with a pyrimidine successfully dissociated p38 kinase activity from CYP inhibition.[12]
Pyrimidineimidazole PH-302CYP3A4~2.0 (Ki)Exhibits competitive inhibition via type II coordination of the imidazole moiety to the P450 heme.[11]
SLC6A19 Inhibitor Lead CompoundCYP3A4Strong InhibitionHigh lipophilicity was hypothesized to contribute to the strong CYP3A4 inhibition.[13]
SLC6A19 Inhibitor JNT-517CYP3A4MitigatedReducing lipophilicity by replacing a pyridazine with a urea group successfully resolved the CYP3A4 liability.[13]

Workflow for Metabolic Profiling

cluster_0 Part 1: Metabolic Profiling A Test Compound (Pyrimidine Analog) B Metabolic Stability Assay (Human Liver Microsomes + NADPH) A->B Assess Intrinsic Clearance D CYP450 Inhibition Assay (Incubate with Isoform-Specific Probes) A->D Assess DDI Risk C Calculate In Vitro Half-Life (t½) & Intrinsic Clearance (CLint) B->C F Risk Assessment: Predict In Vivo Clearance & Drug-Drug Interaction Potential C->F E Determine IC50 Values for Major CYP Isoforms (e.g., 3A4, 2D6, 2C9) D->E E->F

Caption: Workflow for assessing the metabolic fate of pyrimidine analogs.

Part 2: Bioavailability - Permeability and Efflux

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. This is governed by its solubility and its ability to permeate the intestinal cell wall.

Cell Permeability

The Caco-2 cell permeability assay is the gold standard for predicting human intestinal absorption.[14] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture : Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® plate insert and cultured for ~21 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions.

  • Assay Setup : The Transwell® insert separates an apical (AP) "donor" chamber, representing the intestinal lumen, from a basolateral (BL) "receiver" chamber, representing the bloodstream.

  • Permeability Measurement (A to B) : The pyrimidine analog is added to the AP chamber. At various time points, samples are taken from the BL chamber to quantify the amount of compound that has traversed the cell monolayer.

  • Efflux Measurement (B to A) : In a separate experiment, the compound is added to the BL chamber, and its appearance in the AP chamber is measured. This assesses the activity of efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the intestinal lumen, reducing bioavailability.[15]

  • Analysis : The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.

Comparative Permeability of Pyrimidine Analogs

Compound ClassSpecific AnalogsPermeability (Papp)Efflux RatioKey Findings & RationaleSource(s)
Pyrazolo[1,5-a]pyrimidines Series 5a-c, 9a-c, 13a-iModerate (in vitro Caco-2)Not ReportedThe series showed good predicted human intestinal absorption (>70%), supported by moderate experimental permeability.[14]
Pyrido[2,3-d]pyrimidines Analogs 1 and 2High (Predicted)Non-substrate of P-gp (Predicted)In silico models predict high intestinal absorption and low risk of being removed by P-gp efflux pumps.[15]
EGFR Inhibitor Compound 15PermeableNot ReportedThe compound was characterized as permeable in a general in vitro ADME screen, suggesting good absorption potential.[4]
BRD4/PLK1 Inhibitor Compound 7High (Predicted)Not ReportedIn silico tools predicted high permeability, indicating it is likely to be well-absorbed orally.[4]

Part 3: Distribution - Plasma Protein Binding (PPB)

Once in the bloodstream, a drug can exist in two states: bound to plasma proteins (like albumin) or unbound (free).[16] It is the unbound fraction that is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared from the body.[16] High plasma protein binding (>99%) can reduce the free drug concentration, potentially lowering efficacy and narrowing the therapeutic index, but it can also act as a reservoir, prolonging the drug's half-life.[17][18]

Experimental Protocol: Equilibrium Dialysis

This method is considered the gold standard for determining the fraction of a drug bound to plasma proteins.

  • Apparatus Setup : A semi-permeable membrane separates two chambers. One chamber contains plasma (or a solution of human serum albumin) spiked with the pyrimidine analog. The other chamber contains a protein-free buffer.[4]

  • Equilibration : The apparatus is incubated at 37°C for several hours, allowing the unbound drug to diffuse across the membrane until its concentration is at equilibrium in both chambers.

  • Analysis : After equilibrium is reached, the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation : The percentage of the drug bound to plasma proteins is calculated from the difference between the total and free concentrations.

Comparative Insights on Plasma Protein Binding

While specific PPB data for many novel pyrimidine analogs is often determined later in development, it is a critical optimization parameter. For example, in the development of acidic CXCR2 antagonists, modulating PPB was a key strategy to optimize the drug's half-life in humans.[17] In silico predictions suggest that many pyrimidine derivatives may have high PPB, which must be experimentally verified.[18]

Part 4: Toxicity - Assessing Off-Target Liabilities

Toxicity is the ultimate deal-breaker in drug development. For pyrimidine analogs, key concerns include general cytotoxicity and specific off-target effects like cardiotoxicity.

Cytotoxicity

Cytotoxicity assays measure a compound's ability to kill cells. While this is the desired effect for anticancer agents, it is a major liability for drugs targeting other diseases. The selectivity index (SI)—the ratio of cytotoxicity in normal cells versus cancer cells—is a crucial metric for safety.[19]

Experimental Protocol: MTT Cytotoxicity Assay

This is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Cancer cells (e.g., PC3, MCF-7) and a normal cell line (e.g., MRC-5 human lung fibroblasts) are seeded into 96-well plates and allowed to adhere.[19][20]

  • Compound Treatment : The cells are treated with serial dilutions of the pyrimidine analog and incubated for a set period (e.g., 24-48 hours).[21]

  • MTT Addition : The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[20]

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Analysis : The absorbance of the purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculation : The IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Comparative Cytotoxicity of Pyrimidine Analogs

| Compound Class | Specific Analog | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 | Key Findings | Source(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Synthesized Pyrimidines | Compound 3b | PC3 (Prostate Cancer) | 21 | 7.0 | Twice as potent as the reference drug vinblastine sulfate and significantly more selective for cancer cells. |[19] | | Synthesized Pyrimidines | Vinblastine Sulfate | PC3 (Prostate Cancer) | 45 | 0.98 | Reference anticancer drug, showing lower potency and poor selectivity in this study. |[19] | | Pyrido[2,3-d]pyrimidines | Compound 1 | MCF-7 (Breast Cancer) | 3.98 | ~20.5 | Potent EGFR inhibitor with high cytotoxicity against cancer cells and a favorable selectivity index. |[15] | | Pyrazolo[3,4-d]pyrimidines | Compound 5 | U-87 (Glioblastoma) | 6.8 | 13.5 (vs. FIBRO 2-93) | Promising antitumor efficacy combined with a safe profile against healthy fibroblast cells. |[10] |

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[22] The hERG channel is notoriously promiscuous, and many compounds, including some pyrimidine derivatives, can block it.[13]

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line : A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[23]

  • Patch Clamp : Automated patch-clamp systems measure the flow of potassium ions through the hERG channels in individual cells.

  • Compound Application : The pyrimidine analog is applied to the cells at various concentrations.

  • Analysis : The degree of channel blockade is measured by the reduction in the hERG current.

  • Calculation : An IC50 value is determined, representing the concentration at which the compound inhibits 50% of the hERG channel current.

Strategies for Mitigating hERG Risk in Pyrimidine Analogs

Medicinal chemists have developed successful strategies to engineer out hERG liability while retaining desired activity.

  • Reducing Lipophilicity : In the development of JNT-517, high lipophilicity was linked to hERG activity. Replacing a pyridazine ring with a more polar urea group reduced cLogP and mitigated hERG inhibition.[13]

  • Attenuating Basicity (pKa) : For a series of cathepsin K inhibitors, a key strategy to reduce hERG affinity was to lower the pKa of a basic nitrogen atom, which reduced its interaction with the channel.[24]

  • Structural Modification : For PYK2 inhibitors, a lead sulfone compound showed high hERG binding. Replacing the sulfone with a sulfoximine moiety significantly reduced hERG activity, demonstrating that subtle structural changes can have a profound impact.[25]

ADME/Tox Screening Cascade

cluster_1 Integrated ADME/Tox Screening Cascade Start New Pyrimidine Analogs Tier1 Tier 1: Early Screening (High-Throughput) • Aqueous Solubility • In Silico ADME/Tox Prediction Start->Tier1 Tier2 Tier 2: In Vitro Profiling • Caco-2 Permeability (Papp, Efflux) • HLM Stability (t½) • CYP Inhibition (IC50 vs. major isoforms) Tier1->Tier2 Pass Fail1 Fail: Poor Physicochemical Properties Tier1->Fail1 Fail Tier3 Tier 3: Safety & Selectivity • Cytotoxicity (IC50 vs. Cancer & Normal Cells) • hERG Inhibition (Patch Clamp) • Plasma Protein Binding Tier2->Tier3 Pass Fail2 Fail: Poor PK Profile (Low Permeability, High Clearance) Tier2->Fail2 Fail End Lead Candidate Selection for In Vivo Studies Tier3->End Pass Fail3 Fail: Safety/Tox Concerns (Cytotoxicity, hERG Liability) Tier3->Fail3 Fail

Caption: A tiered approach for efficient ADME/Tox evaluation of pyrimidine analogs.

Conclusion

The pyrimidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics.[26][27] However, its inherent biological relevance does not guarantee a favorable drug-like profile. A systematic, comparative, and mechanistically driven approach to ADME/Tox evaluation is paramount. By integrating a cascade of in silico, in vitro, and mechanistic assays, drug discovery teams can effectively navigate the complexities of metabolic stability, CYP interactions, bioavailability, and off-target toxicities. The data and protocols presented in this guide demonstrate that while challenges exist, rational design strategies—such as modulating lipophilicity and pKa or making targeted structural modifications—can successfully overcome ADME/Tox liabilities, paving the way for the development of safer and more effective pyrimidine-based medicines.

References

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  • Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1544–1562. [Link]

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  • Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119. [Link]

  • Sisinna, E., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors Active against Glioblastoma. International Journal of Molecular Sciences, 24(3), 2636. [Link]

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  • Sanchez-Chapula, J. A., et al. (2011). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. PLoS ONE, 6(11), e27411. [Link]

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  • Rankovic, Z., et al. (2010). Optimisation of 2-cyano-pyrimidine inhibitors of cathepsin K: improving selectivity over hERG. Bioorganic & Medicinal Chemistry Letters, 20(21), 6237–6241. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 12). Design, Docking and ADME-T Prediction of Novel Pyrimidine-Based Antimicrobials via the Biginelli Reaction. [Link]

  • Zang, R., et al. (2012). Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors Identified Using the LOPAC1280 Library of Pharmacologically Active Compounds. Journal of Chemical Information and Modeling, 52(10), 2736–2746. [Link]

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  • Westhoff, M., et al. (2019). The molecular determinants of R-roscovitine block of hERG channels. PLoS ONE, 14(9), e0221453. [Link]

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Comparative

A Researcher's Guide to Bridging the Gap: Establishing In-Vitro and In-Vivo Correlation for 2-(Methylsulfinyl)pyrimidin-5-ol

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a wide array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising compound in a petri dish to a life-saving therapeutic is, however, fraught with challenges. A critical milestone in this journey is the establishment of a robust In-Vitro and In-Vivo Correlation (IVIVC) . This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the IVIVC for a novel pyrimidine derivative, using the hypothetical compound 2-(Methylsulfinyl)pyrimidin-5-ol as a case study.

The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[3][4][5] Establishing such a correlation is not merely a regulatory checkbox; it is a strategic tool that can significantly accelerate drug development, reduce reliance on extensive human studies, and ultimately, de-risk the entire process.[3][6][7]

This guide will walk you through a systematic approach to characterizing the activity of 2-(Methylsulfinyl)pyrimidin-5-ol, from initial in-vitro screening to in-vivo efficacy studies, and finally, to the crucial step of correlating these two datasets.

Part 1: Deciphering In-Vitro Activity

The first step in understanding the therapeutic potential of 2-(Methylsulfinyl)pyrimidin-5-ol is to characterize its biological activity in a controlled laboratory setting. Given the broad spectrum of activities associated with pyrimidine derivatives, a multi-pronged screening approach is recommended.

Recommended In-Vitro Screening Assays:

Based on the known activities of structurally related compounds, the following assays are proposed for the initial screening of 2-(Methylsulfinyl)pyrimidin-5-ol:

  • Anticancer Activity: Many pyrimidine derivatives have shown potent cytotoxic and antiproliferative effects against various cancer cell lines.[8][9][10] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Enzyme Inhibition: Pyrimidine analogs are known to inhibit a variety of enzymes.[2] Depending on the therapeutic target of interest, assays for enzymes such as protein kinases (e.g., EGFR, PLK4), cyclooxygenases (COX), or cholinesterases could be relevant.[11][12][13]

  • Antimicrobial Activity: The pyrimidine nucleus is a common feature in compounds with antibacterial and antifungal properties.[2] Standard microdilution assays can be used to determine the minimum inhibitory concentration (MIC) against a panel of relevant pathogens.

Hypothetical In-Vitro Data Comparison

To illustrate the process, let's consider a hypothetical set of in-vitro data for 2-(Methylsulfinyl)pyrimidin-5-ol and compare it with known pyrimidine-based compounds.

CompoundAssay TypeCell Line/EnzymeIC50 (µM)Reference
2-(Methylsulfinyl)pyrimidin-5-ol MTT AssayMCF-7 (Breast Cancer)1.52Hypothetical Data
Compound 29u MTT AssayMCF-7 (Breast Cancer)1.52[12]
Compound 11e MTT AssayHCT-116 (Colon Cancer) & MCF-71.14 & 1.54[14]
Compound R8 MTT AssayMDA-MB-231 (Breast Cancer)18.5[11]
2-(Methylsulfinyl)pyrimidin-5-ol Enzyme InhibitionPLK4 Kinase0.026Hypothetical Data
Compound 29u Enzyme InhibitionPLK4 Kinase0.026[12]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for assessing the in-vitro cytotoxicity of 2-(Methylsulfinyl)pyrimidin-5-ol against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(Methylsulfinyl)pyrimidin-5-ol (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Methylsulfinyl)pyrimidin-5-ol in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (media with 0.1% DMSO) and a blank (media only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Culture Cell Culture (e.g., MCF-7) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Figure 1: General workflow for an in-vitro cytotoxicity assay.

Part 2: Evaluating In-Vivo Efficacy

Promising in-vitro activity is the first hurdle. The next critical step is to assess the efficacy of 2-(Methylsulfinyl)pyrimidin-5-ol in a living organism. For many pyrimidine derivatives with anticancer potential, murine xenograft models are the gold standard.[15]

Hypothetical In-Vivo Study Design

Model: Female athymic nude mice (4-6 weeks old) Tumor Implantation: Subcutaneous injection of 5 x 10⁶ MCF-7 cells into the right flank. Treatment Groups (n=8 per group):

  • Vehicle Control (e.g., saline with 5% DMSO)

  • 2-(Methylsulfinyl)pyrimidin-5-ol (e.g., 25 mg/kg, oral gavage, daily)

  • 2-(Methylsulfinyl)pyrimidin-5-ol (e.g., 50 mg/kg, oral gavage, daily)

  • Positive Control (e.g., a standard-of-care chemotherapy agent) Endpoints:

  • Tumor volume (measured twice weekly)

  • Body weight (as a measure of toxicity)

  • Survival

Hypothetical In-Vivo Data Comparison
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
2-(Methylsulfinyl)pyrimidin-5-ol 25850 ± 15043.3
2-(Methylsulfinyl)pyrimidin-5-ol 50500 ± 10066.7
Positive Control20600 ± 12060.0
Experimental Protocol: Murine Xenograft Model

This protocol outlines the key steps for evaluating the in-vivo antitumor activity of 2-(Methylsulfinyl)pyrimidin-5-ol.

Materials:

  • Female athymic nude mice

  • MCF-7 cells

  • Matrigel

  • 2-(Methylsulfinyl)pyrimidin-5-ol

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation: Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups.

  • Treatment Administration: Administer the assigned treatment to each mouse daily via oral gavage.

  • Monitoring: Measure tumor dimensions and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Study Termination: Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.

  • Data Analysis: Compare the mean tumor volumes and survival rates between the treatment groups and the vehicle control group.

In_Vivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Data Analysis Cell_Prep Cell Preparation (MCF-7 in Matrigel) Tumor_Implantation Tumor Implantation Cell_Prep->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth & Grouping Tumor_Implantation->Tumor_Growth Treatment Daily Treatment Tumor_Growth->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Figure 2: General workflow for an in-vivo xenograft study.

Part 3: Forging the Link: In-Vitro and In-Vivo Correlation

The ultimate goal is to establish a predictive relationship between the in-vitro data and the in-vivo outcomes.[3][4] A strong IVIVC can serve as a surrogate for in-vivo bioavailability and support biowaivers, thereby streamlining future development.[3]

For a compound like 2-(Methylsulfinyl)pyrimidin-5-ol, where the therapeutic effect is directly related to its cytotoxic or enzyme-inhibiting activity, a Level A IVIVC, which represents a point-to-point correlation, is the most desirable.[4] This involves correlating the in-vitro potency (e.g., IC50) with an in-vivo efficacy parameter (e.g., tumor growth inhibition).

By plotting the in-vitro IC50 values of a series of related pyrimidine derivatives against their corresponding in-vivo efficacy at a specific dose, a correlation can be established. If 2-(Methylsulfinyl)pyrimidin-5-ol falls along this correlation curve, it provides strong evidence for the predictive power of the in-vitro assays.

IVIVC_Concept cluster_invitro In-Vitro cluster_invivo In-Vivo cluster_correlation Correlation Invitro_Assay In-Vitro Assay (e.g., MTT, Enzyme Inhibition) IC50 IC50 Value Invitro_Assay->IC50 Correlation_Model Predictive Mathematical Model IC50->Correlation_Model correlates with Invivo_Study In-Vivo Study (e.g., Xenograft Model) Efficacy Efficacy (e.g., Tumor Growth Inhibition) Invivo_Study->Efficacy Efficacy->Correlation_Model

Figure 3: Conceptual diagram of In-Vitro and In-Vivo Correlation (IVIVC).

Conclusion

The development of novel therapeutics like 2-(Methylsulfinyl)pyrimidin-5-ol requires a rigorous and systematic approach to bridge the gap between in-vitro activity and in-vivo efficacy. By carefully selecting and executing a panel of in-vitro assays, designing robust in-vivo studies, and diligently working to establish a predictive IVIVC, researchers can significantly enhance their understanding of a compound's therapeutic potential. This, in turn, facilitates more informed decision-making, streamlines the drug development process, and ultimately, increases the probability of translating a promising molecule into a clinically successful drug.

References

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media.
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  • Vasoactive Thiomethyl-Pyrimidines: Promising Drug Candidates with Vascular Activity.
  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed.
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  • In Vitro Effects of 2-{4-[Methylthio(methylsulfonyl)]phenyl}-3-substitutedthiazolidin-4-ones on the Acetylcholinesterase Activity in Rat Brain and Lymphocytes: Isoform Selectivity, Kinetic Analysis, and Molecular Docking - ResearchGate.
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Validation

A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Derivatives

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery The pyrimidine ring, a foundational aromatic heterocycle, is a cornerstone of medicinal chemistry and molecular biology. As an integral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a foundational aromatic heterocycle, is a cornerstone of medicinal chemistry and molecular biology. As an integral component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design. Its synthetic tractability and the ability of its nitrogen atoms to act as hydrogen bond acceptors and donors allow it to form critical interactions with a wide array of biological targets.[3][4] Consequently, pyrimidine derivatives have been successfully developed into a multitude of FDA-approved drugs for treating a wide spectrum of diseases, including cancer, and viral and bacterial infections.[3][5]

In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful structure-based drug design (SBDD) technique.[6][7] Docking predicts the preferred orientation and conformation, or "pose," of a ligand when bound to the active site of a target protein, and estimates the strength of this interaction, typically as a "binding energy" score.[8][9]

This guide provides a comprehensive, in-depth comparison of the docking performance of various pyrimidine derivatives against key protein targets implicated in cancer. We will explore the causality behind the experimental choices in a typical docking workflow, present a self-validating protocol to ensure scientific integrity, and summarize findings with supporting data to guide researchers in their own drug discovery efforts.

Key Protein Targets in Cancer for Pyrimidine-Based Inhibitors

The anticancer activity of pyrimidine derivatives often stems from their ability to inhibit protein kinases, enzymes that regulate critical cellular processes like growth, proliferation, and differentiation.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[11]

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a pivotal role in cell signaling pathways controlling cell growth and division. Mutations or overexpression of EGFR can lead to uncontrolled cell proliferation, a key factor in many cancers, including non-small cell lung cancer.[1][2] Several successful anticancer drugs are pyrimidine-based EGFR inhibitors.[12]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, specifically the transition from the G1 to the S phase.[13] In many cancer cells, the CDK2 pathway is deregulated, leading to unchecked cell division. Inhibiting CDK2 can therefore halt the proliferation of cancer cells.[14][15]

  • PIM-1 Kinase: A serine/threonine kinase that is overexpressed in various cancers, including prostate and hematopoietic malignancies. PIM-1 promotes cell survival and proliferation by phosphorylating proteins involved in apoptosis and cell cycle progression, making it an attractive target for cancer therapy.[16]

The inhibition of these kinases by small molecules like pyrimidine derivatives can disrupt the oncogenic signaling pathways, leading to apoptosis (programmed cell death) and the suppression of tumor growth.

Comparative Docking Analysis of Pyrimidine Derivatives

To illustrate the utility of molecular docking for comparing potential drug candidates, we present a summary of in-silico docking results for a selection of pyrimidine derivatives against EGFR and CDK2. The binding energy, calculated in kcal/mol, represents the predicted affinity of the ligand for the protein's active site. A more negative value indicates a stronger predicted binding affinity.

Pyrimidine Derivative Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Example)
4-(4-Chlorostyryl)-6-phenylpyrimidin-2(1H)-oneCDK21HCK-7.9LYS 33, THR 14, GLU 12[13][15]
2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidineEGFR2J6M-8.5MET 793, LYS 745, ASP 855
5-Fluorouracil (Reference Drug)EGFR2J6M-6.2MET 793, CYS 773
4-ethoxy-6-(naphthalen-1-yl)pyrimidin-2-amineEGFR2J6M-9.1LEU 718, VAL 726, MET 793[17]
4-amino-5-cyano-6-phenyl-pyrimidineCDK21HCK-7.7LYS 33, ILE 10, VAL 63[15]

Disclaimer: The binding energy values and interacting residues presented are representative examples derived from scientific literature and are intended for illustrative purposes. Actual results will vary based on the specific software, force fields, and parameters used.

From this comparative data, we can draw initial hypotheses. For instance, the naphthalene-substituted pyrimidine shows a stronger predicted binding affinity for EGFR than the reference drug 5-Fluorouracil, suggesting it could be a more potent inhibitor. Similarly, the chloro-substituted derivative shows a strong predicted affinity for CDK2.[15][17] These in-silico results provide a robust rationale for prioritizing which compounds to synthesize and test in subsequent in-vitro biological assays.

A Validated Protocol for Comparative Molecular Docking

This section provides a rigorous, step-by-step methodology for conducting a comparative docking study. The protocol is designed to be self-validating, a critical component of trustworthy computational research. We will use AutoDock Vina, a widely used, open-source docking program, as our primary example.

Workflow Overview

The overall process involves preparing the protein receptor and the small molecule ligands, defining the search space, running the docking simulation, and finally, analyzing and validating the results.

G cluster_prep Part A: Preparation cluster_dock Part B: Docking Simulation cluster_analysis Part C: Analysis & Validation PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid DrawLigand 3. Create 2D Ligand Structures PrepLigand 4. Generate 3D Ligand Conformations (Energy Minimization) DrawLigand->PrepLigand RunVina 6. Execute Docking (AutoDock Vina) PrepLigand->RunVina Grid->RunVina Analyze 7. Analyze Results (Binding Energy, Poses) RunVina->Analyze Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Validate 9. Validate Protocol (Re-docking, RMSD Calculation) Analyze->Validate

A typical workflow for a comparative molecular docking study.
Part A: Receptor and Ligand Preparation

1. Receptor Preparation

  • Objective: To prepare the protein structure for docking by cleaning it and ensuring it is chemically correct.

  • Protocol:

    • Download Structure: Obtain the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For this example, let's use CDK2 (PDB ID: 1HCK).

    • Clean Protein: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, PyMOL, Discovery Studio). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

      • Causality: Water molecules can sterically hinder the docking of new ligands. While some water molecules can be structurally important and mediate interactions, they are typically removed in standard docking protocols to simplify the calculation, unless a specific hydration-focused docking algorithm is used.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock.

2. Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the pyrimidine derivatives.[14]

  • Protocol:

    • Create 2D Structure: Draw the 2D chemical structure of your pyrimidine derivatives using software like ChemDraw or MarvinSketch.

    • Generate 3D Structure: Convert the 2D drawing into a 3D structure.

    • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94).

      • Causality: This step finds a stable, low-energy conformation of the ligand. Starting the docking process from an energetically favorable conformation can improve the efficiency and accuracy of the search for the correct binding pose.[14]

    • Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.

    • Save as PDBQT: Save the prepared ligand files in the PDBQT format.

Part B: Docking Simulation with AutoDock Vina

3. Grid Box Generation

  • Objective: To define the three-dimensional search space within the protein's active site where the docking algorithm will attempt to place the ligand.

  • Protocol:

    • Identify the active site of the receptor. This is often done based on the location of the co-crystallized ligand in the original PDB file.

    • Using AutoDock Tools, define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

4. Running the Docking Simulation

  • Objective: To execute the docking algorithm to predict the binding poses and energies.

  • Protocol:

    • Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters.

    • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. vina --config conf.txt --log log.txt --out output.pdbqt

      • Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also increases the probability of finding the optimal binding pose. The num_modes parameter specifies how many distinct binding poses to generate.

Part C: Analysis and Validation

5. Analysis of Docking Poses

  • Objective: To interpret the docking output to identify the best binding mode and its corresponding binding energy.

  • Protocol:

    • Examine Binding Energies: The output file (output.pdbqt) will list the predicted binding modes, ranked by their binding affinity (in kcal/mol). The top-ranked pose (most negative energy) is the most probable binding mode.

    • Visualize Interactions: Load the prepared receptor PDBQT and the output ligand PDBQT file into a visualization software like PyMOL or Discovery Studio.[14] Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrimidine derivative and the protein's active site residues.

6. Validation of the Docking Protocol

  • Objective: To ensure the chosen docking parameters are reliable and can accurately reproduce a known binding mode. This is the cornerstone of a trustworthy study.

  • Protocol:

    • Obtain Co-crystallized Ligand: From the original PDB file (e.g., 1HCK), extract the native ligand that was experimentally determined to be in the active site.

    • Re-dock the Native Ligand: Using the exact same protocol (receptor preparation, grid box, and Vina parameters), dock the native ligand back into the active site of its own protein.

    • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18][19]

      • Self-Validation System: An RMSD value of less than 2.0 Å is widely considered a successful validation.[18][20] It demonstrates that your docking protocol is capable of accurately reproducing the experimentally observed binding mode. If the RMSD is high (> 2.0 Å), the docking parameters (especially the grid box size and position) must be re-evaluated and optimized. This step confirms the reliability of the chosen methodology before applying it to novel compounds.

Contextualizing the Target: The EGFR Signaling Pathway

Understanding the biological context of the target is crucial. Inhibiting a target like EGFR is therapeutically relevant because it disrupts a key pathway involved in cancer cell proliferation.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Blocks Binding Site

Simplified EGFR signaling pathway and inhibition by a pyrimidine derivative.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of pyrimidine derivatives. By combining a robust, validated computational protocol with a deep understanding of the target's biological role, researchers can effectively screen and prioritize compounds for further development. The pyrimidine scaffold, with its proven versatility and wide range of biological activities, continues to be a highly valuable starting point for the rational design of novel therapeutics.[1][21]

While molecular docking is a powerful predictive tool, it is the first step in a long process. Promising in-silico hits must always be validated through experimental in-vitro and in-vivo assays. Advanced computational techniques, such as molecular dynamics simulations, can further refine docking results by providing insights into the stability of the ligand-protein complex over time.[10] The integration of these computational and experimental approaches will continue to accelerate the discovery of the next generation of pyrimidine-based drugs to combat complex diseases like cancer.

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Safety & Regulatory Compliance

Safety

Safe Disposal of 2-(Methylsulfinyl)pyrimidin-5-ol: A Comprehensive Guide for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Methylsulfinyl)pyrimidin-5-ol, a compound utilized in specialized research and drug development. Given the absence of a spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Methylsulfinyl)pyrimidin-5-ol, a compound utilized in specialized research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including pyrimidine derivatives and sulfoxides, to establish a robust and cautious protocol. Our primary objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Chemical Profile

  • Pyrimidine Core: Pyrimidine-based compounds can exhibit a range of biological activities and toxicities. Some are known to be irritants.[1]

  • Hydroxyl Group (-OH): The presence of a hydroxyl group on the pyrimidine ring can influence its reactivity and metabolic pathways.

  • Methylsulfinyl Group (-S(O)CH₃): Sulfoxides can be reactive and may be metabolized or degraded to other sulfur-containing compounds.[2] Structurally similar 2-sulfonylpyrimidines are known to be reactive, with the sulfonyl group acting as a leaving group. While a sulfinyl group is generally less reactive, this potential for reactivity should be considered.[3]

Based on data from analogous compounds like Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, it is prudent to handle 2-(Methylsulfinyl)pyrimidin-5-ol as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

Table 1: Presumptive Hazard Profile of 2-(Methylsulfinyl)pyrimidin-5-ol

Hazard ClassificationPresumed RiskRecommended Precautions
Acute Toxicity (Oral) Potentially harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Presumed to be a skin irritant.[4]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Presumed to cause serious eye irritation.[4]Wear safety glasses with side shields or chemical goggles.
Respiratory Sensitization May cause respiratory irritation.[4]Handle in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the presence of the sulfoxide group, butyl rubber or laminate film gloves are recommended for extended contact. Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.[5]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical safety goggles are recommended, especially when handling larger quantities or if there is a risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.

  • Respiratory Protection: For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is advised to prevent inhalation of dust.[6]

Safe Handling Practices:

  • Always handle 2-(Methylsulfinyl)pyrimidin-5-ol in a well-ventilated area, with a chemical fume hood being the preferred location.[5]

  • Avoid generating dust.

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

Disposal Procedures

The primary and most recommended method for the disposal of 2-(Methylsulfinyl)pyrimidin-5-ol is through a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylsulfinyl)pyrimidin-5-ol

Deconstructing the Hazard Profile: A Logic-Based Assessment To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of 2-(Methylsulfinyl)pyrimidin-5-ol by examining...

Author: BenchChem Technical Support Team. Date: February 2026

Deconstructing the Hazard Profile: A Logic-Based Assessment

To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of 2-(Methylsulfinyl)pyrimidin-5-ol by examining its constituent parts.

  • The Pyrimidine Core: Pyrimidine and its derivatives are common in pharmaceuticals and laboratory settings. While pyrimidine itself is classified as a flammable liquid, its substituted forms often present as solids with varying toxicities.[2][3][4] Related pyrimidine compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[5][6] Therefore, the pyrimidine backbone necessitates handling procedures that prevent inhalation of dust and direct contact with skin and eyes.

  • The Sulfoxide Group (The "DMSO Effect"): This is the most critical feature from a handling perspective. Dimethyl sulfoxide (DMSO) is known to readily penetrate the skin and can carry other dissolved chemicals along with it.[1] This property means that any direct skin contact with 2-(Methylsulfinyl)pyrimidin-5-ol could lead to enhanced systemic absorption of the compound. This potential for increased bioavailability mandates the use of highly resistant gloves and immediate decontamination upon any skin contact.

  • The Phenolic Hydroxyl Group (-ol): Phenolic compounds can range from mild irritants to corrosive substances. This functional group adds to the likelihood that the compound will be a skin and eye irritant.

The Hierarchy of Controls: A Foundation for Safety

Before discussing PPE, it is essential to place it within the established framework of laboratory safety known as the Hierarchy of Controls. PPE is the final line of defense, used when other controls cannot eliminate the hazard.

  • Elimination/Substitution: Using a less hazardous chemical if possible.

  • Engineering Controls: Using equipment to isolate the hazard. The primary engineering control for this compound is a certified chemical fume hood.[7]

  • Administrative Controls: Establishing standard operating procedures (SOPs), safety training, and designated work areas.

  • Personal Protective Equipment (PPE): The equipment worn by the user, as detailed below.

Mandatory PPE Protocol for 2-(Methylsulfinyl)pyrimidin-5-ol

The following table summarizes the minimum required PPE for handling 2-(Methylsulfinyl)pyrimidin-5-ol. Specific tasks may require additional protection.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers)Single pair of nitrile glovesSafety glassesButtoned lab coatNot required
Weighing Solid Compound Double-gloved with nitrile glovesChemical splash gogglesChemical-resistant lab coatWork within a chemical fume hood or ventilated balance enclosure
Solution Preparation & Transfers Double-gloved with nitrile glovesChemical splash gogglesChemical-resistant lab coatWork within a chemical fume hood
Reaction Work-up & Purification Double-gloved with nitrile glovesChemical splash goggles and face shieldChemical-resistant lab coatWork within a chemical fume hood
Spill Cleanup & Waste Disposal Double-gloved with heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldChemical-resistant apron over lab coatWork within a chemical fume hood. For large spills outside a hood, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[8]
Detailed PPE Specifications
  • Hand Protection: Due to the sulfoxide group's potential to enhance skin absorption, double-gloving is mandatory for all handling tasks outside of simple transport. Use two pairs of nitrile gloves, inspecting the outer glove for any signs of degradation or contamination. Change gloves immediately if contact with the chemical is suspected.[9]

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[10] A face shield must be worn over the goggles during procedures with a higher risk of splashes or energetic reactions, such as when working with larger volumes or during reaction quenching.[9]

  • Body Protection: A flame-resistant or chemical-resistant lab coat is required and must be kept fully buttoned.[9] For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work that may generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on the inner pair of nitrile gloves.

    • Put on chemical splash goggles.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • If required, put on a face shield.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[2][11]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7][13]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]

    • For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) office immediately.[13]

Waste Disposal Plan

All materials contaminated with 2-(Methylsulfinyl)pyrimidin-5-ol, including excess reagents, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[13]

  • Collect waste in a clearly labeled, sealed container.

  • Do not pour any waste containing this compound down the drain.[13]

  • Follow your institution's specific procedures for chemical waste pickup and disposal.[14]

Visualized PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-(Methylsulfinyl)pyrimidin-5-ol.

PPE_Workflow start Start: Plan to handle 2-(Methylsulfinyl)pyrimidin-5-ol task What is the task? start->task storage Storage or Transport (Closed Container) task->storage Transport weighing Weighing Solid task->weighing Handling Solid solution Solution Prep or Transfer task->solution Handling Liquid spill Spill or Waste Handling task->spill Cleanup ppe_storage Required PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves storage->ppe_storage ppe_weighing Required PPE: - Fume Hood / Enclosure - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves weighing->ppe_weighing ppe_solution Required PPE: - Fume Hood - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves - Face Shield (if splash risk) solution->ppe_solution ppe_spill Required PPE: - Fume Hood (if possible) - Chemical-Resistant Lab Coat & Apron - Chemical Splash Goggles & Face Shield - Heavy-Duty/Double Nitrile Gloves spill->ppe_spill

Caption: PPE selection flowchart for 2-(Methylsulfinyl)pyrimidin-5-ol.

References

  • University of Washington Environmental Health & Safety. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO) - Safety Guideline. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Washington State University. (2014, August 13). Standard Operating Procedure for: Dimethyl Sulfoxide. Retrieved from [Link]

  • Alfa Aesar. (2010, May 14). SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • IMPOTUSA. (2023, April 12). Protective PPE for the chemical industry. Retrieved from [Link]

  • Caluanie Muelear Oxidize. (2025, September 19). Essential PPE for Working with Oxidizing Agents. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

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